Bx 471
Description
a CC chemokine receptor-1 antagonist; structure in first source
Structure
3D Structure of Parent
Properties
IUPAC Name |
[5-chloro-2-[2-[(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-2-oxoethoxy]phenyl]urea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFN4O3.ClH/c1-14-11-26(12-15-2-5-17(23)6-3-15)8-9-27(14)20(28)13-30-19-7-4-16(22)10-18(19)25-21(24)29;/h2-7,10,14H,8-9,11-13H2,1H3,(H3,24,25,29);1H/t14-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUCNQBAWUHKLS-PFEQFJNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)NC(=O)N)CC3=CC=C(C=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)NC(=O)N)CC3=CC=C(C=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183019 | |
| Record name | BX 471 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288262-96-4 | |
| Record name | BX 471 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0288262964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BX 471 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BX-471 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L350B5LO1J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Bx 471 in Leukocyte Trafficking
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Bx 471, a potent and selective non-peptide antagonist of the C-C chemokine receptor 1 (CCR1). By elucidating its role in leukocyte trafficking, this document aims to serve as a valuable resource for researchers, scientists, and professionals involved in drug development for inflammatory and autoimmune diseases.
Core Mechanism of Action: CCR1 Antagonism
This compound functions as a competitive antagonist of CCR1, a key receptor in the chemokine signaling pathway that governs the migration of leukocytes.[1][2] Chemokines, a family of small cytokines, direct the movement of leukocytes to sites of inflammation and injury.[3] CCR1 is expressed on various immune cells, including monocytes, macrophages, neutrophils, and T cells. Its primary ligands include MIP-1α (CCL3), RANTES (CCL5), and MCP-3 (CCL7).[4][5]
By binding to CCR1, this compound effectively blocks the binding of these natural chemokine ligands.[2] This inhibition prevents the downstream signaling cascade that leads to a series of cellular responses crucial for leukocyte trafficking. These responses include calcium mobilization, increased extracellular acidification rate, enhanced expression of adhesion molecules like CD11b, and ultimately, cell migration.[2][4] The high selectivity of this compound for CCR1, with over 10,000-fold greater affinity compared to other G-protein-coupled receptors, underscores its targeted therapeutic potential.[4]
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been quantified in various in vitro assays. The following tables summarize key quantitative data, providing a clear comparison of its binding affinities and inhibitory concentrations across different ligands and cell types.
Table 1: Binding Affinity (Ki) of this compound for Human CCR1
| Ligand | Ki (nM) |
| MIP-1α (CCL3) | 1 |
| RANTES (CCL5) | 2.8 |
| MCP-3 (CCL7) | 5.5 |
Data sourced from studies on human recombinant CCR1 expressed in HEK293 cells.[4][5]
Table 2: Inhibitory Concentration (IC50) of this compound
| Assay | Cell Type | IC50 (nM) |
| Displacement of [125I]MIP-1α | Human recombinant CCR1 in HEK293 cells | 5.5 |
| Inhibition of MIP-1α induced Ca2+ mobilization | Human CCR1 | 5.8 ± 1 |
| Inhibition of MIP-1α induced Ca2+ mobilization | Mouse CCR1 | 198 ± 7 |
These values demonstrate the potent functional antagonism of this compound in cellular assays.[4]
Table 3: Selectivity of this compound
| Receptor | Selectivity Fold-Change over CCR1 |
| CCR2 | >250 |
| CCR5 | >250 |
| CXCR4 | >250 |
| 28 other GPCRs | >10,000 |
This compound exhibits high selectivity for CCR1 over other chemokine receptors and a broad panel of G-protein-coupled receptors.[4]
Signaling Pathway of CCR1 and Inhibition by this compound
The following diagram illustrates the signaling pathway initiated by chemokine binding to CCR1 and the mechanism by which this compound exerts its inhibitory effect.
Caption: CCR1 signaling cascade and its inhibition by this compound.
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon existing research. While specific, step-by-step laboratory instructions are proprietary and not fully disclosed in publications, the following outlines the general methodologies employed in key experiments cited in the literature.
1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for CCR1.
-
Methodology:
-
HEK293 cells engineered to express human CCR1 are used as the receptor source.[5]
-
A radiolabeled chemokine, typically [125I]MIP-1α, is used as the ligand at a final concentration of approximately 0.1–0.2 nM.[5]
-
The cells are incubated with the radioligand and varying concentrations of this compound.
-
Nonspecific binding is determined in the presence of a high concentration (100 nM) of unlabeled chemokine.[5]
-
The reaction is terminated, and the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is quantified, and the data are analyzed using curve-fitting software to calculate the Ki value.[5]
-
2. Calcium Mobilization Assay
-
Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit chemokine-induced intracellular calcium release.
-
Methodology:
-
Human (e.g., THP-1) or mouse cells expressing CCR1 are loaded with a calcium-sensitive fluorescent dye.
-
The cells are stimulated with a CCR1 ligand, such as MIP-1α.
-
The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity.
-
To determine the inhibitory effect of this compound, cells are pre-incubated with varying concentrations of the compound before chemokine stimulation.
-
The IC50 value is calculated from the concentration-response curve.[4]
-
3. In Vivo Models of Inflammation
-
Objective: To evaluate the efficacy of this compound in reducing leukocyte infiltration and inflammation in animal models of disease.
-
Methodology (Example: Sepsis Model):
-
Sepsis is induced in mice, often through cecal ligation and puncture.[6]
-
This compound is administered to the animals, either prophylactically or therapeutically.[6]
-
After a set period, tissues of interest (e.g., lungs, liver) are harvested.
-
Leukocyte infiltration is quantified by measuring myeloperoxidase (MPO) activity, an enzyme abundant in neutrophils.[6][7]
-
Tissue sections are examined histologically to assess morphological changes.[6][7]
-
The expression of adhesion molecules (e.g., ICAM-1, P-selectin, E-selectin) is measured at the mRNA and protein levels to understand the molecular mechanisms of reduced leukocyte trafficking.[6][7]
-
The following diagram outlines a general workflow for evaluating the in vivo efficacy of this compound.
Caption: General workflow for in vivo efficacy studies of this compound.
Conclusion
This compound is a potent and selective CCR1 antagonist that effectively inhibits leukocyte trafficking by blocking the interaction of chemokines with their receptor. This action prevents the downstream signaling required for immune cell migration to inflammatory sites. The quantitative data and experimental findings from various in vitro and in vivo models strongly support its potential as a therapeutic agent for a range of inflammatory and autoimmune diseases.[1] Further research and clinical investigation are warranted to fully elucidate its therapeutic applications. Although this compound showed promise in preclinical models for conditions like multiple sclerosis, it did not demonstrate therapeutic efficacy in clinical trials for this specific indication but was well-tolerated.[8] Nevertheless, its potent anti-inflammatory properties continue to make it a valuable tool for studying the role of CCR1 in disease and a candidate for other inflammatory conditions.[9]
References
- 1. BX471: a CCR1 antagonist with anti-inflammatory activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Effect of C-C Chemokine Receptor Type 1 (CCR1) Antagonist BX471 on Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemokines: roles in leukocyte development, trafficking, and effector function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Treatment with BX471, a CC chemokine receptor 1 antagonist, attenuates systemic inflammatory response during sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment with BX471, a nonpeptide CCR1 antagonist, protects mice against acute pancreatitis-associated lung injury by modulating neutrophil recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. dovepress.com [dovepress.com]
An In-depth Technical Guide on the Binding Affinity of BX 471 for CCR1
This guide provides a detailed overview of the binding affinity of the non-peptide antagonist BX 471 for the C-C chemokine receptor 1 (CCR1), tailored for researchers, scientists, and drug development professionals.
Quantitative Binding Affinity Data
This compound is a potent and selective antagonist of CCR1.[1] Its binding affinity has been characterized by determining its inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) in various assays. The quantitative data are summarized in the table below.
| Parameter | Ligand/Condition | Cell Line | Value | Reference |
| Ki | MIP-1α binding | HEK293 cells expressing human CCR1 | 1 nM | [2] |
| Ki | MCP-3 binding | HEK293 cells expressing human CCR1 | 5.5 nM | [2] |
| Ki | 125I-MIP-1α/CCL3 binding | Mouse CCR1 | 215 ± 46 nM | [1] |
| IC50 | Ca2+ mobilization (human CCR1) | 5.8 ± 1 nM | [1] | |
| IC50 | Ca2+ mobilization (mouse CCR1) | 198 ± 7 nM | [1] |
Experimental Protocols
The binding affinity of this compound for CCR1 is typically determined using radioligand binding assays. The following is a generalized protocol based on standard methodologies.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to the CCR1 receptor.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably transfected with human CCR1.[2]
-
Radioligand: 125I-labeled MIP-1α or 125I-labeled MCP-3.[2]
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[3]
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: 96-well plate harvester with GF/C filters.[3]
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing CCR1 in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in a buffer containing a cryoprotectant and stored at -80°C. On the day of the assay, thaw the membranes and resuspend them in the final assay binding buffer.[3]
-
Assay Setup: The assay is performed in 96-well plates.[3] To each well, add:
-
The membrane preparation.
-
A fixed concentration of the radioligand (e.g., 125I-MIP-1α).
-
Increasing concentrations of the unlabeled competitor, this compound.
-
-
Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[3]
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (GF/C), which have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding. This separates the bound radioligand from the unbound.[3]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[3]
-
Counting: Dry the filters, and measure the radioactivity retained on them using a scintillation counter.[3]
-
Data Analysis:
-
Total Binding: Radioactivity measured in the absence of any competitor.
-
Non-specific Binding: Radioactivity measured in the presence of a high concentration of an unlabeled ligand to saturate the receptors.[2][3]
-
Specific Binding: Calculated by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
-
Signaling Pathway and Mechanism of Action
CCR1 is a G protein-coupled receptor (GPCR).[4] Upon binding of its cognate chemokines, such as MIP-1α (CCL3) and RANTES (CCL5), CCR1 activates intracellular signaling cascades.[4] This leads to various cellular responses, including chemotaxis, calcium mobilization, and inflammation.[1][4] this compound acts as an antagonist, blocking the binding of these chemokines to CCR1 and thereby inhibiting the downstream signaling pathways.
CCR1 Signaling Pathway
Caption: CCR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Binding Affinity Determination
References
BX 471: A Technical Guide to a Selective CCR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of BX 471 (also known as ZK-811752), a potent and selective, orally active non-peptide antagonist of the C-C chemokine receptor 1 (CCR1). CCR1 is a key mediator in the recruitment of leukocytes to sites of inflammation and is a significant therapeutic target for a range of autoimmune and inflammatory diseases.[1][2][3][4][5] This guide details the quantitative pharmacology, mechanism of action, experimental methodologies, and clinical development history of this compound.
Quantitative Data Summary
This compound has been extensively characterized in a variety of in vitro and in vivo assays to determine its potency, selectivity, and pharmacokinetic profile. The data below are compiled from multiple studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Ligand/Chemokine | Cell Line / System | Species | Potency (IC50 / Ki) | Reference |
| Receptor Binding | MIP-1α (CCL3) | CCR1-transfected HEK293 | Human | 1 nM (Ki) | [6][7] |
| MCP-3 (CCL7) | CCR1-transfected HEK293 | Human | 5.5 nM (Ki) | [7] | |
| [125I]MIP-1α | CCR1-transfected HEK293 | Human | 5.5 nM (IC50) | [6] | |
| [125I]MIP-1α | THP-1 | Human | 1.5 nM (IC50) | [6] | |
| [125I]MIP-1α/CCL3 | Mouse CCR1 | Mouse | 215 ± 46 nM (Ki) | [6][8] | |
| Functional Antagonism | |||||
| Ca2+ Mobilization | MIP-1α (CCL3) | CCR1-expressing cells | Human | 5.8 ± 1 nM (IC50) | [6][8] |
| RANTES (CCL5) | CCR1-expressing cells | Human | 2 nM (IC50) | [9] | |
| MCP-3 (CCL7) | CCR1-expressing cells | Human | 6 nM (IC50) | [9] | |
| MIP-1α (CCL3) | Mouse CCR1 | Mouse | 198 ± 7 nM (IC50) | [6][8] | |
| Selectivity | CCR2, CCR5, CXCR4 | N/A | Human | >250-fold selective for CCR1 | [6] |
| 28 other GPCRs | N/A | Human | >10,000-fold selective for CCR1 | [6][8] |
Table 2: Pharmacokinetic and In Vivo Efficacy Data for this compound
| Parameter | Species | Dose & Route | Value / Finding | Reference |
| Pharmacokinetics | ||||
| Bioavailability | Dog | 4 mg/kg, p.o. | ~60% | [6][8] |
| Half-life | Dog | N/A | ~3 hours | [7] |
| Peak Plasma Level | Mouse | 20 mg/kg, s.c. | 9 µM at ~30 minutes | [6][8] |
| Plasma Level Decline | Mouse | 20 mg/kg, s.c. | ~0.4 µM after 2 hours; ≤0.1 µM after 4-8 hours | [6][8] |
| In Vivo Efficacy | ||||
| Leukocyte Reduction | Mouse (UUO model) | 20 mg/kg for 10 days | ~55% reduction of interstitial CD45+ leukocytes | [6][8] |
| Fibroblast Reduction | Mouse (UUO model) | N/A | 65% reduction in FSP1-positive cells | [6] |
| Disease Reduction | Rat (EAE model) | N/A | Dose-dependently decreased disease severity | [7] |
| Organ Protection | Mouse (Sepsis model) | N/A | Protected against lung and liver injury | [10] |
Mechanism of Action
This compound functions as a competitive antagonist at the CCR1 receptor, a G protein-coupled receptor (GPCR).[9][11] It binds directly to CCR1, sterically hindering the binding of natural chemokine ligands such as MIP-1α (CCL3), RANTES (CCL5), and MCP-3 (CCL7).[9][12] This blockade prevents the receptor from undergoing the conformational change necessary to activate intracellular signaling cascades.[13] The primary signaling pathway inhibited by this compound involves G-protein activation, subsequent stimulation of phospholipase C (PLC), and the mobilization of intracellular calcium, which are critical events leading to leukocyte chemotaxis, activation, and inflammatory responses.[14][15][16] Computational modeling and mutagenesis studies have identified key amino acid residues, specifically Tyr-113 and Tyr-114 in transmembrane domain 3 and Ile-259 in transmembrane domain 6, as significant contributors to the binding of this compound to the CCR1 receptor.[11][17]
Diagram: CCR1 Signaling Pathway and this compound Inhibition
Caption: Canonical CCR1 signaling pathway and point of inhibition by this compound.
Key Experimental Protocols
The characterization of this compound relies on several core in vitro assays. The methodologies described below are synthesized from standard practices reported in the literature.
Radioligand Competition Binding Assay
This assay quantifies the ability of a test compound (this compound) to displace a radiolabeled ligand from the CCR1 receptor, allowing for the determination of the compound's binding affinity (Ki).[18][19]
Methodology:
-
Membrane/Cell Preparation: Membranes are prepared from cells engineered to express high levels of human CCR1 (e.g., HEK293 cells) or from cells that endogenously express the receptor (e.g., THP-1 monocytes).[7] The prepared membranes are stored frozen until use.[20]
-
Assay Setup: The assay is performed in 96-well plates.[20] Each well contains:
-
Incubation: The plates are incubated, typically for 60 minutes at 30°C, to allow the binding reaction to reach equilibrium.[20]
-
Separation: The reaction is terminated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand while unbound radioligand passes through.[7] The filters are washed multiple times with ice-cold buffer to remove residual unbound ligand.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.[20]
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.[7] Specific binding is calculated by subtracting non-specific binding from total binding. The data are fitted to a sigmoidal dose-response curve to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.[19][20]
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for the in vitro radioligand competition binding assay.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium ([Ca2+]i) concentration that is triggered by agonist binding to CCR1.[16]
Methodology:
-
Cell Preparation: CCR1-expressing cells (e.g., THP-1 or transfected HEK293) are seeded into a 96- or 384-well microplate.[16]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which increases its fluorescence intensity upon binding to free calcium.[16]
-
Compound Incubation: Cells are pre-incubated with various concentrations of the antagonist (this compound) or a vehicle control.
-
Agonist Stimulation & Signal Detection: The microplate is placed in a fluorescence plate reader (e.g., FLIPR). A CCR1 agonist (e.g., MIP-1α) is added to the wells to stimulate the receptor, and the change in fluorescence is monitored in real-time.[9][16]
-
Data Analysis: The peak fluorescence signal following agonist addition is measured. The percentage of inhibition by the antagonist is calculated relative to the response with agonist alone. The data are plotted against antagonist concentration to generate a dose-response curve from which the IC50 value is determined.[16]
Diagram: Calcium Mobilization Assay Workflow
Caption: Workflow for the in vitro calcium mobilization assay.
Chemotaxis Assay
This assay directly assesses the functional consequence of CCR1 antagonism by measuring the inhibition of directed cell migration towards a chemoattractant.[11][21][22]
Methodology:
-
Cell Preparation: A suspension of CCR1-expressing cells (e.g., lymphocytes, monocytes, or THP-1 cells) is prepared in assay medium and pre-incubated with different concentrations of this compound or a vehicle control.[16]
-
Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden or Transwell chamber) with a porous membrane (e.g., 3 µm pores) is used.[23]
-
Lower Chamber: Filled with medium containing a CCR1 agonist (chemoattractant, e.g., MIP-1α or RANTES at 100 nM).[11]
-
Upper Chamber (Insert): The cell suspension is added to the insert.
-
-
Incubation: The plate is incubated for a period (e.g., 2-4 hours) at 37°C, allowing cells to actively migrate through the membrane pores towards the chemoattractant in the lower chamber.[16]
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting using a microscope or a plate reader after cell lysis and staining.
-
Data Analysis: The inhibition of migration at each concentration of this compound is calculated relative to the migration induced by the agonist alone. An IC50 value is determined from the resulting dose-response curve.
Preclinical and Clinical Development
Preclinical In Vivo Studies
This compound has demonstrated significant anti-inflammatory effects in various animal models. In a rat model of multiple sclerosis (experimental allergic encephalomyelitis - EAE), this compound effectively reduced disease severity.[6][8] In models of kidney injury, it reduced the infiltration of inflammatory leukocytes and decreased renal fibrosis.[6][8] Furthermore, this compound showed protective effects in a mouse model of sepsis by attenuating neutrophil recruitment and subsequent lung and liver injury.[10] These preclinical studies provided a strong rationale for its development as a therapeutic for inflammatory diseases.
Clinical Trials
This compound advanced into clinical trials for the potential treatment of autoimmune diseases, most notably multiple sclerosis (MS).[1][2] Phase I trials reported positive results, indicating that the drug was well-tolerated in humans.[1][2] However, subsequent Phase II trials in patients with relapsing-remitting multiple sclerosis failed to demonstrate significant therapeutic efficacy.[24] Despite being well-tolerated over a 16-week dosing period, the lack of clinical benefit led to the discontinuation of its development for MS.[24][25]
Conclusion
This compound is a well-characterized, potent, and highly selective small-molecule antagonist of the CCR1 receptor. It effectively blocks the binding of key inflammatory chemokines and inhibits downstream signaling and cell migration, demonstrating significant anti-inflammatory activity in a range of preclinical models. While it proved to be safe and well-tolerated in human trials, it ultimately failed to meet efficacy endpoints for the treatment of multiple sclerosis.[24] The extensive preclinical data and detailed understanding of its mechanism of action, however, still make this compound a valuable tool for researchers studying the role of CCR1 in health and disease and a benchmark for the development of future chemokine receptor antagonists.
References
- 1. BX-471 Berlex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CCR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCR1 chemokine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BX471: a CCR1 antagonist with anti-inflammatory activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Treatment with BX471, a CC chemokine receptor 1 antagonist, attenuates systemic inflammatory response during sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
- 13. What are CCR1 agonists and how do they work? [synapse.patsnap.com]
- 14. Characterization of the signal transduction pathway activated in human monocytes and dendritic cells by MPIF-1, a specific ligand for CC chemokine receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 16. benchchem.com [benchchem.com]
- 17. Predictions of CCR1 chemokine receptor structure and this compound antagonist binding followed by experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. researchgate.net [researchgate.net]
- 22. ibidi.com [ibidi.com]
- 23. Small molecule antagonist of C-C chemokine receptor 1 (CCR1) reduces disc inflammation in the rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. The Chemokine (C-C Motif) Receptor 1 Antagonist BX471 Improves Fluid Resuscitation in Rat Models of Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Bx 471 in Blocking MIP-1α Induced Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macrophage Inflammatory Protein-1α (MIP-1α), also known as CCL3, is a potent chemoattractant for a variety of immune cells and plays a critical role in the pathogenesis of inflammatory diseases. Its biological effects are primarily mediated through the C-C chemokine receptors CCR1 and CCR5. Bx 471 is a potent and selective small-molecule antagonist of CCR1. This technical guide provides an in-depth analysis of the mechanism by which this compound blocks MIP-1α induced signaling. We will explore its effects on key cellular responses, present quantitative data on its inhibitory activity, detail the experimental protocols used to characterize its function, and visualize the complex signaling pathways involved.
Introduction to MIP-1α and its Receptors
MIP-1α is a member of the CC chemokine family, which is crucial for the recruitment of monocytes, macrophages, T-lymphocytes, and neutrophils to sites of inflammation[1]. The biological functions of MIP-1α are initiated by its binding to and activation of two G protein-coupled receptors (GPCRs): CCR1 and CCR5[2][3]. Upon ligand binding, these receptors undergo a conformational change, leading to the activation of intracellular signaling cascades that ultimately result in cellular responses such as chemotaxis, calcium mobilization, and gene transcription.
This compound: A Potent Antagonist of MIP-1α Signaling
This compound is an orally active, non-peptide antagonist with high selectivity for CCR1[4][5]. While its primary target is CCR1, its ability to inhibit MIP-1α-mediated effects that are dependent on both CCR1 and CCR5 makes it a significant molecule for studying and potentially treating inflammatory conditions[2]. This compound competitively inhibits the binding of MIP-1α to CCR1, thereby preventing the initiation of downstream signaling events[6].
Quantitative Analysis of this compound Inhibitory Activity
The potency of this compound in blocking MIP-1α induced signaling has been quantified through various in vitro assays. The following table summarizes key quantitative data from receptor binding and functional assays.
| Parameter | Description | Cell Line | Ligand | Receptor | Value | Reference |
| Ki | Inhibitor constant for receptor binding | HEK293 | MIP-1α | Human CCR1 | 1 nM | [4][7] |
| Ki | Inhibitor constant for receptor binding | Mouse | 125I-MIP-1α | Mouse CCR1 | 215 ± 46 nM | [4] |
| IC50 | Half-maximal inhibitory concentration for Ca2+ mobilization | HEK293 | MIP-1α | Human CCR1 | 5.8 ± 1 nM | [4] |
| IC50 | Half-maximal inhibitory concentration for Ca2+ mobilization | Mouse | MIP-1α | Mouse CCR1 | 198 ± 7 nM | [4] |
| IC50 | Half-maximal inhibitory concentration for chemotaxis | THP-1 | MIP-1α | Human CCR1 | 18 nM |
Key Experimental Protocols
Receptor Binding Assay
This assay quantifies the ability of this compound to compete with a radiolabeled ligand (e.g., 125I-MIP-1α) for binding to CCR1 or CCR5.
Materials:
-
HEK293 cells transfected with human CCR1 or CCR5
-
Binding Buffer (50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
125I-MIP-1α (radioligand)
-
Unlabeled MIP-1α (for determining non-specific binding)
-
This compound (test compound)
-
Glass fiber filter mats
-
Scintillation counter
Procedure:
-
Harvest transfected HEK293 cells and prepare a cell membrane suspension.
-
In a 96-well plate, add the cell membrane preparation.
-
Add increasing concentrations of this compound.
-
Add a fixed concentration of 125I-MIP-1α to all wells.
-
For non-specific binding control wells, add a high concentration of unlabeled MIP-1α.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for this compound.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the intracellular calcium influx induced by MIP-1α.
Materials:
-
HEK293 cells expressing CCR1 or CCR5
-
Fluo-4 AM or Fura-2 AM (calcium-sensitive fluorescent dyes)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
MIP-1α
-
This compound
-
Fluorescence plate reader with an injection port
Procedure:
-
Seed CCR1- or CCR5-expressing cells in a 96-well black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Measure the baseline fluorescence using the plate reader.
-
Inject a specific concentration of MIP-1α into the wells and immediately measure the change in fluorescence over time.
-
The increase in fluorescence corresponds to the influx of intracellular calcium.
-
Determine the IC50 value of this compound by plotting the inhibition of the calcium response against the concentration of this compound.
Chemotaxis Assay
This assay assesses the ability of this compound to block the directed migration of cells towards a MIP-1α gradient.
Materials:
-
Chemotaxis-responsive cells (e.g., THP-1 monocytes)
-
Chemotaxis chamber (e.g., Boyden chamber or transwell inserts) with a porous membrane
-
Chemotaxis Buffer (e.g., RPMI with 0.5% BSA)
-
MIP-1α
-
This compound
-
Cell staining dye (e.g., Calcein AM) or a method for cell counting
Procedure:
-
Resuspend the cells in chemotaxis buffer.
-
Pre-incubate the cells with different concentrations of this compound for 30 minutes.
-
Add MIP-1α to the lower chamber of the chemotaxis plate to create a chemoattractant gradient.
-
Place the transwell inserts containing the cell suspension into the lower chambers.
-
Incubate the plate at 37°C for a duration appropriate for the cell type (e.g., 90 minutes to 4 hours).
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound to determine the IC50 value.
Visualizing the Signaling Pathways
MIP-1α Induced Signaling Pathway via CCR1/CCR5
MIP-1α binding to CCR1 or CCR5 activates heterotrimeric G proteins, primarily of the Gαi family. This initiates a cascade of downstream signaling events, including the activation of Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). Furthermore, the βγ subunits of the G protein can activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) cascades (ERK, JNK, p38), which are crucial for cell survival, proliferation, and migration.
Caption: MIP-1α signaling cascade via CCR1/CCR5.
Mechanism of this compound Inhibition
This compound acts as a competitive antagonist at the CCR1 receptor. By occupying the same binding site as MIP-1α, it prevents the receptor from being activated, thereby blocking the entire downstream signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. MIP-1alpha utilizes both CCR1 and CCR5 to induce osteoclast formation and increase adhesion of myeloma cells to marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCR5 is a required signaling receptor for macrophage expression of inflammatory genes in response to viral double-stranded RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BX471: a CCR1 antagonist with anti-inflammatory activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Bx 471 (ZK-811752): A Technical Overview of a CCR1 Antagonist's Journey from Discovery to Clinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of Bx 471 (also known as ZK-811752), a potent and selective non-peptide antagonist of the C-C chemokine receptor 1 (CCR1). Developed by Berlex and its parent company, Schering AG, this compound was investigated primarily for the treatment of autoimmune diseases, with a particular focus on multiple sclerosis (MS). This document details the preclinical rationale, mechanism of action, and the outcomes of its clinical evaluation. While the compound demonstrated a favorable safety profile, it ultimately did not show significant efficacy in a Phase II clinical trial for relapsing-remitting multiple sclerosis, leading to the discontinuation of its development for this indication. This guide consolidates available quantitative data, outlines key experimental methodologies, and provides visual representations of the relevant biological pathways and the drug's development workflow.
Introduction: The Rationale for CCR1 Antagonism
Chemokines and their receptors are integral components of the inflammatory cascade, orchestrating the migration and activation of leukocytes to sites of inflammation. The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) predominantly expressed on various immune cells, including monocytes, macrophages, neutrophils, T-lymphocytes, and immature dendritic cells. Its ligands include a range of pro-inflammatory chemokines such as CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3). The interaction between these chemokines and CCR1 is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis, organ transplant rejection, and multiple sclerosis.[1]
In multiple sclerosis, the infiltration of mononuclear leukocytes into the central nervous system (CNS) is a key pathological feature, leading to demyelination and axonal damage. The expression of CCR1 on these infiltrating cells and the presence of its ligands within MS lesions suggested that antagonizing this receptor could be a viable therapeutic strategy to mitigate neuroinflammation.[1]
Discovery and Preclinical Development of this compound
This compound emerged from a series of non-peptide small molecules designed to selectively inhibit CCR1.[2] Its development was a collaborative effort between Berlex and Schering AG.
In Vitro Characterization
This compound is a potent and selective antagonist of human CCR1. Preclinical studies demonstrated its high affinity for the receptor and its ability to functionally block downstream signaling pathways.
| Parameter | Value | Cell Line/System | Reference |
| Ki (human CCR1) | 1 nM | HEK293 cells | [3] |
| Selectivity | >250-fold over CCR2, CCR5, and CXCR4 | Various cell-based assays | [3] |
| Functional Inhibition | Inhibition of MIP-1α/CCL3-induced intracellular Ca2+ mobilization | CCR1-expressing cells | [3] |
Preclinical Efficacy
The therapeutic potential of this compound was evaluated in various animal models of inflammatory diseases. Notably, it was shown to be orally active and effective in reducing disease severity in a rat model of multiple sclerosis.[3] Further studies in a mouse model of obstructive nephropathy demonstrated its ability to decrease renal fibrosis.[3]
Mechanism of Action
This compound exerts its therapeutic effect by acting as a competitive antagonist at the CCR1 receptor. By binding to the receptor, it prevents the binding of endogenous chemokine ligands, thereby inhibiting the subsequent intracellular signaling cascade that leads to leukocyte migration and activation.
Binding Site on CCR1
Computational modeling and experimental validation through site-directed mutagenesis have identified key amino acid residues within the transmembrane domains of CCR1 that are crucial for the binding of this compound. Specifically, Tyrosine-113 and Tyrosine-114 in transmembrane domain 3 (TM3) and Isoleucine-259 in transmembrane domain 6 (TM6) have been shown to contribute significantly to its binding.[4]
Signaling Pathway
The binding of chemokine ligands to CCR1, a Gαi-coupled receptor, initiates a cascade of intracellular events. This process is inhibited by this compound.
Clinical Development
This compound progressed to clinical trials for the treatment of autoimmune diseases, most notably multiple sclerosis.
Phase I Clinical Trials
Phase I trials for this compound commenced in March 2000 for autoimmune diseases, with specific trials in MS patients ongoing in March 2002.[2] The results from these initial trials were reported as positive, indicating that the drug was well-tolerated and paving the way for further investigation.[2]
Phase II Clinical Trial in Multiple Sclerosis
A randomized, double-blind, placebo-controlled Phase II trial was conducted to assess the safety and efficacy of orally administered this compound in 105 patients with relapsing-remitting multiple sclerosis (RRMS).[4] The trial duration was 16 weeks.[1]
Primary Endpoint: The primary endpoint of the study was the cumulative number of newly active lesions on serial magnetic resonance imaging (MRI) scans.[4]
Results: The trial failed to meet its primary endpoint. No significant difference was observed between the this compound and placebo groups for any of the tested MRI variables.[1][4] While the drug was well-tolerated with no major safety concerns, the lack of efficacy led to the discontinuation of its development for multiple sclerosis.[1]
Quantitative Clinical Trial Data: Detailed quantitative results from the Phase II clinical trial, including the mean number of new lesions in each arm and statistical analyses, are not readily available in the public domain.
Experimental Protocols
The following are representative protocols for key in vitro assays used in the characterization of CCR1 antagonists like this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the CCR1 receptor.
Materials:
-
HEK293 cells stably transfected with human CCR1.
-
Radiolabeled CCR1 ligand (e.g., [¹²⁵I]-CCL3).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from CCR1-expressing HEK293 cells.
-
In a 96-well plate, add a fixed concentration of radiolabeled ligand to each well.
-
Add varying concentrations of unlabeled this compound to the wells.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.
Chemotaxis Assay
Objective: To assess the functional ability of this compound to inhibit chemokine-induced cell migration.
Materials:
-
CCR1-expressing cells (e.g., THP-1 monocytes or primary human monocytes).
-
Chemoattractant (e.g., CCL3 or CCL5).
-
This compound.
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
Transwell inserts (with appropriate pore size, e.g., 5 µm for monocytes).
-
24-well plates.
-
Fluorescent dye for cell labeling (e.g., Calcein-AM).
Procedure:
-
Label the CCR1-expressing cells with a fluorescent dye.
-
Pre-incubate the labeled cells with various concentrations of this compound or vehicle control.
-
Add the chemoattractant to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated cell suspension to the upper chamber of the inserts.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for migration (e.g., 2-4 hours).
-
After incubation, remove the inserts and quantify the number of migrated cells in the lower chamber by measuring the fluorescence.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound.
Drug Development Workflow
The development of this compound followed a typical pharmaceutical development pipeline.
Conclusion
This compound (ZK-811752) represents a well-characterized example of a targeted therapeutic approach for autoimmune diseases based on a strong preclinical rationale. Its development highlighted the feasibility of creating potent and selective small-molecule antagonists for chemokine receptors. While the compound demonstrated a favorable safety and tolerability profile in clinical trials, it ultimately failed to show a significant therapeutic effect in patients with relapsing-remitting multiple sclerosis. This outcome underscores the challenges in translating preclinical efficacy in animal models to clinical success in complex human diseases like MS. The journey of this compound provides valuable insights for researchers and drug development professionals in the field of immunology and neurology, emphasizing the importance of robust target validation and the complexities of modulating the inflammatory response in the central nervous system.
References
The Pharmacology of Bx 471: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacology of Bx 471, a potent and selective non-peptide antagonist of the C-C chemokine receptor 1 (CCR1). This compound has been investigated for its therapeutic potential in a variety of inflammatory and autoimmune diseases. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying pharmacological pathways and workflows.
Core Mechanism of Action
This compound functions as a competitive antagonist of the CCR1 receptor.[1][2] By binding to CCR1, it prevents the interaction of the receptor with its natural chemokine ligands, primarily MIP-1α (macrophage inflammatory protein-1 alpha, also known as CCL3), RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted, also known as CCL5), and MCP-3 (monocyte chemoattractant protein-3, also known as CCL7).[3][4] This blockade inhibits downstream signaling pathways that are crucial for the recruitment and activation of inflammatory cells, such as monocytes, macrophages, and T-lymphocytes, to sites of inflammation.[5][6]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Binding Affinity and Functional Activity
| Parameter | Species | Ligand | Cell Line | Value | Reference |
| Ki | Human | MIP-1α | HEK293 | 1 nM | [3][4] |
| Human | RANTES | - | 2.8 nM | [3] | |
| Human | MCP-3 | HEK293 | 5.5 nM | [3][4] | |
| Mouse | MIP-1α | HEK293 | 215 ± 46 nM | [1][3] | |
| IC50 | Human | MIP-1α (Ca2+ mobilization) | HEK293 | 5.8 ± 1 nM | [3] |
| Human | RANTES (Ca2+ mobilization) | HEK293 | 2 nM | [7] | |
| Human | MCP-3 (Ca2+ mobilization) | HEK293 | 6 nM | [7] | |
| Mouse | MIP-1α (Ca2+ mobilization) | - | 198 ± 7 nM | [3] |
Table 2: Selectivity Profile
| Receptor | Selectivity vs. CCR1 | Reference |
| CCR2, CCR5, CXCR4 | > 250-fold | [1][3] |
| 28 G-protein-coupled receptors | > 10,000-fold | [3] |
Table 3: In Vivo Pharmacokinetic Parameters
| Parameter | Species | Dose & Route | Value | Reference |
| Oral Bioavailability | Dog | 4 mg/kg, p.o. | 60% | [3] |
| Peak Plasma Level (Cmax) | Mouse | 20 mg/kg, s.c. | 9 µM | [2][3] |
| Time to Peak (Tmax) | Mouse | 20 mg/kg, s.c. | ~30 minutes | [2][3] |
| Plasma Concentration at 2h | Mouse | 20 mg/kg, s.c. | ~0.4 µM | [2][3] |
| Plasma Concentration at 4-8h | Mouse | 20 mg/kg, s.c. | ≤ 0.1 µM | [2][3] |
Signaling Pathway of CCR1 Antagonism by this compound
The following diagram illustrates the mechanism by which this compound antagonizes CCR1 signaling.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the CCR1 receptor.
Objective: To measure the displacement of a radiolabeled CCR1 ligand by this compound.
Materials:
-
HEK293 cells transfected to express human or mouse CCR1.[1][4]
-
Unlabeled this compound at various concentrations.
-
Unlabeled chemokine for determining non-specific binding.[4]
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
HEK293 cells expressing CCR1 are incubated with a fixed concentration of 125I-MIP-1α.[4]
-
Increasing concentrations of unlabeled this compound are added to compete for binding to the receptor.
-
A parallel set of incubations is performed in the presence of a high concentration of unlabeled MIP-1α to determine non-specific binding.[4]
-
The reaction is allowed to reach equilibrium.
-
The mixture is then filtered to separate the cells (with bound radioligand) from the unbound radioligand.
-
The radioactivity on the filters is measured using a scintillation counter.
-
The data are analyzed using a computer program (e.g., IGOR) to calculate the Ki value for this compound.[4]
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the intracellular calcium mobilization induced by CCR1 agonists.
Objective: To determine the functional antagonist activity (IC50) of this compound.
Materials:
-
HEK293 cells expressing human or mouse CCR1.[3]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-3).
-
CCR1 agonists (MIP-1α, RANTES, or MCP-3).[7]
-
This compound at various concentrations.
-
A fluorescence plate reader (e.g., FLIPR).
Procedure:
-
CCR1-expressing cells are loaded with a calcium-sensitive fluorescent dye.[7]
-
The cells are pre-incubated with increasing concentrations of this compound for a defined period (e.g., 15 minutes).[7]
-
The cells are then stimulated with a submaximal concentration of a CCR1 agonist (e.g., 30 nM MIP-1α).[7]
-
The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity over time using a fluorescence plate reader.[7]
-
The IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced calcium response, is calculated.
Chemotaxis Assay
This assay assesses the ability of this compound to block the migration of leukocytes towards a CCR1 chemokine.
Objective: To evaluate the functional inhibition of leukocyte migration by this compound.
Materials:
-
Isolated human lymphocytes or monocytes.[6]
-
Chemotaxis chamber (e.g., Boyden chamber).
-
CCR1 ligands (MIP-1α, RANTES).[6]
-
This compound.
-
Microscope for cell counting.
Procedure:
-
A solution containing a CCR1 ligand is placed in the lower chamber of the chemotaxis apparatus.
-
A suspension of leukocytes, pre-incubated with or without this compound, is placed in the upper chamber, which is separated from the lower chamber by a porous membrane.
-
The chamber is incubated to allow cell migration towards the chemokine gradient.
-
After the incubation period, the number of cells that have migrated to the lower side of the membrane is quantified by microscopy.
-
The inhibitory effect of this compound on chemotaxis is determined by comparing the number of migrated cells in the presence and absence of the compound.[6]
In Vivo Efficacy Models
This compound has demonstrated therapeutic potential in several preclinical models of inflammatory diseases.
-
Experimental Allergic Encephalomyelitis (EAE) in Rats: this compound effectively reduces the severity of the disease, which is a model for multiple sclerosis.[3]
-
Sepsis in Mice: Treatment with this compound significantly protected against lung and liver injury in a cecal ligation and puncture model of sepsis by reducing neutrophil recruitment.[8]
-
Renal Fibrosis in Mice: In a unilateral ureteral obstruction model, this compound reduced the infiltration of macrophages and lymphocytes, thereby attenuating renal fibrosis.[1]
-
Hemorrhagic Shock in Rats: this compound treatment reduced fluid requirements during resuscitation from hemorrhagic shock.[9]
Safety and Tolerability
In a 16-week clinical trial for multiple sclerosis, this compound was well-tolerated, although it did not show therapeutic efficacy for this indication.[6][9] Preclinical studies also indicated a lack of toxicity, adverse hemodynamic effects, or harmful effects on the central nervous system.[6]
Conclusion
This compound is a well-characterized, potent, and selective CCR1 antagonist with demonstrated in vitro and in vivo activity. Its ability to block the recruitment of inflammatory cells makes it a compelling candidate for the treatment of various inflammatory and autoimmune conditions. The data and protocols presented in this guide provide a comprehensive pharmacological profile of this compound for the scientific and drug development community.
References
- 1. JCI - A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation [jci.org]
- 2. A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. BX471: a CCR1 antagonist with anti-inflammatory activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Treatment with BX471, a CC chemokine receptor 1 antagonist, attenuates systemic inflammatory response during sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The CCR1 Antagonist Bx 471: A Deep Dive into its Modulation of Chemokine-Mediated Inflammation
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Chemokine-mediated inflammation is a cornerstone of the immune response, orchestrating the recruitment of leukocytes to sites of injury or infection. Dysregulation of this intricate signaling network is a key pathological feature of numerous inflammatory and autoimmune diseases. The C-C chemokine receptor 1 (CCR1) has emerged as a significant therapeutic target due to its central role in mediating the migration of monocytes, macrophages, and T cells. Bx 471, a potent and selective small-molecule antagonist of CCR1, has demonstrated considerable promise in preclinical and clinical studies for its ability to attenuate inflammatory responses. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved.
Mechanism of Action: Competitive Antagonism of CCR1
This compound is a non-peptide, orally active antagonist that exhibits high selectivity for the human CCR1 receptor.[1] Its primary mechanism of action involves competitively binding to CCR1, thereby preventing the binding of its cognate chemokine ligands, most notably MIP-1α (Macrophage Inflammatory Protein-1α or CCL3), RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted or CCL5), and MCP-3 (Monocyte Chemoattractant Protein-3 or CCL7).[2] This blockade of ligand binding inhibits the downstream signaling cascades that are crucial for leukocyte chemotaxis and activation. This compound has demonstrated a more than 10,000-fold selectivity for CCR1 over other G-protein-coupled receptors, highlighting its specific inhibitory profile.[1]
Quantitative Data on this compound Activity
The potency of this compound has been quantified in various in vitro assays, including radioligand binding assays to determine its binding affinity (Ki) and functional assays to measure its inhibitory concentration (IC50) on chemokine-induced cellular responses.
| Parameter | Value | Assay Type | Cell Line/System | Ligand | Reference |
| Ki | 1 nM | Radioligand Binding | HEK293 cells expressing human CCR1 | 125I-MIP-1α | [1][3] |
| Ki | 5.5 nM | Radioligand Binding | HEK293 cells expressing human CCR1 | 125I-MCP-3 | [3] |
| Ki | 215 ± 46 nM | Radioligand Binding | Mouse CCR1 | 125I-MIP-1α | [1] |
| IC50 | 5.8 ± 1 nM | Calcium Mobilization | Human CCR1 | MIP-1α | [1] |
| IC50 | 2 nM | Calcium Mobilization | HEK293 cells expressing human CCR1 | RANTES | [2] |
| IC50 | 6 nM | Calcium Mobilization | HEK293 cells expressing human CCR1 | MCP-3 | [2] |
| IC50 | 198 ± 7 nM | Calcium Mobilization | Mouse CCR1 | MIP-1α | [1] |
| IC50 | 28 nM | Chemotaxis | THP-1 cells | MIP-1α | [4] |
Table 1: In Vitro Potency of this compound
Signaling Pathways Modulated by this compound
Upon chemokine binding, CCR1, a G-protein coupled receptor (GPCR), primarily couples to the Gi/o family of G-proteins. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. More critically for chemotaxis, G-protein activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration, a key signal for cell migration. By blocking ligand binding, this compound prevents G-protein activation and the subsequent generation of these second messengers.
Furthermore, CCR1 signaling has been shown to activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a critical transcription factor in the inflammatory response.[5] Activation of NF-κB leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. This compound, by inhibiting the initial CCR1 signaling, can consequently suppress the activation of the NF-κB pathway, contributing to its broad anti-inflammatory effects.[5]
Experimental Protocols
Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This assay measures the ability of this compound to inhibit the directed migration of cells towards a chemoattractant.
Materials:
-
Cells: Human monocytic cell line (e.g., THP-1, ATCC TIB-202).
-
Culture Medium: RPMI-1640 (e.g., Gibco 11875093) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 10 mM HEPES, 1.0 mM sodium pyruvate, and 0.05 mM 2-mercaptoethanol.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 0.1% Bovine Serum Albumin (BSA).
-
Chemoattractant: Recombinant Human MIP-1α/CCL3 (e.g., R&D Systems 270-LD).
-
Inhibitor: this compound (dissolved in DMSO to create a stock solution).
-
Chemotaxis Chamber: 96-well chemotaxis chamber with a polycarbonate membrane (5 µm pore size, e.g., Corning 3421).
-
Detection Reagent: Calcein-AM (e.g., Invitrogen C3100MP).
-
Instrumentation: Fluorescence plate reader (e.g., FlexStation 3), cell culture incubator (37°C, 5% CO2), microscope.
Procedure:
-
Cell Culture and Preparation:
-
Culture THP-1 cells in complete RPMI-1640 medium, maintaining cell density between 5-8 x 10^5 cells/mL.
-
Prior to the assay, wash the cells with HBSS and resuspend them in assay buffer at a concentration of 2 x 10^6 cells/mL.
-
-
Assay Setup:
-
In the lower chamber of the chemotaxis plate, add 150 µL of assay buffer containing MIP-1α at a pre-determined optimal concentration (typically in the range of 1-10 ng/mL). For negative controls, add assay buffer without chemoattractant.
-
In a separate plate, pre-incubate the THP-1 cell suspension with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for 30 minutes at 37°C. The final DMSO concentration should be ≤ 0.1%.
-
Add 50 µL of the pre-incubated cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Quantification of Migration:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
To quantify migrated cells, add a cell-permeable fluorescent dye such as Calcein-AM to the lower chamber and incubate for 30-60 minutes.
-
Measure the fluorescence in the lower chamber using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of chemotaxis for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Calcium Flux Assay
This functional assay measures the ability of this compound to inhibit the transient increase in intracellular calcium concentration induced by a CCR1 agonist.
Materials:
-
Cells: HEK293 cells stably expressing human CCR1 (or other suitable cell lines like CHO-K1/hCCR1).
-
Culture Medium: DMEM (e.g., Gibco 11965092) supplemented with 10% FBS and appropriate selection antibiotics.
-
Assay Buffer: HBSS with 20 mM HEPES.
-
Calcium-sensitive Dye: Fluo-4 AM (e.g., Invitrogen F14201).
-
Agonist: MIP-1α/CCL3.
-
Inhibitor: this compound.
-
Instrumentation: Fluorescence plate reader with automated liquid handling capabilities (e.g., FlexStation 3 or FLIPR).
Procedure:
-
Cell Plating:
-
Seed the CCR1-expressing cells into black-walled, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
-
Dye Loading:
-
On the day of the assay, remove the culture medium and wash the cells with assay buffer.
-
Prepare a Fluo-4 AM loading solution in assay buffer (typically 2-5 µM Fluo-4 AM with 2.5 mM probenecid to prevent dye extrusion).
-
Add the loading solution to each well and incubate for 30-60 minutes at 37°C.
-
-
Compound Addition and Incubation:
-
Wash the cells to remove excess dye.
-
Add various concentrations of this compound or vehicle to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading (excitation ~490 nm, emission ~525 nm).
-
Use the instrument's liquid handling system to add a pre-determined EC80 concentration of MIP-1α to all wells.
-
Immediately begin measuring the fluorescence intensity over time to capture the transient calcium peak.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the percentage inhibition of the agonist-induced response by this compound at each concentration.
-
Determine the IC50 value by fitting the dose-response curve.
-
Conclusion
This compound is a well-characterized, potent, and selective antagonist of CCR1 that effectively inhibits chemokine-mediated inflammation. Its mechanism of action, centered on the competitive blockade of ligand binding and subsequent inhibition of downstream signaling pathways, including calcium mobilization and NF-κB activation, is supported by robust in vitro data. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other CCR1 antagonists, facilitating further research into their therapeutic potential for a range of inflammatory diseases. The comprehensive understanding of its pharmacological profile and the availability of standardized assays are crucial for advancing the development of this and similar targeted anti-inflammatory therapies.
References
The Therapeutic Potential of Bx 471: A CCR1 Antagonist for Inflammatory Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bx 471 is a potent, orally active, non-peptide antagonist of the C-C chemokine receptor 1 (CCR1).[1][2][3] CCR1 is a key mediator in the inflammatory response, primarily expressed on the surface of various immune cells, including monocytes, macrophages, neutrophils, and T-lymphocytes.[4] Its activation by chemokine ligands such as CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3) triggers a cascade of intracellular signaling events that lead to leukocyte migration, activation, and infiltration into tissues, thereby perpetuating inflammation.[5][6] By selectively blocking this receptor, this compound presents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, sepsis, and allergic rhinitis.[5][7][8][9] This technical guide provides a comprehensive review of the therapeutic potential of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining relevant experimental protocols.
Mechanism of Action
This compound functions as a competitive antagonist at the CCR1 receptor.[10] It binds to an allosteric site within the transmembrane domains of the receptor, distinct from the binding site of its endogenous chemokine ligands.[10] This binding event prevents the conformational changes in the receptor necessary for G-protein coupling and downstream signaling. Specifically, studies have identified that Tyrosine-113 and Tyrosine-114 on transmembrane domain 3, along with Isoleucine-259 on transmembrane domain 6, are crucial for the binding of this compound to CCR1.[6]
The inhibition of CCR1 by this compound effectively blocks several key cellular responses integral to the inflammatory cascade, including:
-
Calcium Mobilization: Prevents the intracellular calcium flux that is a critical second messenger in leukocyte activation.[1][2][3]
-
Chemotaxis: Inhibits the directed migration of immune cells towards inflammatory stimuli.[1]
-
Adhesion Molecule Expression: Downregulates the expression of adhesion molecules such as ICAM-1, P-selectin, and E-selectin, which are necessary for leukocyte-endothelial interactions and tissue infiltration.
Signaling Pathway of CCR1 and Inhibition by this compound
The following diagram illustrates the canonical CCR1 signaling pathway and the point of intervention by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from various preclinical studies.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Ligand/Assay | Cell Line/System | Species | Parameter | Value | Reference |
| MIP-1α (CCL3) | CCR1-transfected HEK293 | Human | Ki | 1 nM | [1][11] |
| RANTES (CCL5) | CCR1-transfected HEK293 | Human | Ki | 2.8 nM | [1][5] |
| MCP-3 (CCL7) | CCR1-transfected HEK293 | Human | Ki | 5.5 nM | [1][5][11] |
| MIP-1α-induced Chemotaxis | THP-1 | Human | IC50 | 1.5 nM | [1] |
| MIP-1α-induced Ca²⁺ Mobilization | CCR1-transfected HEK293 | Human | IC50 | 5.8 ± 1 nM | [1] |
| MIP-1α-induced Ca²⁺ Mobilization | Mouse CCR1 | Mouse | IC50 | 198 ± 7 nM | [1] |
| 125I-MIP-1α Displacement | Mouse CCR1 | Mouse | Ki | 215 ± 46 nM | [1] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Disease Model | Animal | This compound Dose | Outcome | Reference |
| Experimental Allergic Encephalomyelitis (Multiple Sclerosis) | Rat | 50 mg/kg | Significantly reduced disease severity. | [5] |
| Experimental Allergic Encephalomyelitis (Multiple Sclerosis) | Mouse | 20 mg/kg (s.c.) for 10 days | ~55% reduction in interstitial CD45 positive leukocytes. | [1] |
| Allergic Rhinitis (Ovalbumin-induced) | Mouse | Not specified | Significantly reduced sneezing, nasal rubbing, and nasal proinflammatory factors. | [12][13] |
| Sepsis (Cecal Ligation and Puncture) | Mouse | Not specified | Significantly protected against lung and liver injury; reduced MPO activity. | |
| Hemorrhagic Shock | Rat | 0.5 µmol/kg | Reduced fluid requirements by over 60%; reduced TNFα and IL-6 in large intestine. | [14][15] |
| Renal Fibrosis (Unilateral Ureteral Obstruction) | Mouse | 20 mg/kg | Reduced levels of CCR1 and CCR5 mRNA; reduced FSP1-positive cells by 65%. | [16] |
| Lupus Nephritis | MRL-Faslpr Mouse | Not specified | Prevented macrophage and T-cell recruitment. | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Ovalbumin-Induced Allergic Rhinitis in Mice
This model is used to evaluate the anti-inflammatory effects of this compound in the context of allergic airway disease.
Materials:
-
Female BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
This compound
-
Phosphate-buffered saline (PBS)
Protocol:
-
Sensitization:
-
On days 0, 7, and 14, immunize mice with an intraperitoneal (i.p.) injection of 50 µg of OVA emulsified in 1 mg of alum in a total volume of 200 µL.
-
-
Challenge:
-
From day 21 to day 27, challenge the sensitized mice daily with an intranasal administration of 100 µg of OVA in 20 µL of PBS.
-
-
Treatment:
-
Administer this compound (dose and route as per experimental design) prior to each OVA challenge. A vehicle control group should be included.
-
-
Assessment of Nasal Symptoms:
-
Following the final OVA challenge, observe the mice for a defined period (e.g., 15 minutes) and count the number of sneezes and nasal rubbing movements.
-
-
Biochemical and Histological Analysis:
-
Collect serum to measure OVA-specific IgE and cytokine levels (e.g., TNF-α, IL-4, IL-5, IL-13) by ELISA.
-
Harvest nasal tissues for histological analysis (H&E and PAS staining) to assess eosinophil infiltration and goblet cell metaplasia.
-
Perform RT-qPCR on nasal tissue to quantify the mRNA expression of proinflammatory mediators.
-
Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice
The CLP model is considered the gold standard for inducing polymicrobial sepsis that mimics the human condition.
Materials:
-
C57BL/6 or other suitable mouse strain
-
Anesthetic (e.g., ketamine/xylazine or isoflurane)
-
Surgical instruments
-
Suture material
-
This compound
-
Saline
Protocol:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse using an approved protocol.
-
Shave the abdomen and sterilize the area with an antiseptic solution.
-
-
Laparotomy:
-
Make a midline incision through the skin and peritoneum to expose the abdominal cavity.
-
Exteriorize the cecum.
-
-
Cecal Ligation and Puncture:
-
Ligate the cecum at a defined distance from the distal end (the length of the ligation determines the severity of sepsis).
-
Puncture the ligated cecum once or twice with a needle of a specific gauge (e.g., 21G or 25G).
-
Gently squeeze the cecum to extrude a small amount of fecal material.
-
-
Closure and Resuscitation:
-
Return the cecum to the peritoneal cavity.
-
Close the peritoneal wall and skin with sutures.
-
Administer subcutaneous saline for fluid resuscitation.
-
-
Treatment:
-
Administer this compound or vehicle either prophylactically (before CLP) or therapeutically (after CLP) according to the study design.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice for signs of sepsis and survival.
-
At a predetermined time point, euthanize the animals and collect blood and organs (e.g., lungs, liver) for analysis.
-
Measure inflammatory markers, myeloperoxidase (MPO) activity (as an indicator of neutrophil infiltration), and perform histological examination of tissues.
-
Conclusion
This compound has demonstrated significant therapeutic potential in a variety of preclinical models of inflammatory and autoimmune diseases. Its high potency and selectivity for the CCR1 receptor, coupled with its oral bioavailability, make it an attractive candidate for further development. The data summarized in this guide highlight the robust anti-inflammatory effects of this compound, achieved through the inhibition of key inflammatory cell recruitment and activation pathways. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the efficacy and mechanisms of this compound and other CCR1 antagonists in relevant disease contexts. Future clinical investigations are warranted to translate these promising preclinical findings into effective therapies for human inflammatory disorders.
References
- 1. Experimental Protocol for Cecal Ligation and Puncture Model of Polymicrobial Sepsis and Assessment of Vascular Functions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Collagen-Induced Arthritis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCR1 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anti-allergic effects of Asarum heterotropoides on an ovalbumin-induced allergic rhinitis murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mangiferin Alleviates Ovalbumin-Induced Allergic Rhinitis via Nrf2/HO-1/NF-κB Signaling Pathways | MDPI [mdpi.com]
- 11. Immunodesign of experimental sepsis by cecal ligation and puncture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Collagen-induced arthritis as a model for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of a Novel High Dose Ovalbumin Induced Murine Model of Allergic Sinonasal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. genecards.org [genecards.org]
- 15. mdbioproducts.com [mdbioproducts.com]
- 16. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Bx 471 on Monocyte and Macrophage Recruitment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The recruitment of monocytes and their subsequent differentiation into macrophages at sites of inflammation is a critical process in the pathogenesis of numerous autoimmune and inflammatory diseases. This process is largely mediated by the chemokine C-C motif chemokine receptor 1 (CCR1) and its ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES). Bx 471, a potent and selective non-peptide antagonist of CCR1, has emerged as a significant therapeutic candidate by directly interfering with this recruitment cascade. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its quantifiable impact on monocyte and macrophage recruitment, detailed experimental protocols for its evaluation, and a visualization of the underlying signaling pathways.
Introduction: The Role of CCR1 in Leukocyte Recruitment
Chemokine receptors are pivotal in directing the migration of immune cells to specific tissues during inflammation, immune surveillance, and hematopoiesis.[1] CCR1, a G protein-coupled receptor (GPCR), is predominantly expressed on the surface of various immune cells, including monocytes, macrophages, neutrophils, and T-cells.[2] The interaction of CCR1 with its cognate chemokines, primarily CCL3 and CCL5, triggers a signaling cascade that culminates in chemotaxis, the directed migration of these cells towards the chemokine gradient.[3]
In numerous inflammatory conditions, such as rheumatoid arthritis, multiple sclerosis, and transplant rejection, an upregulation of CCR1 ligands is observed, leading to an influx of monocytes and macrophages.[4] These recruited cells, particularly macrophages, contribute to tissue damage and perpetuation of the inflammatory response. Consequently, the inhibition of the CCR1 signaling pathway presents a compelling therapeutic strategy. This compound (also known as ZK-811752) is an orally active, small-molecule antagonist designed to specifically block CCR1, thereby preventing the recruitment of inflammatory leukocytes.[5]
Mechanism of Action of this compound
This compound functions as a competitive antagonist at the CCR1 receptor. It binds to the receptor with high affinity, preventing the binding of endogenous chemokine ligands like CCL3 and CCL5.[6] This blockade of ligand binding abrogates the conformational changes in the CCR1 receptor necessary for the activation of intracellular signaling pathways. As a result, downstream events essential for cell migration, such as calcium mobilization, are inhibited.[5]
Signaling Pathway
The binding of a chemokine ligand to CCR1 initiates a cascade of intracellular events. CCR1 is coupled to a heterotrimeric G-protein of the Gαi/o family.[7] Upon ligand binding, GDP is exchanged for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits. Both of these components can activate downstream effectors.
The Gβγ subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[9] This rapid increase in intracellular calcium is a critical signal for the activation of various cellular processes, including the cytoskeletal rearrangements necessary for cell migration.[10] this compound, by preventing the initial ligand-receptor interaction, effectively halts this entire signaling cascade.
Quantitative Data on the Efficacy of this compound
The potency and efficacy of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize key data points, demonstrating its inhibitory effects on CCR1 binding, downstream signaling, and leukocyte recruitment.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line/System | Ligand/Stimulus | Parameter | Value | Reference |
| Radioligand Binding | HEK293 cells expressing human CCR1 | MIP-1α (CCL3) | Ki | 1 nM | [6] |
| Radioligand Binding | HEK293 cells expressing human CCR1 | MCP-3 (CCL7) | Ki | 5.5 nM | [6] |
| Radioligand Binding | Mouse CCR1 | MIP-1α (CCL3) | Ki | 215 ± 46 nM | [5] |
| Calcium Mobilization | Human CCR1 | MIP-1α (CCL3) | IC50 | 5.8 ± 1 nM | [5] |
| Calcium Mobilization | Mouse CCR1 | MIP-1α (CCL3) | IC50 | 198 ± 7 nM | [5] |
| Chemotaxis | THP-1 cells | Not Specified | IC50 | 28 nM | [11] |
| Monocyte Adhesion | Isolated human blood monocytes on activated endothelium | RANTES (CCL5) | Inhibition | Dose-dependent (0.1-10 µM) | [5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome Measure | Result | Reference |
| Mice with Unilateral Ureteral Obstruction (UUO) | 20 mg/kg this compound for 10 days | Reduction of interstitial CD45 positive leukocytes | ~55% reduction | [5] |
| Mice with Unilateral Ureteral Obstruction (UUO) | 20 mg/kg this compound | Reduction of FSP1-positive cells | 65% reduction | [12] |
| Mice with Ischemia-Reperfusion Injury | This compound pretreatment | Macrophage and neutrophil accumulation in the kidney | Reduced accumulation | [5] |
| Rat Experimental Allergic Encephalomyelitis (EAE) | This compound | Disease severity | Dose-dependent reduction | [6] |
Key Experimental Protocols
The characterization of CCR1 antagonists like this compound relies on a suite of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.
In Vitro Chemotaxis Assay (Transwell Migration Assay)
This assay quantitatively measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
Objective: To determine the IC50 of this compound for the inhibition of monocyte migration towards a CCR1 ligand.
Materials:
-
CCR1-expressing cells (e.g., primary human monocytes or THP-1 cell line)
-
This compound
-
CCR1 ligand (e.g., recombinant human CCL3 or CCL5)
-
Chemotaxis chamber (e.g., 96-well Transwell plate with 5 µm pore size inserts)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Cell viability stain (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Culture and harvest CCR1-expressing cells.
-
Label the cells with Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled cells in assay buffer to a final concentration of 1 x 106 cells/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations.
-
-
Assay Setup:
-
Add the chemoattractant (e.g., 10 ng/mL CCL3) to the lower wells of the chemotaxis plate. Use assay buffer alone for negative control wells.
-
Pre-incubate the cell suspension with the various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the top chamber of each insert.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
After incubation, carefully remove the inserts.
-
Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Objective: To determine the Ki of this compound for the CCR1 receptor.
Materials:
-
Membrane preparations from cells expressing CCR1 (e.g., HEK293-CCR1)
-
Radiolabeled CCR1 ligand (e.g., 125I-CCL3)
-
This compound
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, the radiolabeled ligand at a fixed concentration (approximately 0.1-0.2 nM), and varying concentrations of this compound.
-
For total binding, omit the unlabeled competitor.
-
For non-specific binding, add a high concentration of an unlabeled CCR1 ligand (e.g., 100 nM CCL3).
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Measurement:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration following receptor activation.
Objective: To determine the IC50 of this compound for the inhibition of CCR1-mediated calcium flux.
Materials:
-
CCR1-expressing cells
-
Calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fura-2 AM)
-
This compound
-
CCR1 ligand (e.g., CCL3)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorometric imaging plate reader (FLIPR) or flow cytometer
Procedure:
-
Cell Loading:
-
Incubate the cells with the calcium-sensitive dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay Setup:
-
Plate the dye-loaded cells in a 96-well plate.
-
Add varying concentrations of this compound or vehicle control to the wells and incubate for a short period.
-
-
Measurement:
-
Place the plate in the measuring instrument (e.g., FLIPR).
-
Establish a baseline fluorescence reading.
-
Inject the CCR1 ligand into the wells to stimulate the cells.
-
Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50.
-
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the CCR1 receptor. Its mechanism of action, centered on the blockade of chemokine-induced signaling and subsequent inhibition of leukocyte migration, is supported by a robust body of in vitro and in vivo data. The quantitative data clearly demonstrate its efficacy in inhibiting monocyte and macrophage recruitment at nanomolar concentrations. The experimental protocols detailed herein provide a framework for the continued investigation and development of CCR1 antagonists as a promising therapeutic approach for a wide range of inflammatory diseases. The targeted disruption of monocyte and macrophage trafficking by compounds like this compound represents a significant advancement in the modulation of the immune response.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. BX471: a CCR1 antagonist with anti-inflammatory activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Characterization of the signal transduction pathway activated in human monocytes and dendritic cells by MPIF-1, a specific ligand for CC chemokine receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Investigating the Role of CCR1 in Autoimmune Diseases with BX 471: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the C-C chemokine receptor 1 (CCR1) as a therapeutic target in autoimmune diseases and the investigation of BX 471, a potent and selective CCR1 antagonist. This document synthesizes preclinical and early clinical findings, details relevant experimental methodologies, and visualizes key biological pathways and workflows.
The Role of CCR1 in Autoimmune Pathogenesis
The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of various immune cells, including monocytes, macrophages, neutrophils, T cells, and dendritic cells. Its primary function is to mediate the migration of these cells to sites of inflammation in response to binding its chemokine ligands, most notably CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3).
In the context of autoimmune diseases such as multiple sclerosis (MS) and rheumatoid arthritis (RA), the CCR1 signaling pathway is often dysregulated. Overexpression of CCR1 and its ligands in inflamed tissues leads to an excessive infiltration of leukocytes, perpetuating the inflammatory cascade and contributing to tissue damage. Consequently, blocking the interaction between CCR1 and its ligands presents a compelling therapeutic strategy to dampen the aberrant immune response characteristic of these disorders.
This compound: A Selective CCR1 Antagonist
This compound is a potent, orally bioavailable, non-peptide antagonist of CCR1. It acts by binding to the CCR1 receptor and preventing the binding of its natural chemokine ligands, thereby inhibiting the downstream signaling events that lead to leukocyte chemotaxis and activation.
In Vitro Pharmacology
This compound has demonstrated high affinity and selectivity for the human CCR1 receptor in various in vitro assays.
| Parameter | Value | Assay System | Reference |
| Binding Affinity (Ki) | 1 nM (for MIP-1α/CCL3) | CCR1-transfected HEK293 cells | |
| Functional Antagonism (IC50) | 5.8 ± 1 nM (vs. MIP-1α/CCL3) | Calcium Mobilization in human CCR1-expressing cells | |
| 198 ± 7 nM (vs. MIP-1α/CCL3) | Calcium Mobilization in mouse CCR1-expressing cells | ||
| Selectivity | >250-fold vs. CCR2, CCR5, CXCR4 | Radioligand binding assays |
Preclinical In Vivo Data
While specific quantitative data from autoimmune disease models for this compound are not extensively published in publicly accessible literature, studies in other inflammatory models have shown its in vivo efficacy. For instance, in a rat model of hemorrhagic shock, this compound treatment significantly reduced fluid requirements and levels of pro-inflammatory cytokines such as TNF-α and IL-6.
| Animal Model | Key Finding | Dosage | Reference |
| Rat Hemorrhagic Shock | Reduced fluid requirements by over 60% | 0.5 µmol/kg | |
| Reduced TNF-α and IL-6 concentrations in tissue extracts | 0.5 µmol/kg |
CCR1 Signaling Pathway and Mechanism of Action of this compound
CCR1 activation initiates a cascade of intracellular signaling events typical of Gαi-coupled GPCRs. The binding of a chemokine ligand induces a conformational change in the receptor, leading to the activation of downstream effector molecules. This compound, as a competitive antagonist, blocks this initial step.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of CCR1 function and the efficacy of its antagonists. Below are outlines of key experimental protocols.
Radioligand Competition Binding Assay
This assay quantifies the ability of a test compound, such as this compound, to displace a radiolabeled chemokine from the CCR1 receptor.
Protocol Outline:
-
Membrane Preparation: Homogenize cells overexpressing CCR1 (e.g., HEK293-CCR1) in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in an appropriate assay buffer.
-
Competition Reaction: In a multi-well plate, incubate the cell membranes with a constant concentration of a radiolabeled CCR1 ligand (e.g., ¹²⁵I-CCL3) and a serial dilution of this compound.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium that occurs upon CCR1 activation.
Protocol Outline:
-
Cell Preparation: Plate CCR1-expressing cells (e.g., THP-1 monocytes or transfected cell lines) in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Compound Pre-incubation: Add serial dilutions of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Signal Measurement: Place the plate in a fluorometric imaging plate reader (FLIPR) or a similar instrument. Establish a baseline fluorescence reading.
-
Agonist Stimulation: Inject a CCR1 agonist (e.g., CCL3) into the wells to stimulate the receptor.
-
Data Acquisition: Continuously record the fluorescence intensity before and after agonist addition.
-
Data Analysis: Calculate the peak fluorescence response for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Leukocyte Chemotaxis Assay
This assay directly assesses the ability of this compound to block the migration of immune cells towards a chemoattractant.
Protocol Outline:
-
Chamber Setup: Use a chemotaxis chamber (e.g., a Transwell plate) with a porous membrane (typically 3-8 µm pore size, depending on the cell type).
-
Chemoattractant Gradient: Add medium containing a CCR1 ligand (e.g., CCL5) to the lower chamber. Add medium alone to some wells as a negative control.
-
Cell Preparation: Isolate primary leukocytes (e.g., human peripheral blood mononuclear cells) or use a CCR1-expressing cell line. Resuspend the cells in assay medium and pre-incubate them with various concentrations of this compound.
-
Cell Seeding: Add the pre-treated cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a period sufficient to allow cell migration (e.g., 2-4 hours) at 37°C in a CO₂ incubator.
-
Quantification of Migration: Remove the non-migrated cells from the upper surface of the membrane. Stain the migrated cells on the lower surface of the membrane with a dye (e.g., DAPI or Calcein AM) and count them using a microscope or a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of migration for each concentration of this compound and determine the IC50 value.
Clinical Development of this compound and Future Perspectives
This compound entered early-phase clinical development for the treatment of multiple sclerosis. Phase I trials were reportedly completed, and Phase II trials were planned. However, detailed quantitative results from these trials, including pharmacokinetic, pharmacodynamic, and efficacy data, have not been made widely available in peer-reviewed literature. The progression of this compound to later stages of clinical development appears to have been discontinued.
Despite the specific outcome for this compound, the rationale for targeting CCR1 in autoimmune diseases remains strong. The learnings from the development of this compound and other CCR1 antagonists continue to inform the pursuit of new and improved therapeutics for these complex and debilitating conditions. Further research into the nuances of CCR1 signaling and the development of next-generation antagonists with optimized properties hold promise for the future of autoimmune disease treatment.
Methodological & Application
Application Notes and Protocols for Bx 471 in Mouse Models of Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bx 471, also known as ZK-811752, is a potent and selective non-peptide antagonist of the C-C chemokine receptor 1 (CCR1). CCR1 is a key mediator in the inflammatory cascade, playing a crucial role in the recruitment of leukocytes to sites of inflammation. In the context of multiple sclerosis (MS) and its animal model, experimental autoimmune encephalomyelitis (EAE), the infiltration of pathogenic immune cells into the central nervous system (CNS) is a hallmark of disease progression. By blocking the CCR1 signaling pathway, this compound presents a therapeutic strategy to mitigate this neuroinflammation. These application notes provide a comprehensive overview of the proposed in vivo dosage and experimental protocols for evaluating this compound in mouse models of MS.
While extensive peer-reviewed data on the specific use of this compound in mouse EAE models is limited, the following protocols and data are based on available information for this compound in other inflammatory mouse models and studies of other CCR1 antagonists in EAE.
Data Presentation
The following tables summarize suggested dosage regimens for this compound in mouse EAE models, based on available preclinical data for this compound and other CCR1 antagonists.
Table 1: Proposed this compound Dosage Regimens in Mouse EAE Models
| Parameter | Prophylactic Treatment | Therapeutic Treatment |
| Drug | This compound (ZK-811752) | This compound (ZK-811752) |
| Mouse Strain | C57BL/6 | C57BL/6 |
| Dosage | 20 mg/kg[1] | 10-20 mg/kg |
| Route of Administration | Subcutaneous (s.c.)[1] or Intraperitoneal (i.p.) | Subcutaneous (s.c.) or Intraperitoneal (i.p.) |
| Frequency | Once daily | Once daily |
| Treatment Start | Day of immunization (Day 0) | Onset of clinical signs (approx. Day 10-14) |
| Treatment Duration | 10-21 days[1] | Until the end of the study (e.g., Day 28) |
| Vehicle | To be determined based on solubility | To be determined based on solubility |
Table 2: Expected Outcomes of this compound Treatment in EAE Mouse Models
| Outcome Measure | Expected Effect of this compound |
| Clinical Score | Reduction in mean clinical score and peak disease severity. |
| Body Weight | Attenuation of disease-induced weight loss. |
| CNS Immune Infiltration | Decreased infiltration of CD45+ leukocytes, particularly macrophages and T cells, into the spinal cord and brain.[1] |
| Demyelination | Reduction in the extent of demyelination in the CNS. |
| Pro-inflammatory Cytokines | Lowered expression of pro-inflammatory cytokines (e.g., IFN-γ, IL-17) in the CNS and periphery. |
Experimental Protocols
Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
This protocol describes the induction of chronic EAE using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
MOG35-55 peptide (sequence: MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (5 mg/mL)
-
Pertussis toxin (PTX)
-
Sterile Phosphate Buffered Saline (PBS)
-
Isoflurane for anesthesia
Procedure:
-
Preparation of MOG35-55 Emulsion:
-
On Day 0, prepare the MOG35-55/CFA emulsion.
-
Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Mix equal volumes of the MOG35-55 solution and CFA to create a stable emulsion. A common method is to use two Luer-lock syringes connected by a stopcock to repeatedly pass the mixture back and forth until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
The final concentration of MOG35-55 in the emulsion will be 1 mg/mL. Each mouse will receive 200 µL of the emulsion, containing 200 µg of MOG35-55.
-
-
Immunization:
-
Anesthetize the mice using isoflurane.
-
On Day 0, inject 100 µL of the MOG35-55/CFA emulsion subcutaneously into two sites on the flank of each mouse (total volume of 200 µL per mouse).
-
-
Pertussis Toxin Administration:
-
On Day 0 and Day 2 post-immunization, administer 200 ng of pertussis toxin in 100 µL of sterile PBS via intraperitoneal injection.
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of EAE and record their body weight starting from Day 7 post-immunization.
-
Use a standard EAE scoring system (see Table 3).
-
Table 3: EAE Clinical Scoring Scale
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness (wobbly gait) |
| 3 | Complete hind limb paralysis |
| 4 | Hind limb paralysis and forelimb weakness |
| 5 | Moribund or dead |
Protocol 2: Administration of this compound in EAE Mice
This protocol outlines both prophylactic and therapeutic treatment regimens for this compound.
Materials:
-
This compound (ZK-811752)
-
Appropriate vehicle for solubilizing this compound
-
EAE-induced mice (from Protocol 1)
-
Sterile syringes and needles
Procedure for Prophylactic Treatment:
-
Treatment Initiation: Begin this compound administration on Day 0 (the day of immunization).
-
Dosage and Administration:
-
Prepare a solution of this compound in a suitable vehicle at a concentration that allows for the administration of 20 mg/kg in a reasonable volume (e.g., 100-200 µL).
-
Administer 20 mg/kg of this compound subcutaneously once daily.[1]
-
A control group should receive vehicle only, following the same schedule.
-
-
Treatment Duration: Continue daily administration for a predefined period, for example, for the first 10 to 21 days of the study.[1]
-
Monitoring: Monitor and score the mice daily as described in Protocol 1.
Procedure for Therapeutic Treatment:
-
Treatment Initiation: Begin this compound administration upon the first signs of clinical disease (typically a score of 1.0), which usually occurs between Day 10 and Day 14 post-immunization.
-
Dosage and Administration:
-
Prepare a solution of this compound in a suitable vehicle.
-
Administer 10-20 mg/kg of this compound subcutaneously or intraperitoneally once daily.
-
A control group should receive vehicle only, starting at the same disease score.
-
-
Treatment Duration: Continue daily administration until the experimental endpoint (e.g., Day 28).
-
Monitoring: Monitor and score the mice daily as described in Protocol 1.
Mandatory Visualizations
CCR1 Signaling Pathway in EAE
Caption: CCR1 signaling in EAE pathogenesis and the inhibitory action of this compound.
Experimental Workflow for this compound Efficacy Testing in EAE
References
preparing Bx 471 stock solution for cell culture experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Bx 471 stock solutions for use in cell culture experiments. This compound is a potent and selective non-peptide antagonist of the CC chemokine receptor-1 (CCR1), playing a crucial role in leukocyte trafficking.[1][2] This document offers comprehensive guidance on the chemical properties, solubility, and preparation of this compound solutions to ensure accurate and reproducible experimental outcomes.
Chemical Properties and Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 434.89 g/mol | [1][3] |
| Formula | C₂₁H₂₄ClFN₄O₃ | [1] |
| CAS Number | 217645-70-0 | [1] |
| Purity | ≥98% | |
| Appearance | Crystalline solid, powder | |
| Solubility (DMSO) | ≥25 mg/mL (≥57.48 mM); Soluble to 100 mM | [1] |
| Solubility (Ethanol) | 14 mg/mL (~32.19 mM); Soluble to 50 mM | [1] |
| Solubility (DMF) | 30 mg/mL (~68.98 mM) | [1] |
| Storage of Powder | -20°C for up to 3 years | [3] |
| Storage of Stock Solution | -80°C for up to 1 year; -20°C for up to 1 month | [3] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This is a common stock concentration for in vitro cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate this compound Powder: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the powder.
-
Weigh this compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.35 mg of this compound (Molecular Weight = 434.89 g/mol ).
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. To continue the example, add 1 mL of DMSO.
-
Dissolve the Compound: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
Sterilization (Optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[3]
Note on Working Solutions:
To prepare a working solution for your cell culture experiment, dilute the 10 mM stock solution in your cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution in 1 mL of medium, add 1 µL of the 10 mM stock solution to 999 µL of the medium. It is crucial to mix the working solution thoroughly before adding it to the cells. No significant cellular toxicity was observed with this compound at concentrations up to 10 µM in THP-1 or CCR1-transfected HEK293 cells after 24 hours of treatment.[3]
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
References
Application Notes and Protocols for Bx 471 in In Vitro Chemotaxis Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bx 471 is a potent and selective, non-peptide antagonist of the C-C chemokine receptor 1 (CCR1).[1][2][3] CCR1 is a G protein-coupled receptor that plays a crucial role in the inflammatory response by mediating the migration of various leukocytes, including monocytes and lymphocytes, to sites of inflammation.[4][5] Its ligands include several chemokines such as MIP-1α (CCL3), RANTES (CCL5), and MCP-3 (CCL7).[3] By blocking the interaction of these chemokines with CCR1, this compound effectively inhibits the downstream signaling pathways that lead to chemotaxis, making it a valuable tool for studying inflammatory processes and a potential therapeutic agent for inflammatory diseases.[3][4]
These application notes provide a detailed protocol for utilizing this compound in an in vitro chemotaxis assay to quantify its inhibitory effects on the migration of CCR1-expressing cells.
Data Presentation
The inhibitory activity of this compound on CCR1-mediated signaling and function has been quantified in various in vitro assays. The following tables summarize key quantitative data for easy comparison.
Table 1: Inhibitory Activity of this compound on Ligand Binding to CCR1
| Ligand | Cell Line | Assay Type | Ki (nM) |
| MIP-1α | HEK293-CCR1 | Radioligand Binding | 1 |
| MCP-3 | HEK293-CCR1 | Radioligand Binding | 5.5 |
Data sourced from publicly available research.[6]
Table 2: Functional Inhibition of CCR1-mediated Calcium Mobilization by this compound
| Agonist (Concentration) | Cell Type | IC50 (nM) |
| MIP-1α (30 nM) | CCR1-expressing cells | 5 |
| RANTES (300 nM) | CCR1-expressing cells | 2 |
| MCP-3 (100 nM) | CCR1-expressing cells | 6 |
Data sourced from publicly available research.
Table 3: Inhibition of Chemotaxis by this compound
| Cell Type | Chemoattractant (Concentration) | This compound Concentration (nM) | % Inhibition of Migration |
| Human Lymphocytes | MIP-1α (100 nM) | 100 | Significant Inhibition |
| Human Monocytes | MIP-1α (100 nM) | 100 | Significant Inhibition |
| Human Lymphocytes | RANTES (100 nM) | 100 | Significant Inhibition |
| Human Monocytes | RANTES (100 nM) | 100 | Significant Inhibition |
| L1.2-CCR1 mutants | CCL3 (10 nM) | 100 | Varies by mutant |
Data is qualitative or semi-quantitative as presented in the source material.[4][7]
Signaling Pathway
This compound acts as a competitive antagonist at the CCR1 receptor. Upon binding of a chemokine ligand like MIP-1α, CCR1, a Gαi-coupled receptor, initiates a signaling cascade that promotes chemotaxis. This involves the dissociation of G protein subunits, leading to the activation of downstream effectors such as the Jak-STAT pathway and pathways influencing cell survival and proliferation. This compound's binding to CCR1 prevents this activation, thereby inhibiting cell migration. Additionally, CCR1 antagonism by this compound has been shown to suppress the pro-inflammatory TNF-α/NF-kB pathway.[3]
Caption: this compound signaling pathway in chemotaxis.
Experimental Protocols
In Vitro Chemotaxis Assay using a Boyden Chamber / Transwell System
This protocol describes a method to assess the inhibitory effect of this compound on the chemotaxis of a human monocytic cell line, such as THP-1, towards a CCR1 ligand like MIP-1α.
Materials:
-
Cells: THP-1 cells (or other CCR1-expressing cell line/primary cells).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and antibiotics.
-
Chemotaxis Buffer: HBSS with 0.1% BSA.
-
Chemoattractant: Recombinant Human MIP-1α (CCL3).
-
Inhibitor: this compound.
-
Assay Plate: 24-well or 96-well Transwell plate with polycarbonate membrane (5 µm pore size is suitable for monocytes).[8]
-
Staining Solution: Diff-Quik or similar.
-
Microscope.
Procedure:
-
Cell Preparation:
-
Culture THP-1 cells according to standard protocols.
-
Prior to the assay, harvest the cells and wash them with serum-free culture medium.
-
Resuspend the cells in Chemotaxis Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Lower Chamber: Add 600 µL (for a 24-well plate) of Chemotaxis Buffer containing the desired concentration of MIP-1α to the lower wells of the Transwell plate. A typical concentration to induce optimal chemotaxis is in the range of 10-100 ng/mL.[9] Include a negative control with buffer only.
-
Upper Chamber (Cell Treatment): In separate tubes, pre-incubate the THP-1 cell suspension with various concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle control (DMSO) for 15-30 minutes at 37°C.[1]
-
Cell Seeding: Add 100 µL of the pre-treated cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation:
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in methanol for 10 minutes.
-
Stain the cells with a staining solution like Diff-Quik.
-
Allow the inserts to air dry.
-
Using a light microscope, count the number of migrated cells in several (e.g., 3-5) high-power fields for each insert.
-
Calculate the average number of migrated cells per field for each condition.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound using the following formula: % Inhibition = [1 - (Number of migrated cells with this compound / Number of migrated cells with vehicle control)] x 100
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
Caption: Experimental workflow for in vitro chemotaxis assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Treatment with BX471, a CC chemokine receptor 1 antagonist, attenuates systemic inflammatory response during sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Effect of C-C Chemokine Receptor Type 1 (CCR1) Antagonist BX471 on Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. clyte.tech [clyte.tech]
Application Notes and Protocols for Using Bx 471 in a Calcium Mobilization Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Bx 471, a potent and selective CCR1 antagonist, in a calcium mobilization assay. This document includes detailed protocols, data presentation guidelines, and visual representations of the underlying signaling pathway and experimental workflow.
Introduction
This compound is a non-peptide, orally active antagonist of the C-C chemokine receptor 1 (CCR1).[1] CCR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in inflammatory responses by mediating the migration of leukocytes.[2][3] Upon binding of its cognate chemokines, such as MIP-1α (CCL3), RANTES (CCL5), and MCP-3 (CCL7), CCR1 activates intracellular signaling cascades leading to a transient increase in intracellular calcium concentration ([Ca²⁺]i).[4] Calcium mobilization assays are therefore a robust method to screen for and characterize CCR1 antagonists like this compound.[5][6] This is achieved by measuring the inhibition of agonist-induced calcium flux.[4]
Mechanism of Action: CCR1 Signaling Pathway
CCR1 is coupled to both Gαi and Gαq G proteins. Upon ligand binding, the activated Gαq subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The Gαi subunit primarily acts by inhibiting adenylyl cyclase, but its βγ subunits can also contribute to PLC activation. This compound acts as an antagonist, blocking the binding of native ligands to CCR1 and thereby preventing this downstream signaling cascade and the subsequent mobilization of intracellular calcium.[7]
References
- 1. Treatment with BX471, a CC chemokine receptor 1 antagonist, attenuates systemic inflammatory response during sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting Chemokine Receptor CCR1 as a Potential Therapeutic Approach for Multiple Myeloma [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Characterization of the signal transduction pathway activated in human monocytes and dendritic cells by MPIF-1, a specific ligand for CC chemokine receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bx 471 Administration in a Rat Model of Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of Bx 471, a potent and selective CCR1 antagonist, in a rat model of rheumatoid arthritis (RA). The information is intended to guide researchers in designing and executing preclinical studies to assess the therapeutic potential of this compound for inflammatory arthritis.
Introduction
Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. The chemokine receptor CCR1 is implicated in the pathogenesis of RA by mediating the recruitment of inflammatory leukocytes into the synovium. This compound is a non-peptide, orally active antagonist of CCR1 that has shown anti-inflammatory properties in various preclinical models. These notes detail the administration of this compound in the adjuvant-induced arthritis (AIA) rat model, a well-established animal model that mimics many clinical and pathological features of human RA.
Mechanism of Action: CCR1 Signaling Pathway in Rheumatoid Arthritis
This compound exerts its therapeutic effect by blocking the CCR1 signaling pathway, which plays a crucial role in the inflammatory cascade of rheumatoid arthritis.
Caption: this compound blocks the binding of chemokines like CCL3 and CCL5 to the CCR1 receptor, inhibiting downstream signaling pathways that lead to joint inflammation.
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a widely used preclinical model for RA, characterized by robust and predictable inflammatory and destructive joint changes.
Materials:
-
Male Lewis rats (150-200 g)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (10 mg/mL)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile saline)
-
Plethysmometer or digital calipers
-
Anesthetic (e.g., isoflurane)
-
Syringes and needles (27-gauge)
Experimental Workflow:
Caption: Experimental workflow for the induction and evaluation of this compound in the rat adjuvant-induced arthritis model.
Detailed Protocol:
-
Induction of Arthritis: On day 0, anesthetize rats and inject 0.1 mL of CFA intradermally into the base of the tail.
-
Grouping and Treatment:
-
Randomly divide rats into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, positive control).
-
Begin treatment on day 8-10 (prophylactic) or upon the onset of clinical signs of arthritis (therapeutic).
-
This compound Preparation: Prepare a suspension of this compound in the chosen vehicle.
-
Administration: Administer this compound or vehicle daily via oral gavage or intraperitoneal injection. Based on studies in other inflammatory models, a dosage range of 10-50 mg/kg can be explored.
-
-
Monitoring and Assessment:
-
Paw Volume: Measure the volume of both hind paws using a plethysmometer or digital calipers every 2-3 days.
-
Arthritis Score: Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one toe, 2=erythema and mild swelling of more than one toe, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per rat is 16.
-
Body Weight: Record the body weight of each animal every 2-3 days.
-
-
Endpoint Analysis (Day 21-28):
-
Euthanize animals and collect blood for serum cytokine analysis.
-
Dissect hind paws for histological and cytokine analysis.
-
Perform radiographic imaging of the hind paws to assess bone and cartilage integrity.
-
Histopathological Analysis
-
Fix the dissected joints in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify the joints in a suitable decalcifying solution.
-
Process the tissues, embed in paraffin, and section at 5 µm thickness.
-
Stain sections with Hematoxylin and Eosin (H&E) to evaluate inflammation, pannus formation, and bone erosion.
-
Stain sections with Safranin O-Fast Green to assess cartilage damage and proteoglycan loss.
Cytokine Analysis
-
Homogenize paw tissue in a suitable lysis buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the paw tissue homogenates and serum using commercially available ELISA kits.
Data Presentation
The following tables present hypothetical data based on expected outcomes from the administration of this compound in a rat AIA model.
Table 1: Effect of this compound on Paw Volume in Adjuvant-Induced Arthritis in Rats
| Treatment Group | Day 0 (mL) | Day 14 (mL) | Day 21 (mL) | % Inhibition (Day 21) |
| Vehicle Control | 1.5 ± 0.1 | 3.2 ± 0.3 | 3.8 ± 0.4 | - |
| This compound (10 mg/kg) | 1.5 ± 0.1 | 2.5 ± 0.2 | 2.8 ± 0.3 | 26.3% |
| This compound (30 mg/kg) | 1.5 ± 0.1 | 2.1 ± 0.2 | 2.3 ± 0.2 | 39.5% |
| Positive Control | 1.5 ± 0.1 | 1.9 ± 0.1 | 2.0 ± 0.1 | 47.4% |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle Control.
Table 2: Effect of this compound on Clinical Arthritis Score in Adjuvant-Induced Arthritis in Rats
| Treatment Group | Day 14 (Score) | Day 21 (Score) |
| Vehicle Control | 8.5 ± 1.2 | 12.3 ± 1.5 |
| This compound (10 mg/kg) | 6.1 ± 0.9 | 8.5 ± 1.1 |
| This compound (30 mg/kg) | 4.5 ± 0.7 | 6.2 ± 0.9 |
| Positive Control | 3.2 ± 0.5 | 4.1 ± 0.6 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle Control.
Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in Paw Tissue
| Treatment Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
| Vehicle Control | 250 ± 30 | 180 ± 25 | 450 ± 50 |
| This compound (10 mg/kg) | 180 ± 20 | 130 ± 15 | 320 ± 40* |
| This compound (30 mg/kg) | 130 ± 15 | 90 ± 10 | 210 ± 25 |
| Positive Control | 100 ± 10 | 70 ± 8 | 150 ± 20 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle Control.
Table 4: Histopathological Scores of Ankle Joints
| Treatment Group | Inflammation | Pannus Formation | Bone Erosion | Cartilage Damage |
| Vehicle Control | 3.5 ± 0.5 | 3.2 ± 0.4 | 3.0 ± 0.3 | 3.3 ± 0.4 |
| This compound (10 mg/kg) | 2.5 ± 0.3 | 2.3 ± 0.3 | 2.1 ± 0.2 | 2.4 ± 0.3 |
| This compound (30 mg/kg) | 1.5 ± 0.2 | 1.4 ± 0.2 | 1.2 ± 0.1 | 1.5 ± 0.2 |
| Positive Control | 1.0 ± 0.1 | 0.8 ± 0.1 | 0.7 ± 0.1 | 1.0 ± 0.1 |
Scoring scale: 0=normal, 1=mild, 2=moderate, 3=marked, 4=severe. Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle Control.
Conclusion
The administration of the CCR1 antagonist, this compound, is anticipated to ameliorate the clinical and pathological features of adjuvant-induced arthritis in rats. A dose-dependent reduction in paw swelling, arthritis scores, and pro-inflammatory cytokine levels is expected, along with a significant attenuation of joint inflammation and destruction as observed through histological analysis. These protocols and expected outcomes provide a framework for the preclinical evaluation of this compound as a potential therapeutic agent for rheumatoid arthritis.
Application Notes and Protocols: Bx 471 in a Sepsis Animal Model
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The inflammatory response, mediated by chemokines and their receptors, plays a crucial role in the pathogenesis of sepsis. CC chemokine receptor 1 (CCR1) is implicated in the recruitment of leukocytes to sites of inflammation. Bx 471, a potent and selective non-peptide antagonist of CCR1, has shown therapeutic potential in preclinical models of inflammatory diseases, including sepsis.[1][2][3][4] These application notes provide a detailed experimental protocol for evaluating the efficacy of this compound in a murine model of sepsis induced by cecal ligation and puncture (CLP).
I. Signaling Pathway of CCR1 in Sepsis
The diagram below illustrates the proposed signaling pathway of CCR1 in the context of sepsis and the inhibitory action of this compound. During a polymicrobial infection, the release of pathogen-associated molecular patterns (PAMPs) triggers the production of chemokines such as CCL3 (MIP-1α) and CCL5 (RANTES). These chemokines bind to CCR1 on the surface of leukocytes, initiating a signaling cascade that leads to leukocyte activation, chemotaxis, and infiltration into tissues. This influx of inflammatory cells contributes to the systemic inflammatory response, tissue damage, and organ dysfunction characteristic of sepsis. This compound, as a CCR1 antagonist, blocks the binding of these chemokines, thereby attenuating the inflammatory cascade.
II. Experimental Protocol: this compound in a Cecal Ligation and Puncture (CLP) Sepsis Model
This protocol describes the induction of sepsis in mice using the CLP model and the administration of this compound for both prophylactic and therapeutic evaluation. The CLP model is considered the gold standard for sepsis research as it closely mimics the pathophysiology of human polymicrobial sepsis.[5][6][7][8]
A. Materials and Reagents
-
Animals: Male C57BL/6 mice (8-12 weeks old, 20-25 g)
-
Vehicle: To be prepared based on manufacturer's instructions or relevant literature. A common vehicle for subcutaneous injection is a solution of DMSO and corn oil.[10]
-
Anesthetics: Ketamine and xylazine mixture.
-
Surgical Instruments: Sterile surgical scissors, forceps, needle holders, 3-0 silk suture, 21-gauge needle, surgical wound clips.
-
Post-operative Care: Sterile saline, heating pad, antibiotic (e.g., Ertapenem).
B. Experimental Workflow
The following diagram outlines the experimental workflow for both prophylactic and therapeutic treatment arms.
C. Detailed Methodology
-
Animal Preparation and Anesthesia:
-
Acclimatize mice for at least one week before the experiment.
-
Anesthetize mice via intraperitoneal injection of ketamine (e.g., 100 mg/kg) and xylazine (e.g., 10 mg/kg).
-
Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Apply veterinary ophthalmic ointment to prevent corneal drying.
-
-
Cecal Ligation and Puncture (CLP) Procedure: [11]
-
Shave the abdomen and disinfect with an appropriate antiseptic.
-
Make a 1-2 cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum with a 3-0 silk suture at a desired distance from the distal end (the severity of sepsis can be modulated by the ligation length).[8]
-
Puncture the ligated cecum once or twice with a 21-gauge needle.[11]
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity.
-
Close the abdominal wall in two layers (peritoneum and skin) using sutures or surgical clips.
-
-
This compound Administration:
-
Preparation: Prepare this compound in a suitable vehicle. The specific dosage should be determined based on previous studies, with a range of 1-50 mg/kg being reported for various models.[12]
-
Prophylactic Group: Administer this compound (or vehicle for control group) 30 minutes before the CLP surgery.[13]
-
Therapeutic Group: Administer this compound (or vehicle for control group) 30 minutes after the CLP surgery.[13]
-
Route of Administration: Subcutaneous or intraperitoneal injection are common routes.
-
-
Post-operative Care and Monitoring:
-
Immediately after surgery, provide fluid resuscitation with 1 ml of sterile saline subcutaneously.[11]
-
House mice in a clean cage on a heating pad to maintain body temperature during recovery.
-
Administer antibiotics (e.g., Ertapenem at 75 mg/kg) intraperitoneally starting 6 hours post-surgery and every 24 hours thereafter for up to 3 days to prevent overwhelming infection.[11]
-
Monitor animals for signs of distress, weight loss, and survival.
-
-
Endpoint Analysis (e.g., 24 hours post-CLP):
-
Collect blood samples for cytokine analysis (e.g., TNF-α, IL-6) and complete blood count.
-
Harvest organs (e.g., lungs, liver) for histological examination and measurement of inflammatory markers.
-
Myeloperoxidase (MPO) Activity: A marker for neutrophil infiltration. Homogenize tissue samples and measure MPO activity using a colorimetric assay.
-
Gene Expression Analysis: Extract RNA from tissues to quantify the expression of adhesion molecules (e.g., ICAM-1, P-selectin, E-selectin) via qPCR.
-
Protein Expression Analysis: Perform Western blotting or immunohistochemistry to assess the protein levels of relevant inflammatory mediators.
-
III. Data Presentation
The following tables summarize the expected quantitative outcomes based on published literature on this compound in a CLP-induced sepsis model.
Table 1: Effect of this compound on Neutrophil Infiltration in Lung and Liver
| Treatment Group | Lung MPO Activity (U/g tissue) | Liver MPO Activity (U/g tissue) |
| Sham | Baseline | Baseline |
| CLP + Vehicle | Significantly Increased | Significantly Increased |
| CLP + this compound (Prophylactic) | Significantly Decreased vs. Vehicle | Significantly Decreased vs. Vehicle |
| CLP + this compound (Therapeutic) | Significantly Decreased vs. Vehicle | Significantly Decreased vs. Vehicle |
| Data presented as representative expected outcomes. Actual values will vary based on experimental conditions.[1][13] |
Table 2: Effect of this compound on Adhesion Molecule mRNA Expression in Lung and Liver
| Treatment Group | ICAM-1 mRNA (relative expression) | P-selectin mRNA (relative expression) | E-selectin mRNA (relative expression) |
| Sham | Baseline | Baseline | Baseline |
| CLP + Vehicle | Significantly Upregulated | Significantly Upregulated | Significantly Upregulated |
| CLP + this compound | Significantly Downregulated vs. Vehicle | Significantly Downregulated vs. Vehicle | Significantly Downregulated vs. Vehicle |
| Data presented as representative expected outcomes. Actual values will vary based on experimental conditions.[1][13] |
IV. Conclusion
The CCR1 antagonist this compound has demonstrated significant protective effects in a murine CLP model of sepsis by attenuating the systemic inflammatory response and reducing organ injury.[1][13] The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound and other CCR1 antagonists in the context of sepsis. Careful standardization of the CLP procedure and consistent experimental execution are critical for obtaining reproducible and reliable results.
References
- 1. Treatment with BX471, a CC chemokine receptor 1 antagonist, attenuates systemic inflammatory response during sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CCR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCR1 chemokine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inducing Experimental Polymicrobial Sepsis by Cecal Ligation and Puncture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inducing Experimental Polymicrobial Sepsis by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Immunodesign of experimental sepsis by cecal ligation and puncture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Sepsis Induced by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of blocking chemokine receptor CCR1 with BX471 in two models of fibrosis prevention and rescue in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Bx 471 in Allergic Rhinitis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic rhinitis is an IgE-mediated inflammatory condition of the nasal mucosa, characterized by symptoms such as sneezing, nasal congestion, and rhinorrhea. A key aspect of the underlying pathophysiology is the infiltration of inflammatory cells, including eosinophils, into the nasal tissues. This process is orchestrated by chemokines and their receptors. The C-C chemokine receptor type 1 (CCR1) is expressed on various inflammatory cells implicated in allergic rhinitis, such as eosinophils, basophils, and mast cells.[1][2] Its ligands, including MIP-1α (CCL3) and RANTES (CCL5), are upregulated in patients with allergic rhinitis and are potent chemoattractants for eosinophils.[2]
Bx 471 is a small-molecule antagonist of CCR1. By blocking the interaction of CCR1 with its ligands, this compound has been shown to exert anti-inflammatory effects in a mouse model of allergic rhinitis.[1][2][3] These effects are mediated through the inhibition of a signaling cascade that involves tumor necrosis factor-alpha (TNF-α) and nuclear factor-kappa B (NF-kB), ultimately leading to a reduction in the expression of Th2 cytokines and eosinophil recruitment to the nasal mucosa.[1][2][3] Furthermore, this compound has been observed to increase the population of regulatory T cells (Tregs), which play a crucial role in immune tolerance.[1]
These application notes provide detailed protocols for utilizing this compound in preclinical studies of allergic rhinitis, present quantitative data from a key study in a structured format, and offer visualizations of the relevant signaling pathway and experimental workflow.
Data Presentation
The following tables summarize the quantitative data from a study by Feng et al. (2020), which investigated the effects of this compound in an ovalbumin (OVA)-induced mouse model of allergic rhinitis.
Table 1: Effect of this compound on Nasal Symptoms
| Group | Treatment | Number of Sneezes (in 10 min) | Nasal Rubbing Frequency (in 10 min) |
| Normal | Saline | 10.6 ± 2.5 | 15.3 ± 3.1 |
| Vehicle Control | Vehicle + OVA | 145.2 ± 10.8 | 210.5 ± 12.6 |
| This compound-Treated | This compound (20 mg/kg) + OVA | 48.7 ± 6.2 | 65.4 ± 8.9 |
| *Data are presented as mean ± SEM. *p<0.01 compared to the vehicle control group. |
Table 2: Effect of this compound on Serum TNF-α and Spleen NF-kB p65 Levels
| Group | Treatment | Serum TNF-α (pg/mL) | Relative NF-kB p65 Protein Level |
| Normal | Saline | 15.3 ± 2.1 | 0.25 ± 0.05 |
| Vehicle Control | Vehicle + OVA | 85.7 ± 5.9 | 0.98 ± 0.12 |
| This compound-Treated | This compound (20 mg/kg) + OVA | 32.4 ± 4.3 | 0.45 ± 0.08 |
| *Data are presented as mean ± SEM. *p<0.01 compared to the vehicle control group. |
Table 3: Effect of this compound on Nasal Tissue mRNA Expression of Pro-inflammatory Mediators
| Gene | Normal Group | Vehicle Control Group | This compound-Treated Group |
| IL-4 | 1.00 ± 0.12 | 8.54 ± 0.98 | 2.13 ± 0.31 |
| IL-5 | 1.00 ± 0.15 | 9.21 ± 1.05 | 2.54 ± 0.42 |
| IL-13 | 1.00 ± 0.11 | 7.98 ± 0.87 | 1.98 ± 0.29 |
| RANTES | 1.00 ± 0.09 | 6.54 ± 0.76 | 1.54 ± 0.21 |
| MIP-1α | 1.00 ± 0.13 | 7.12 ± 0.81 | 1.87 ± 0.25** |
| *Data are presented as relative expression normalized to the normal group (mean ± SEM). *p<0.01 compared to the vehicle control group. |
Table 4: Effect of this compound on Regulatory T cell (Treg) Population
| Group | Treatment | Percentage of CD4+CD25+Foxp3+ Treg cells |
| Normal | Saline | 11.00 ± 0.69% |
| Vehicle Control | Vehicle + OVA | 4.83 ± 1.06% |
| This compound-Treated | This compound (20 mg/kg) + OVA | 10.57 ± 0.97%** |
| *Data are presented as mean ± SEM. *p<0.01 compared to the vehicle control group. |
Experimental Protocols
In Vivo Model: Ovalbumin (OVA)-Induced Allergic Rhinitis in Mice
This protocol describes the induction of an allergic rhinitis model in BALB/c mice and the subsequent treatment with this compound.
Materials:
-
This compound
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum) adjuvant
-
40% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) solution in unbuffered saline
-
Hydrochloric acid (HCl)
-
Potassium hydroxide (KOH)
-
Phosphate-buffered saline (PBS)
-
BALB/c mice (female, 6-8 weeks old)
Protocol:
-
Preparation of Injectable this compound Solution (20 mg/mL):
-
Prepare a 40% HPβCD solution by dissolving it in unbuffered saline overnight.
-
Filter the 40% HPβCD solution through a 0.45-µm filter.
-
Adjust the pH of the filtered solution to 3.30 using HCl.
-
Dissolve this compound in the acidified 40% HPβCD solution to a final concentration of 20 mg/mL.
-
Adjust the final pH of the this compound solution to 4.5 using 1N KOH.
-
The vehicle solution is the 40% HPβCD solution with the pH adjusted to 4.5.
-
-
Induction of Allergic Rhinitis and Treatment:
-
Sensitization Phase (Days 0-14):
-
On days 0, 7, and 14, sensitize mice by intraperitoneal (i.p.) injection of 100 µL of a solution containing 50 µg OVA and 2 mg aluminum hydroxide in PBS.
-
-
Challenge and Treatment Phase (Days 21-27):
-
From day 21 to day 27, administer this compound (20 mg/kg) or the vehicle solution via i.p. injection daily.
-
One hour after each treatment, challenge the mice by intranasal instillation of 10 µL of OVA solution (1 mg/mL in PBS) into each nostril.
-
-
Endpoint Analysis (Day 28):
-
Twenty-four hours after the final challenge, euthanize the mice.
-
Collect blood for serum analysis (e.g., TNF-α ELISA).
-
Harvest nasal tissues for histological analysis (H&E for eosinophil infiltration) and RT-qPCR (for gene expression analysis of cytokines and chemokines).
-
Isolate spleens for Western blot analysis (e.g., NF-kB) or flow cytometry (e.g., Treg population).
-
-
In Vitro Assay: Chemotaxis Assay
This protocol can be used to assess the ability of this compound to inhibit the migration of CCR1-expressing cells (e.g., eosinophils, mast cells) towards a CCR1 ligand.
Materials:
-
This compound
-
CCR1-expressing cell line (e.g., human eosinophils, basophils, or a transfected cell line)
-
Recombinant human MIP-1α (CCL3) or RANTES (CCL5)
-
Chemotaxis chamber (e.g., Boyden chamber with a 5 µm pore size membrane)
-
Cell culture medium (e.g., RPMI 1640 with 0.5% BSA)
-
Cell viability assay kit (e.g., Trypan Blue or a fluorescence-based assay)
Protocol:
-
Cell Preparation:
-
Culture and harvest the CCR1-expressing cells.
-
Resuspend the cells in chemotaxis medium at a concentration of 1 x 10^6 cells/mL.
-
-
This compound Pre-incubation:
-
Incubate the cell suspension with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control for 30 minutes at 37°C.
-
-
Chemotaxis Assay:
-
Add the CCR1 ligand (e.g., 100 ng/mL of MIP-1α) to the lower wells of the chemotaxis chamber.
-
Add the pre-incubated cell suspension to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 1-3 hours.
-
-
Quantification of Migration:
-
After incubation, remove the membrane and wipe off the non-migrated cells from the upper surface.
-
Stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., Diff-Quik).
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Alternatively, use a fluorescently labeled cell line and quantify the fluorescence of the migrated cells in the lower chamber using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value of this compound.
-
Mandatory Visualizations
CCR1 Signaling Pathway in Allergic Rhinitis
Caption: CCR1 signaling pathway in allergic inflammation and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound in a Mouse Model of Allergic Rhinitis
Caption: Workflow for an in vivo study of this compound in an OVA-induced allergic rhinitis model.
References
Application Notes and Protocols for Bx 471 Treatment in a Hemorrhagic Shock Research Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bx 471, a potent and selective C-C chemokine receptor 1 (CCR1) antagonist, in a preclinical hemorrhagic shock research model. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of CCR1 inhibition in the context of trauma and severe blood loss.
Introduction to this compound and its Mechanism of Action
This compound is an orally active, non-peptide antagonist of the C-C chemokine receptor 1 (CCR1)[1][2][3][4]. It exhibits high selectivity for CCR1, a key receptor in the inflammatory cascade[1][4]. In the context of hemorrhagic shock, tissue injury and hypoperfusion trigger a systemic inflammatory response. This involves the release of various chemokines, including Macrophage Inflammatory Protein-1α (MIP-1α or CCL3), which is a primary ligand for CCR1[2][5]. The binding of CCL3 to CCR1 on immune cells, such as neutrophils and macrophages, mediates their migration to sites of injury, contributing to secondary tissue damage and organ dysfunction[5][6][7]. By blocking the CCR1 receptor, this compound is hypothesized to attenuate this excessive inflammatory cell infiltration, thereby mitigating the deleterious systemic effects of hemorrhagic shock[2][6]. It is important to note that while the initial user query mentioned the C5a receptor, current research literature definitively identifies this compound as a CCR1 antagonist[1][2][3][4].
Key Applications in Hemorrhagic Shock Research
-
Evaluation of anti-inflammatory effects: Assessing the ability of this compound to reduce the infiltration of inflammatory cells (e.g., neutrophils) into vital organs such as the lungs and liver following hemorrhagic shock[6].
-
Investigation of fluid resuscitation requirements: Determining if this compound treatment can reduce the volume of resuscitation fluids needed to maintain hemodynamic stability, a critical factor in clinical management[2].
-
Assessment of organ damage: Quantifying the protective effects of this compound on end-organ injury by measuring relevant biomarkers.
-
Elucidation of the CCR1 signaling pathway: Using this compound as a pharmacological tool to probe the role of the CCR1 axis in the pathophysiology of hemorrhagic shock.
Quantitative Data Summary
The following tables summarize the reported effects of this compound in a rat model of hemorrhagic shock.
Table 1: Effect of this compound on Fluid Resuscitation Requirements
| Treatment Group | Dosage (µmol/kg) | Resuscitation Volume (mL/kg) | Percent Reduction vs. Vehicle |
| Vehicle | - | 25.4 ± 3.1 | - |
| This compound | 0.05 | 22.1 ± 2.8 | 13% |
| This compound | 0.5 | 9.8 ± 1.7 | >60% |
*p < 0.05 vs. vehicle-treated animals. Data are presented as mean ± SEM.[2]
Table 2: Effect of this compound on Systemic Inflammatory Cytokine Levels
| Treatment Group | Dosage (µmol/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle | - | 152.3 ± 25.1 | 456.7 ± 78.2 |
| This compound | 0.5 | 85.1 ± 15.3 | 231.4 ± 45.9 |
*p < 0.05 vs. vehicle-treated animals. Data are presented as mean ± SEM.[2]
Table 3: Effect of this compound on Tissue Myeloperoxidase (MPO) Activity (an indicator of neutrophil infiltration)
| Treatment Group | Dosage (µmol/kg) | Lung MPO (U/g tissue) | Liver MPO (U/g tissue) |
| Vehicle | - | 4.2 ± 0.6 | 2.8 ± 0.4 |
| This compound | 0.5 | 2.1 ± 0.3 | 1.5 ± 0.2 |
*p < 0.05 vs. vehicle-treated animals. Data are presented as mean ± SEM.[6]
Experimental Protocols
Protocol 1: Rat Model of Hemorrhagic Shock and this compound Treatment
This protocol describes a fixed-pressure hemorrhagic shock model in rats, a reproducible method for studying the pathophysiology of severe blood loss.
1. Animal Preparation:
- Species: Male Sprague-Dawley rats (250-300g).
- Anesthesia: Anesthetize with isoflurane (2-3% in oxygen) or an intraperitoneal injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by absence of pedal withdrawal reflex.
- Catheterization: Surgically place catheters in the femoral artery for blood pressure monitoring and blood withdrawal, and in the femoral vein for fluid and drug administration.
2. Induction of Hemorrhagic Shock:
- Allow the animal to stabilize for 30 minutes after surgery.
- Withdraw blood from the femoral artery catheter into a heparinized syringe until the mean arterial pressure (MAP) reaches 35-40 mmHg.
- Maintain the MAP at this level for 60 minutes by further withdrawal or reinfusion of small volumes of shed blood as necessary.
3. This compound Administration:
- Prepare this compound solution in a vehicle (e.g., 10% DMSO in saline).
- At the end of the 60-minute shock period, administer this compound (e.g., 0.5 µmol/kg) or vehicle as an intravenous bolus via the femoral vein catheter.
4. Resuscitation:
- Immediately following this compound or vehicle administration, begin resuscitation with lactated Ringer's solution.
- Infuse the resuscitation fluid at a rate sufficient to maintain a target MAP of 80-90 mmHg for a period of 2 hours.
- Record the total volume of resuscitation fluid administered.
5. Monitoring and Sample Collection:
- Continuously monitor MAP and heart rate throughout the experiment.
- Collect blood samples at baseline, at the end of the shock period, and at the end of resuscitation for analysis of inflammatory markers (e.g., TNF-α, IL-6) and markers of organ damage.
- At the end of the experiment, euthanize the animal and harvest organs (e.g., lungs, liver) for histological analysis and measurement of MPO activity.
Visualizations
Caption: CCR1 signaling pathway in hemorrhagic shock and this compound intervention.
Caption: Experimental workflow for this compound treatment in a rat hemorrhagic shock model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. BX471: a CCR1 antagonist with anti-inflammatory activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemokine Receptor CCR1 Regulates Inflammatory Cell Infiltration after Renal Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment with BX471, a CC chemokine receptor 1 antagonist, attenuates systemic inflammatory response during sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
Application Notes and Protocols: Evaluating the CCR1 Antagonist Bx 471 using THP-1 and HEK293 Cell Lines
Introduction
Chemokine Receptor 1 (CCR1) is a G-protein coupled receptor (GPCR) that plays a pivotal role in mediating the migration of immune cells, such as monocytes and neutrophils, to sites of inflammation. Its involvement in various inflammatory and autoimmune diseases makes it a significant therapeutic target.[1][2] Bx 471 is an orally active, potent, and selective non-peptide antagonist of CCR1.[3][4] It functions by blocking the binding of cognate chemokines like MIP-1α (Macrophage Inflammatory Protein-1α, also known as CCL3), RANTES (CCL5), and MCP-3 (Monocyte Chemoattractant Protein-3, also known as CCL7), thereby inhibiting downstream signaling and inflammatory cell recruitment.[3][5]
This document provides detailed application notes and experimental protocols for studying the effects of this compound using two common and valuable cell lines: THP-1, a human monocytic line endogenously expressing CCR1, and HEK293, a human embryonic kidney line amenable to recombinant CCR1 expression for mechanistic studies.
Cell Line Selection and Rationale
-
THP-1 Cells: This human acute monocytic leukemia cell line is an excellent model for studying monocyte biology. THP-1 cells endogenously express CCR1 and are widely used for functional assays that mimic physiological responses, such as chemotaxis.[6][7][8][9] Their suspension culture and well-characterized response to chemokines make them ideal for evaluating the efficacy of CCR1 antagonists in inhibiting cell migration.
-
HEK293 Cells: Human Embryonic Kidney 293 cells are a workhorse for studying GPCRs.[10][11] While they have a low level of endogenous CCR1 expression, they are easily transfected to create stable cell lines that overexpress a specific receptor of interest.[10][12][13] This provides a controlled system to investigate the direct molecular interactions and signaling events, such as ligand binding and calcium mobilization, with minimal interference from other receptors.[3][14]
Data Presentation: this compound Activity Profile
The following table summarizes the quantitative data on this compound's inhibitory activity from key in vitro assays using HEK293 cells recombinantly expressing human CCR1.
| Assay Type | Ligand | Cell Line | Parameter | Value (nM) | Reference |
| Receptor Binding | MIP-1α | HEK293-CCR1 | Kᵢ | 1 | [3] |
| RANTES | HEK293-CCR1 | Kᵢ | 2.8 | [3] | |
| MCP-3 | HEK293-CCR1 | Kᵢ | 5.5 | [3] | |
| [¹²⁵I]MIP-1α | HEK293-CCR1 | IC₅₀ | 5.5 | [3] | |
| Calcium Mobilization | MIP-1α | HEK293-CCR1 | IC₅₀ | 5.8 ± 1.0 | [3] |
| RANTES | HEK293-CCR1 | IC₅₀ | 2 | [14] | |
| MCP-3 | HEK293-CCR1 | IC₅₀ | 6 | [14] |
Signaling Pathway and Mechanism of Action
This compound acts as a competitive antagonist at the CCR1 receptor. The diagram below illustrates the canonical CCR1 signaling pathway and the point of inhibition by this compound.
Caption: CCR1 signaling pathway and this compound's mechanism of action.
Experimental Protocols
Protocol 1: THP-1 Chemotaxis Assay
This protocol details a method to assess the ability of this compound to inhibit the migration of THP-1 cells towards a CCR1 agonist using a multiwell insert system (e.g., Corning® FluoroBlok™ or Sartorius Incucyte® Clearview).
Caption: Experimental workflow for a THP-1 chemotaxis assay.
Methodology:
-
Cell Preparation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 0.05 mM 2-mercaptoethanol. Maintain cell density between 2-8 x 10⁵ cells/mL.[15][16]
-
Harvest cells and wash once with serum-free assay buffer (e.g., HBSS with 0.1% BSA).
-
Label cells by incubating with 1-2 µM Calcein AM for 30 minutes at 37°C.[16]
-
Wash the cells twice to remove excess dye and resuspend in assay buffer at a final concentration of 1 x 10⁶ cells/mL.
-
-
Assay Plate Setup:
-
Use a 96-well chemotaxis plate with a permeable insert (e.g., 5 µm pore size).
-
In the bottom wells of the plate, add 150 µL of assay buffer containing the desired concentration of a CCR1 agonist (e.g., 10-100 ng/mL MIP-1α/CCL3).
-
To test this compound, prepare serial dilutions of the compound. Add the compound to both the top and bottom wells to ensure a stable gradient is not formed by the inhibitor.
-
For control wells, use assay buffer with no chemoattractant (negative control) and chemoattractant with vehicle (positive control).
-
-
Cell Seeding and Incubation:
-
Data Acquisition and Analysis:
-
After incubation, measure the fluorescence from the bottom of each well using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm). The plate design blocks the signal from non-migrated cells in the top chamber.
-
Calculate the percent inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
-
Protocol 2: Calcium Mobilization Assay
This protocol describes how to measure the inhibitory effect of this compound on CCR1 agonist-induced intracellular calcium release in HEK293 cells stably expressing human CCR1. The assay uses a calcium-sensitive fluorescent dye and a microplate reader with automated injection capabilities (e.g., FlexStation® or FLIPR®).[14][17]
Caption: Experimental workflow for a calcium mobilization assay.
Methodology:
-
Cell Preparation:
-
Seed HEK293 cells stably expressing human CCR1 into a 96-well, black-walled, clear-bottom plate at a density of 40,000-80,000 cells per well.[18]
-
Allow cells to adhere by incubating overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Aspirate the culture medium from the wells.
-
Add 100 µL of loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit) to each well.[17][18][19] The buffer should be a Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
-
Compound and Agonist Preparation:
-
During the dye incubation, prepare a separate 96-well plate with serial dilutions of this compound at 4x the final desired concentration.
-
Prepare a third 96-well plate with a CCR1 agonist (e.g., MIP-1α) at a concentration that elicits a submaximal response (EC₈₀), also at 4x the final concentration.
-
-
Assay Execution and Data Acquisition:
-
After dye loading, add 50 µL from the this compound compound plate to the cell plate.
-
Incubate for 15-30 minutes at room temperature.[14]
-
Place the cell plate and the agonist plate into the microplate reader (e.g., FlexStation® 3).
-
Set the instrument to record a baseline fluorescence for 15-20 seconds.
-
Configure the instrument to automatically inject 50 µL from the agonist plate into the cell plate.
-
Continue recording the fluorescence signal for an additional 90-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (Maximum - Minimum signal) is proportional to the intracellular calcium concentration.
-
Calculate the percent inhibition of the agonist response for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of this compound.
-
Protocol 3: Competitive Radioligand Binding Assay
This protocol is for determining the binding affinity (Kᵢ) of this compound for the CCR1 receptor using cell membranes from HEK293-CCR1 cells and a radiolabeled CCR1 ligand, such as [¹²⁵I]MIP-1α.
Caption: Experimental workflow for a receptor binding assay.
Methodology:
-
Membrane Preparation:
-
Culture and harvest a large quantity of HEK293-CCR1 cells.
-
Homogenize the cells in a cold lysis buffer (e.g., hypotonic Tris-HCl buffer with protease inhibitors).
-
Isolate the membrane fraction by differential centrifugation (e.g., a high-speed spin at 40,000 x g).
-
Resuspend the membrane pellet in an appropriate binding buffer and determine the protein concentration (e.g., via BCA assay).
-
-
Binding Reaction:
-
The assay is performed in a 96-well plate. Total volume per well is typically 100-200 µL.
-
The reaction mixture in each well should contain:
-
Binding Buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
A fixed concentration of radioligand (e.g., ~0.1 nM [¹²⁵I]MIP-1α).
-
Serial dilutions of the competitor, this compound (e.g., from 0.01 nM to 1 µM).
-
A fixed amount of cell membrane protein (e.g., 5-15 µg).
-
-
Include controls for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled ligand, e.g., 1 µM unlabeled MIP-1α).
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.
-
-
Separation and Washing:
-
Rapidly separate the bound radioligand from the free by filtering the contents of each well through a glass fiber filter plate (e.g., MultiScreen HTS FB plate) using a vacuum manifold.[20]
-
Quickly wash the filters three times with cold wash buffer (e.g., binding buffer without BSA) to remove unbound radioactivity.
-
-
Data Acquisition and Analysis:
-
Dry the filter plate, add liquid scintillation cocktail to each well, and count the radioactivity (counts per minute, CPM) using a microplate scintillation counter.
-
Subtract the non-specific binding CPM from all other values.
-
Plot the specific binding CPM against the log concentration of this compound to generate a competition curve.
-
Calculate the IC₅₀ value from the curve.
-
Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
References
- 1. BX471: a CCR1 antagonist with anti-inflammatory activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Treatment with BX471, a CC chemokine receptor 1 antagonist, attenuates systemic inflammatory response during sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PolyI:C Upregulated CCR5 and Promoted THP-1-Derived Macrophage Chemotaxis via TLR3/JMJD1A Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Construction of Recombinant Cell Lines for GPCR Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Expression of G protein-coupled receptors and related proteins in HEK293, AtT20, BV2, and N18 cell lines as revealed by microarray analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leucocyte chemotaxis: Examination of mitogen-activated protein kinase and phosphoinositide 3-kinase activation by Monocyte Chemoattractant Proteins-1, -2, -3 and -4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Construction of Recombinant HEK293 Cell Lines for the Expression of the Neurotensin Receptor NTSR1 | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. sartorius.com [sartorius.com]
- 16. corning.com [corning.com]
- 17. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 18. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 20. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: Determining the Optimal Concentration of Bx 471 for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bx 471 is a potent and selective, orally active, non-peptide antagonist of the CC chemokine receptor-1 (CCR1).[1][2] CCR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the inflammatory response by controlling the migration of immune cells.[3][4] Its ligands include chemokines such as MIP-1α (macrophage inflammatory protein-1α or CCL3), RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted or CCL5), and MCP-3 (monocyte chemoattractant protein-3 or CCL7).[5][6] By blocking the interaction of these chemokines with CCR1, this compound effectively inhibits inflammatory cell recruitment, making it a valuable tool for studying inflammatory diseases and a potential therapeutic agent.[3][6]
Determining the optimal concentration of this compound is critical for the success of in vitro studies. An effective concentration should be high enough to achieve significant antagonism of CCR1 without inducing cytotoxicity. These application notes provide detailed protocols for determining the optimal concentration of this compound for use in various cell-based assays.
Mechanism of Action: CCR1 Antagonism
CCR1 activation by its chemokine ligands initiates a signaling cascade that results in cellular responses such as chemotaxis, calcium mobilization, and cell adhesion.[1][5] this compound acts as a competitive antagonist, binding to CCR1 and preventing the binding of its native ligands, thereby inhibiting downstream signaling.[7]
Caption: CCR1 signaling pathway and the inhibitory action of this compound.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the reported in vitro potency of this compound from various studies. These values can serve as a reference for designing dose-response experiments.
| Assay Type | Ligand | Cell Line | Potency (IC₅₀ / Kᵢ) | Reference |
| Radioligand Binding | MIP-1α (CCL3) | HEK293-hCCR1 | 1 nM (Kᵢ) | [8] |
| Radioligand Binding | MCP-3 (CCL7) | HEK293-hCCR1 | 5.5 nM (Kᵢ) | [8] |
| Radioligand Binding | MIP-1α (CCL3) | Mouse CCR1 | 215 ± 46 nM (Kᵢ) | [1] |
| Calcium Mobilization | MIP-1α (CCL3) | HEK293-hCCR1 | 5 nM (IC₅₀) | [5] |
| Calcium Mobilization | RANTES (CCL5) | HEK293-hCCR1 | 2 nM (IC₅₀) | [5] |
| Calcium Mobilization | MCP-3 (CCL7) | HEK293-hCCR1 | 6 nM (IC₅₀) | [5] |
| Calcium Mobilization | MIP-1α (CCL3) | Human CCR1 | 5.8 ± 1 nM (IC₅₀) | [1] |
| Calcium Mobilization | MIP-1α (CCL3) | Mouse CCR1 | 198 ± 7 nM (IC₅₀) | [1] |
| Chemotaxis | CCL3 | L1.2-hCCR1 | ~100 nM for inhibition | [9] |
Experimental Workflow for Determining Optimal this compound Concentration
The process of determining the optimal in vitro concentration of this compound involves a series of experiments to assess its potency and potential cytotoxicity.
Caption: Experimental workflow for determining the optimal this compound concentration.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in DMSO.[2][8]
-
Reconstitution: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in anhydrous DMSO.[8]
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, prepare fresh dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Protocol: Calcium Mobilization Assay for IC₅₀ Determination
This protocol is designed to measure the ability of this compound to inhibit chemokine-induced intracellular calcium mobilization in CCR1-expressing cells.
Materials and Reagents:
-
HEK293 cells stably expressing human CCR1 (HEK293-hCCR1)
-
THP-1 cells (endogenously express CCR1)
-
Cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-3 AM, Fluo-4 AM)
-
Pluronic F-127
-
CCR1 ligand (e.g., recombinant human MIP-1α/CCL3)
-
This compound
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)
Procedure:
-
Cell Plating:
-
The day before the assay, seed HEK293-hCCR1 or THP-1 cells into the microplate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 50,000 cells/well for a 96-well plate).
-
-
Dye Loading:
-
Prepare the dye loading solution by mixing the calcium-sensitive dye with an equal volume of 20% Pluronic F-127, and then dilute in assay buffer to the final working concentration (e.g., 4 µM Fluo-3 AM).
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Cell Washing:
-
Gently wash the cells twice with assay buffer to remove excess dye.
-
After the final wash, add 100 µL of assay buffer to each well.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in assay buffer at 2x the final desired concentrations.
-
Add the this compound dilutions to the appropriate wells and incubate for 15-30 minutes at 37°C.[7]
-
-
Ligand Stimulation and Signal Detection:
-
Prepare the CCR1 ligand (e.g., MIP-1α) at a concentration that elicits a submaximal response (EC₈₀), typically around 30 nM.[5]
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Add the ligand to all wells simultaneously using the instrument's injection system.
-
Continue to record the fluorescence intensity over time (e.g., for 2-3 minutes) to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data by expressing the response in the presence of this compound as a percentage of the control response (ligand alone).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic equation) to fit the dose-response curve and calculate the IC₅₀ value.
-
Protocol: Cytotoxicity Assay (WST-1)
This protocol is to ensure that the inhibitory effects of this compound are not due to cytotoxicity.
Materials and Reagents:
-
CCR1-expressing cells (e.g., HEK293-hCCR1, THP-1)
-
Cell culture medium
-
This compound
-
WST-1 reagent
-
96-well microplate
Procedure:
-
Cell Plating:
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at concentrations up to and exceeding the effective concentrations determined in the functional assays (e.g., up to 10 µM).[8]
-
Treat the cells with the this compound dilutions and incubate for a period relevant to your planned experiments (e.g., 24 hours).[8] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control.
-
Plot cell viability against the this compound concentration to determine the 50% cytotoxic concentration (CC₅₀).
-
Conclusion
The optimal concentration of this compound for in vitro studies is dependent on the specific cell type and assay being used. A systematic approach involving dose-response functional assays and cytotoxicity testing is essential for determining a concentration that is both effective and non-toxic. The protocols and data provided in these application notes serve as a comprehensive guide for researchers to effectively utilize this compound in their in vitro investigations of CCR1 biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. BX471: a CCR1 antagonist with anti-inflammatory activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of blocking chemokine receptor CCR1 with BX471 in two models of fibrosis prevention and rescue in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting solubility issues with Bx 471 in aqueous buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Bx-471 in aqueous buffers.
Troubleshooting Guide
Researchers may encounter difficulties dissolving Bx-471 in aqueous solutions due to its hydrophobic nature. This guide provides a systematic approach to troubleshoot and overcome these solubility challenges.
Issue: Precipitate formation when diluting a Bx-471 stock solution into aqueous buffer.
This is a common issue when a compound dissolved in an organic solvent is introduced into an aqueous environment where its solubility is significantly lower.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Bx-471 solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing a Bx-471 stock solution?
A1: Bx-471 is soluble in several organic solvents. For biological experiments, dimethyl sulfoxide (DMSO) and ethanol are commonly used.[1][2] It is crucial to prepare a high-concentration, clear stock solution in an appropriate organic solvent before diluting it into your aqueous experimental buffer.
Q2: I observed precipitation when I added my DMSO stock of Bx-471 to my aqueous buffer. What should I do?
A2: This is likely due to the low solubility of Bx-471 in aqueous solutions. Here are several steps you can take:
-
Lower the final concentration: The final concentration of Bx-471 in your aqueous buffer may be too high. Try reducing the concentration to within the soluble range.
-
Optimize the dilution method: Add the stock solution drop-wise to the aqueous buffer while vigorously vortexing or stirring. This can help to disperse the compound and prevent localized high concentrations that lead to precipitation.
-
Adjust the final percentage of organic solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is as low as possible, as high concentrations can be toxic to cells. However, a small percentage of co-solvent may be necessary to maintain solubility.
-
Use a solubilizing agent: Consider incorporating a biocompatible surfactant or cyclodextrin into your aqueous buffer to enhance the solubility of Bx-471.[3][4]
Q3: Can I dissolve Bx-471 directly in an aqueous buffer like PBS?
A3: Direct dissolution of Bx-471 in purely aqueous buffers is challenging due to its hydrophobic nature. The solubility of Bx-471 in a 1:9 mixture of DMF:PBS (pH 7.2) is only 0.1 mg/mL.[1] It is highly recommended to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol.
Q4: How does pH affect the solubility of Bx-471?
A4: The effect of pH on the solubility of Bx-471 is not extensively documented in the provided search results. However, for many organic molecules, pH can influence the ionization state, which in turn affects solubility. Experimenting with slight adjustments to the pH of your aqueous buffer may help improve solubility.
Q5: What is the mechanism of action of Bx-471?
A5: Bx-471 is a potent and selective non-peptide antagonist of the C-C chemokine receptor 1 (CCR1).[1][3][5] By blocking CCR1, Bx-471 inhibits the downstream signaling pathways activated by CCR1 ligands such as MIP-1α (CCL3), RANTES (CCL5), and MCP-3 (CCL7).[1][4] This interference with chemokine signaling disrupts the trafficking and recruitment of leukocytes, which is a key process in inflammatory and autoimmune responses.[1][6]
Quantitative Data Summary
| Solvent | Solubility | Reference |
| DMSO | 25 mg/mL, 87 mg/mL, 100 mg/mL, up to 100 mM | [1][2][7] |
| Ethanol | 14 mg/mL, up to 50 mM | [1][2] |
| DMF | 30 mg/mL | [1] |
| DMF:PBS (pH 7.2) (1:9) | 0.1 mg/mL | [1] |
Note: Solubility values can vary slightly between batches and due to differences in experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Bx-471 Stock Solution
-
Materials:
-
Bx-471 powder
-
Anhydrous DMSO or 200-proof ethanol
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of Bx-471 powder in a sterile container.
-
Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex or sonicate the solution until the Bx-471 is completely dissolved and the solution is clear.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Bx-471 Working Solution in Aqueous Buffer
-
Materials:
-
Bx-471 stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile tubes
-
-
Procedure:
-
Warm the Bx-471 stock solution and the aqueous buffer to room temperature.
-
Vortex the aqueous buffer.
-
While the buffer is still vortexing, add the required volume of the Bx-471 stock solution drop-wise to the buffer.
-
Continue to vortex for a few seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution is not clear, consider the troubleshooting steps outlined above.
-
Use the working solution immediately for your experiment.
-
Visualizations
Caption: Bx-471 mechanism of action as a CCR1 antagonist.
References
- 1. caymanchem.com [caymanchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dovepress.com [dovepress.com]
- 5. medkoo.com [medkoo.com]
- 6. Treatment with BX471, a CC chemokine receptor 1 antagonist, attenuates systemic inflammatory response during sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
overcoming inconsistent results in Bx 471 experiments
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with the CCR1 antagonist, Bx 471.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective, non-peptide antagonist of the C-C chemokine receptor type 1 (CCR1). It functions by binding to CCR1 and inhibiting the downstream signaling pathways activated by its chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES). This blockade prevents the migration of immune cells like monocytes and macrophages to sites of inflammation. A key pathway inhibited by this compound is the TNF-α activated NF-kB signaling cascade.[1][2]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in DMSO at concentrations up to 100 mM and in ethanol up to 50 mM.[3] It is generally considered insoluble in water. For in vivo studies, it has been prepared in solutions containing 40% cyclodextrin.[4]
Q3: What are the known off-target effects of this compound?
A3: this compound exhibits high selectivity for CCR1, with over 250-fold selectivity against other chemokine receptors like CCR2, CCR5, and CXCR4. While all small molecule inhibitors have the potential for off-target effects, this compound is considered highly selective for its intended target.
Q4: Can this compound be used in both in vitro and in vivo experiments?
A4: Yes, this compound is orally active and has been used effectively in various animal models, including studies on allergic rhinitis, multiple sclerosis, and renal fibrosis.[1][4] It is also widely used for in vitro cell-based assays, such as chemotaxis and calcium mobilization assays.
Troubleshooting Guide for Inconsistent Results
Issue 1: Higher than expected IC50 values or loss of inhibitory effect.
-
Potential Cause A: Compound Precipitation in Media. this compound is highly hydrophobic and can precipitate when a concentrated DMSO stock is diluted into aqueous cell culture media.
-
Troubleshooting Steps:
-
Visual Inspection: Before adding to cells, carefully inspect the diluted this compound solution for any visible precipitate.
-
Optimize Dilution: Prepare intermediate dilutions in DMSO before the final dilution into your assay medium. This helps to avoid a sudden, large decrease in solvent polarity.
-
Final DMSO Concentration: Ensure the final DMSO concentration in your assay is consistent across all wells and is kept low (ideally ≤ 0.1%) to minimize both solubility issues and solvent-induced cell stress.
-
-
-
Potential Cause B: Compound Degradation. Improper storage of this compound stock solutions can lead to degradation and loss of potency.
-
Troubleshooting Steps:
-
Fresh Stock Preparation: Prepare a fresh stock solution of this compound from powder.
-
Storage Conditions: Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C to prevent multiple freeze-thaw cycles. Protect from light.
-
Use Anhydrous DMSO: DMSO is hygroscopic (absorbs water from the air). Use fresh, anhydrous DMSO to prepare stock solutions, as absorbed water can reduce the solubility of hydrophobic compounds.
-
-
Issue 2: High variability between replicate wells.
-
Potential Cause A: Inconsistent Cell Seeding. Uneven cell distribution in the microplate is a common source of variability.
-
Troubleshooting Steps:
-
Cell Suspension: Ensure you have a homogenous single-cell suspension before seeding. Gently pipette the cell suspension up and down several times before aliquoting into the plate.
-
Seeding Technique: Work quickly and efficiently to prevent cells from settling in the reservoir during plating. Consider using a multichannel pipette for better consistency.
-
Avoid Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental data points.
-
-
-
Potential Cause B: Cell Health and Passage Number. Cells that are unhealthy or have been in culture for too long (high passage number) can respond inconsistently to treatment.
-
Troubleshooting Steps:
-
Monitor Cell Viability: Regularly check cell viability using a method like Trypan Blue exclusion before starting an experiment.
-
Consistent Passage Number: Use cells within a consistent and narrow range of passage numbers for all related experiments to ensure reproducible results.
-
Mycoplasma Testing: Periodically test your cell cultures for mycoplasma contamination, which can significantly alter cellular responses.
-
-
Issue 3: No effect of this compound in a functional assay (e.g., chemotaxis).
-
Potential Cause A: Low or Absent CCR1 Expression. The cell line being used may not express sufficient levels of CCR1.
-
Troubleshooting Steps:
-
Validate Receptor Expression: Confirm CCR1 expression in your cell line at the protein level using flow cytometry or Western blot, or at the mRNA level using RT-qPCR.
-
Positive Control: Use a cell line known to express high levels of functional CCR1 (e.g., THP-1 monocytes) as a positive control.
-
-
-
Potential Cause B: Sub-optimal Agonist Concentration. The concentration of the chemokine (e.g., CCL3/MIP-1α) used to stimulate the cells may be too high, making it difficult for a competitive antagonist to have an effect.
-
Troubleshooting Steps:
-
Agonist Dose-Response: Perform a dose-response curve for your chemokine agonist to determine the EC50 or EC80 concentration. Use this concentration for your inhibition assays.
-
Review Literature: Check published studies using the same cell line to find the optimal agonist concentrations used.
-
-
Data Presentation
| Parameter | Value | Cell Line / System | Notes |
| Binding Affinity (Ki) | 1 nM | Human CCR1 | Non-peptide antagonist. |
| IC50 (Calcium Mobilization) | 5.8 ± 1 nM | Human CCR1 | Against MIP-1α induced Ca2+ transients. |
| IC50 (Calcium Mobilization) | 198 ± 7 nM | Mouse CCR1 | Against MIP-1α induced Ca2+ transients. |
| In Vivo Efficacy | ~55% reduction | Mouse Model | Reduction of interstitial CD45 positive leukocytes after 10 days at 20 mg/kg.[4] |
| In Vivo Efficacy | ~65% reduction | Mouse Model (UUO) | Reduction of FSP1-positive cells in Unilateral Ureteral Obstruction model.[4] |
Experimental Protocols
Protocol 1: In Vitro Chemotaxis Assay (Transwell Assay)
This protocol describes how to measure the inhibition of THP-1 monocyte migration towards a CCR1 agonist.
Materials:
-
THP-1 cells
-
RPMI 1640 medium + 10% FBS
-
Assay Medium: RPMI 1640 + 0.5% BSA
-
This compound
-
Anhydrous DMSO
-
Recombinant Human CCL3/MIP-1α
-
24-well Transwell plate (e.g., 5 µm pore size)
-
Calcein-AM (for fluorescent detection)
Procedure:
-
Cell Preparation: Culture THP-1 cells in RPMI + 10% FBS. On the day of the assay, harvest cells and wash once with Assay Medium. Resuspend cells in Assay Medium to a final concentration of 2 x 10^6 cells/mL.
-
Compound Preparation: Prepare a 10 mM stock of this compound in anhydrous DMSO. Create serial dilutions in Assay Medium to achieve final desired concentrations. Remember to include a vehicle control (DMSO at the same final concentration).
-
Pre-incubation: In a separate plate, mix the cell suspension with the diluted this compound or vehicle control. Incubate for 30 minutes at 37°C.
-
Assay Setup: To the lower wells of the 24-well plate, add 600 µL of Assay Medium containing the chemoattractant (e.g., CCL3 at its EC80 concentration, typically 10-50 ng/mL). Add Assay Medium without chemoattractant to some wells as a negative control.
-
Cell Seeding: Carefully place the Transwell inserts into the wells. Add 100 µL of the pre-incubated cell suspension to the top of each insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification:
-
Carefully remove the inserts.
-
To quantify migrated cells, add a fluorescent dye like Calcein-AM to the lower wells, incubate as required, and read the fluorescence on a plate reader.
-
Alternatively, cells in the lower chamber can be directly counted using a hemocytometer or an automated cell counter.
-
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each this compound concentration compared to the vehicle control.
Protocol 2: Calcium Mobilization Assay
This protocol is for measuring changes in intracellular calcium in CCR1-expressing HEK293 cells upon agonist stimulation and its inhibition by this compound.
Materials:
-
HEK293 cells stably expressing human CCR1
-
DMEM + 10% FBS
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
This compound
-
Anhydrous DMSO
-
Recombinant Human CCL5/RANTES
-
Pluronic F-127
-
96-well black-walled, clear-bottom plates
-
Fluorescent plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding: Seed the CCR1-HEK293 cells into the 96-well plate at an appropriate density to form a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Prepare the dye loading solution by dissolving the calcium-sensitive dye in Assay Buffer. The addition of a non-ionic surfactant like Pluronic F-127 can aid in dye solubilization.
-
Aspirate the culture medium from the cells and add the dye loading solution to each well. Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare a dilution plate containing this compound at 2x the final desired concentrations in Assay Buffer. Also, prepare a 2x concentration of the agonist (e.g., CCL5/RANTES at its EC80).
-
Assay Measurement:
-
Place the cell plate in the fluorescent plate reader.
-
Set the instrument to record a baseline fluorescence for several seconds.
-
The instrument will then automatically add the this compound solution from the compound plate to the cell plate. The fluorescence is monitored for a few minutes to observe any antagonist effect.
-
Next, the instrument adds the agonist solution, and fluorescence is recorded for another 1-2 minutes to measure the calcium flux.
-
-
Data Analysis: The change in fluorescence (peak signal minus baseline) represents the intracellular calcium concentration. Calculate the percentage inhibition of the agonist-induced calcium flux by this compound.
Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Caption: Signaling pathway showing the inhibitory action of this compound on the CCR1 receptor.
References
Technical Support Center: Assessing Potential Bx 471 Off-Target Effects in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in evaluating the potential off-target effects of Bx 471 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is an orally active, potent, and selective non-peptide antagonist of the C-C chemokine receptor type 1 (CCR1).[1] Its mechanism of action involves binding to CCR1 and inhibiting the downstream signaling and cellular responses induced by CCR1 ligands, such as MIP-1α (CCL3), RANTES (CCL5), and MCP-3 (CCL7).
Q2: What is known about the selectivity profile of this compound?
A2: this compound exhibits high selectivity for CCR1. It has been shown to be over 250-fold more selective for CCR1 compared to other chemokine receptors like CCR2, CCR5, and CXCR4.[1] Furthermore, it demonstrates a high degree of selectivity (over 10,000-fold) when screened against a panel of 28 other G-protein coupled receptors (GPCRs).[1]
Q3: Has this compound been screened against a kinase panel?
A3: Based on publicly available information, there is no comprehensive kinome scan or broad kinase panel screening data specifically for this compound. While some general database entries may broadly classify it under kinase inhibitors due to its therapeutic area, its primary and well-characterized mechanism of action is as a CCR1 antagonist. Researchers should be aware that off-target effects on kinases, although not reported, are a theoretical possibility for any small molecule.
Q4: What are the most appropriate cell-based assays to confirm the on-target activity of this compound?
A4: To confirm the on-target activity of this compound, researchers should utilize assays that directly measure the inhibition of CCR1 function. The most common and relevant assays are:
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound to CCR1.
-
Calcium Mobilization Assays: To measure the inhibition of chemokine-induced intracellular calcium flux in CCR1-expressing cells.
-
Chemotaxis Assays: To assess the ability of this compound to block the migration of CCR1-expressing cells towards a chemokine gradient.
Q5: What cell lines are suitable for assessing this compound activity?
A5: Cell lines that endogenously express CCR1, such as the human monocytic cell line THP-1, are commonly used. Alternatively, recombinant cell lines, such as HEK293 cells transfected with human CCR1, are also excellent model systems for these assays.[1][2]
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | Assay Type | Ligand | Cell Line | Potency (Ki/IC50) | Selectivity vs. CCR1 | Reference |
| CCR1 | Binding | MIP-1α | HEK293 | 1 nM (Ki) | - | [1] |
| CCR1 | Binding | RANTES | HEK293 | 2.8 nM (Ki) | - | [1] |
| CCR1 | Binding | MCP-3 | HEK293 | 5.5 nM (Ki) | - | [1] |
| CCR1 | Chemotaxis | MIP-1α | THP-1 | 1.5 nM (IC50) | - | [1] |
| CCR2 | Binding | - | - | >250 nM | >250-fold | [1] |
| CCR5 | Binding | - | - | >250 nM | >250-fold | [1] |
| CXCR4 | Binding | - | - | >250 nM | >250-fold | [1] |
| 28 Other GPCRs | Binding | - | - | >10,000 nM | >10,000-fold | [1] |
Experimental Protocols
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the CCR1 receptor.
Materials:
-
HEK293 cells expressing human CCR1
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radioligand (e.g., [125I]MIP-1α)
-
Unlabeled this compound
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare membranes from CCR1-expressing HEK293 cells.
-
In a 96-well plate, add a fixed concentration of [125I]MIP-1α (typically at its Kd concentration).
-
Add a range of concentrations of this compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value by non-linear regression and calculate the Ki using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To measure the functional antagonism of this compound by quantifying its inhibition of CCR1 ligand-induced intracellular calcium release.
Materials:
-
CCR1-expressing cells (e.g., THP-1 or transfected HEK293)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
CCR1 agonist (e.g., MIP-1α, RANTES)
-
This compound
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Plate CCR1-expressing cells in a 96-well black, clear-bottom plate.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Measure the baseline fluorescence.
-
Inject a fixed concentration of a CCR1 agonist (e.g., EC80 of MIP-1α) and immediately begin recording the fluorescence intensity over time.
-
Analyze the data by calculating the peak fluorescence response and determine the IC50 of this compound.
Chemotaxis Assay
Objective: To assess the ability of this compound to inhibit the directed migration of CCR1-expressing cells.
Materials:
-
CCR1-expressing cells (e.g., THP-1)
-
Transwell inserts (with appropriate pore size, e.g., 5 µm)
-
24-well plates
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)
-
CCR1 agonist (e.g., MIP-1α)
-
This compound
-
Cell staining dye (e.g., Calcein AM or DAPI)
Procedure:
-
Resuspend CCR1-expressing cells in chemotaxis buffer.
-
Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.
-
In the lower chamber of a 24-well plate, add chemotaxis buffer containing a CCR1 agonist.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated cell suspension to the upper chamber of the inserts.
-
Incubate for 2-4 hours at 37°C in a CO2 incubator.
-
Remove the inserts and wipe off the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Count the number of migrated cells using a microscope or a plate reader.
-
Calculate the percent inhibition of chemotaxis and determine the IC50 of this compound.
Troubleshooting Guides
Issue 1: High background signal in the calcium mobilization assay.
| Possible Cause | Troubleshooting Step |
| Cell stress or death | Ensure cells are healthy and not overgrown. Use cells within a consistent passage number range. |
| Incomplete dye washing | Increase the number of wash steps after dye loading. |
| Autofluorescence of this compound | Run a control with this compound alone (without agonist stimulation) to check for intrinsic fluorescence. |
| Constitutive receptor activity | This is less likely for CCR1 but can be checked by using a neutral antagonist or inverse agonist if available. |
Issue 2: Inconsistent results in the chemotaxis assay.
| Possible Cause | Troubleshooting Step |
| Cell viability issues | Check cell viability before and after the assay. Ensure cells are not stressed during pre-incubation. |
| Suboptimal agonist concentration | Perform a dose-response curve for the agonist to determine the optimal concentration for migration (typically EC50-EC80). |
| Inconsistent cell numbers | Ensure accurate cell counting and seeding in the upper chamber. |
| Bubbles under the Transwell insert | Carefully place the inserts to avoid trapping air bubbles, which can interfere with the chemokine gradient. |
Issue 3: this compound shows activity in a cell-based assay but not in a binding assay.
| Possible Cause | Troubleshooting Step |
| Indirect cellular effects | The observed effect might be downstream of CCR1 or due to an off-target interaction with another cellular component not present in the membrane preparation for the binding assay. |
| Assay interference | This compound might interfere with the detection method of the cellular assay (e.g., fluorescence quenching). Run appropriate controls. |
| Allosteric modulation | This compound could be acting as an allosteric modulator, which may not be apparent in a competitive binding assay with an orthosteric radioligand. |
Mandatory Visualization
Caption: CCR1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a cell-based chemotaxis assay.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
Technical Support Center: Optimizing Bx 471 Concentration to Avoid Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively use Bx 471 while minimizing potential cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, orally active, non-peptide antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] Its primary mechanism of action is to block the binding of CCR1 ligands, such as MIP-1α (CCL3), RANTES (CCL5), and MCP-3 (CCL7), to the receptor.[1][3] This inhibition prevents downstream signaling events, including intracellular calcium mobilization, and chemotaxis of immune cells like lymphocytes and monocytes.[1][3][4]
Q2: What is the recommended starting concentration range for this compound in in vitro experiments?
Based on its high potency, a starting concentration range of 1 nM to 10 µM is recommended for most cell-based assays.[1] this compound has shown inhibitory activity in the low nanomolar range in various functional assays. For instance, it has a Ki of 1 nM for human CCR1 and inhibits MIP-1α induced calcium mobilization with an IC50 of approximately 5 nM.[1][4] A broad, logarithmic dilution series within this range will help determine the optimal, non-cytotoxic concentration for your specific experimental setup.[5]
Q3: Has cytotoxicity been observed with this compound?
One study reported no significant cytotoxicity in THP-1 or CCR1-transfected HEK293 cells at concentrations up to 10 µM for 24 hours, as measured by a WST-1 assay.[2] However, cytotoxicity is cell-type dependent and can be influenced by experimental conditions such as incubation time and cell density. Therefore, it is crucial to perform a cytotoxicity assay for your specific cell line.[6]
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO and ethanol. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically ≤ 0.1%.[5] Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed at effective concentrations. | 1. Compound-induced cytotoxicity: The concentration of this compound may be too high for your specific cell line. | - Perform a dose-response cytotoxicity assay (e.g., MTT, LDH, or Trypan Blue exclusion) to determine the cytotoxic concentration range.[5][6] - Use the lowest effective concentration of this compound that achieves the desired biological effect.[6] |
| 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. | - Ensure the final DMSO concentration is ≤ 0.1%.[5] - Include a vehicle control (cells treated with the same concentration of DMSO without this compound) in your experiments to differentiate between compound and solvent toxicity.[6] | |
| 3. Prolonged incubation time: The duration of exposure to this compound may be causing cytotoxicity. | - Perform a time-course experiment to determine the optimal incubation time that yields the desired effect without significant cell death.[5] | |
| No observable effect of this compound at tested concentrations. | 1. Concentration is too low: The concentrations tested may be below the effective range for your cell line or assay. | - Test a higher concentration range, up to 10 µM, while monitoring for cytotoxicity.[1] |
| 2. Low or no CCR1 expression: The cell line you are using may not express CCR1 or may express it at very low levels. | - Verify CCR1 expression in your cell line using techniques such as qPCR, western blot, or flow cytometry. | |
| 3. Compound instability: The this compound may have degraded due to improper storage or handling. | - Prepare fresh dilutions from a properly stored stock solution for each experiment.[5] | |
| High variability in results between experiments. | 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can affect results. | - Standardize all cell culture parameters for your experiments.[5] |
| 2. Pipetting errors: Inaccurate pipetting, especially during serial dilutions, can lead to variability. | - Ensure accurate and consistent pipetting techniques and use calibrated pipettes.[5] |
Quantitative Data Summary
| Parameter | Value | Assay/Cell Line | Reference |
| Ki (human CCR1) | 1 nM | MIP-1α binding | [1] |
| IC50 (human CCR1) | 5.5 nM | MCP-3 binding | [2] |
| IC50 | 5.8 ± 1 nM | Ca2+ mobilization (human CCR1) | [1] |
| IC50 | 198 ± 7 nM | Ca2+ mobilization (mouse CCR1) | [1] |
| Cytotoxicity | No significant toxicity | Up to 10 µM for 24h in THP-1 and CCR1-transfected HEK293 cells (WST-1 assay) | [2] |
Key Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol provides a method to assess the effect of this compound on cell viability.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common starting range is a logarithmic series from 1 nM to 100 µM. Also, prepare a vehicle control with the highest concentration of DMSO used in the dilutions.
-
Treatment: Remove the old medium from the cells and add the different concentrations of this compound and the vehicle control. Include untreated cells as a negative control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]
-
Formazan Solubilization: Carefully remove the MTT solution and add the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the CC50 (50% cytotoxic concentration).
Visualizations
Caption: this compound mechanism of action as a CCR1 antagonist.
Caption: Workflow for optimizing this compound concentration.
References
how to address Bx 471 degradation in long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the potential degradation of Bx 471, a potent CCR1 antagonist, in long-term experiments. The information provided is based on general principles of small molecule stability and best practices for laboratory handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can contribute to the degradation of this compound during a long-term experiment?
A1: Several factors can affect the stability of this compound in an experimental setting. These include:
-
Temperature: Elevated temperatures can accelerate chemical degradation.
-
pH: The stability of this compound in solution can be pH-dependent.
-
Light: Exposure to light, especially UV light, can cause photodegradation of some small molecules.
-
Solvent: The choice of solvent and its purity are critical. For example, residual water in DMSO can lead to hydrolysis of the compound over time, especially with repeated freeze-thaw cycles.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation and precipitation.
-
Oxygen: Some compounds are susceptible to oxidation.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term stability, this compound should be stored as a powder at -20°C for up to three years.[1] Once dissolved, stock solutions, typically in anhydrous DMSO, should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -80°C.[2] For short-term storage, -20°C is also acceptable. Protect solutions from light by using amber vials or wrapping tubes in foil.
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitate formation can occur if the compound's solubility limit is exceeded in the working solution or due to temperature changes. Gently warm the solution and vortex to try and redissolve the precipitate. If it persists, it may be necessary to prepare a fresh dilution from your stock solution. To avoid precipitation when diluting into aqueous buffers, ensure rapid mixing and consider using a slightly higher percentage of organic co-solvent if your experimental system allows.
Q4: How can I check if my this compound has degraded during my experiment?
A4: The most reliable way to assess the integrity of your this compound is through analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). This can help you quantify the amount of intact this compound and identify any potential degradation products. A simplified approach is to run a bioassay with a fresh batch of this compound to compare its activity with the batch used in your long-term experiment.
Troubleshooting Guides
This section provides guidance on how to address specific issues you might encounter with this compound in your long-term experiments.
Issue 1: Loss of this compound activity over the course of a multi-day cell culture experiment.
| Potential Cause | Troubleshooting Steps |
| Degradation in aqueous cell culture medium at 37°C. | 1. Perform a stability test of this compound in your specific cell culture medium at 37°C for the duration of your experiment. Analyze samples at different time points using HPLC-MS to quantify the remaining intact compound.2. Replenish the this compound-containing medium more frequently if degradation is observed.3. Consider if a more stable analog or a different CCR1 antagonist is available for very long-term studies. |
| Adsorption to plasticware. | 1. Use low-binding plasticware for the preparation and storage of this compound solutions.2. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may help reduce non-specific binding, if compatible with your assay. |
| Metabolism by cells. | 1. Compare the stability of this compound in conditioned medium (medium in which cells have been grown) versus fresh medium to see if cellular enzymes are contributing to degradation.2. If metabolism is a significant issue, this is an inherent property of the compound in your cell system and should be noted in your experimental results. |
Issue 2: Inconsistent results between experiments using the same this compound stock solution.
| Potential Cause | Troubleshooting Steps |
| Degradation of the stock solution due to improper storage or handling. | 1. Ensure your stock solution is aliquoted and stored at -80°C.2. Avoid repeated freeze-thaw cycles of the main stock.3. Protect the stock solution from light. |
| Inaccurate pipetting of the viscous DMSO stock solution. | 1. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO solutions.2. Allow the stock solution to fully equilibrate to room temperature before use. |
| Precipitation of this compound upon dilution. | 1. Visually inspect for any precipitate after diluting the stock solution.2. Increase the rate of mixing during dilution. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Experimental Buffer
This protocol provides a method to determine the stability of this compound in your specific experimental buffer over time and at a given temperature.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Experimental buffer (e.g., cell culture medium, assay buffer)
-
Low-binding tubes
-
Incubator set to the experimental temperature (e.g., 37°C)
-
HPLC-MS system
Procedure:
-
Prepare a working solution of this compound in your experimental buffer at the final concentration used in your experiments.
-
Aliquot the working solution into multiple low-binding tubes, one for each time point.
-
Immediately take a sample from one tube for the "time 0" measurement.
-
Place the remaining tubes in an incubator at your experimental temperature.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator.
-
Analyze the samples by HPLC-MS to determine the concentration of intact this compound.
-
Plot the concentration of this compound as a function of time to determine its stability profile.
Data Presentation
Table 1: Factors Affecting this compound Stability and Mitigation Strategies
| Factor | Potential Impact | Mitigation Strategy |
| Temperature | Increased degradation rate. | Store stock solutions at -80°C. Minimize time at room temperature. |
| pH | Potential for hydrolysis at non-optimal pH. | Use buffered solutions and assess stability at the experimental pH. |
| Light | Photodegradation. | Store in amber vials or protect from light. |
| Solvent | Hydrolysis in non-anhydrous solvents. | Use high-purity, anhydrous DMSO for stock solutions. |
| Freeze-Thaw Cycles | Degradation and precipitation. | Aliquot stock solutions into single-use volumes. |
| Oxygen | Oxidation. | For highly sensitive applications, consider storing under an inert gas like argon or nitrogen. |
Visualizations
Caption: CCR1 signaling pathway and the antagonistic action of this compound.
References
Technical Support Center: Mitigating Variability in Animal Studies Using Bx 471
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Bx 471 in animal studies. By addressing potential sources of variability, this resource aims to enhance the reproducibility and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active, potent, and selective non-peptide antagonist of the C-C chemokine receptor 1 (CCR1).[1] Its primary mechanism involves blocking the binding of CCR1 ligands, such as MIP-1α (CCL3), RANTES (CCL5), and MCP-3 (CCL7), to the receptor.[1][2] This inhibition prevents the downstream signaling cascades that lead to the migration and recruitment of immune cells, particularly monocytes and macrophages, to sites of inflammation.[1][3]
Q2: What are the most common sources of variability when using this compound in animal studies?
A2: Variability in animal studies using this compound can stem from several factors:
-
Formulation and Administration: Inconsistent preparation of the dosing solution, leading to issues with solubility and stability, can result in variable exposure. The oral gavage technique itself can also be a significant source of variability if not performed consistently.
-
Animal-Related Factors: The genetic background, age, sex, and microbiome of the animals can influence their response to this compound.[4] Stress levels are particularly important as they can modulate the immune system and potentially alter CCR1 signaling.[5]
-
Experimental Procedures: Lack of randomization and blinding, inconsistencies in animal handling, and variations in the timing of procedures can all introduce bias and increase data scatter.[4]
Q3: Are there any known side effects of this compound in animal models that could impact my study?
A3: While this compound has been reported to be well-tolerated in several preclinical models, it is crucial to monitor animals for any adverse effects.[6] In some studies, no significant toxicity was observed at concentrations up to 10 µM in cell-based assays. However, as with any experimental compound, unexpected physiological changes can occur. Close monitoring of animal health, including body weight, food and water intake, and general behavior, is essential to identify any potential compound-related side effects that could introduce variability.
Troubleshooting Guides
Issue 1: High Variability in Efficacy Data
Potential Cause: Inconsistent Bioavailability of this compound
| Troubleshooting Step | Rationale | Recommendations |
| Review Formulation Protocol | This compound is a hydrophobic compound with low aqueous solubility. Improper formulation can lead to precipitation and inconsistent dosing. | Ensure this compound is fully dissolved in a suitable vehicle. A common formulation involves dissolving this compound in DMSO first, followed by dilution with other co-solvents like PEG300 and Tween 80, and finally the aqueous component (e.g., saline or PBS). Prepare fresh dosing solutions for each experiment to avoid degradation. |
| Standardize Oral Gavage Technique | The technique used for oral gavage can significantly impact the amount of compound that reaches the stomach and is subsequently absorbed. | Ensure all personnel are thoroughly trained in proper oral gavage technique for the specific rodent species.[7][8][9][10] Use appropriately sized, ball-tipped gavage needles to minimize tissue damage and stress.[10] Administer the dose at a consistent rate and volume. |
| Control for Animal Stress | Stress can induce physiological changes, including alterations in immune cell trafficking and cytokine profiles, which may affect the inflammatory response and the efficacy of a CCR1 antagonist. | Acclimate animals to the facility and handling for a sufficient period before the start of the experiment. Handle animals consistently and minimize environmental stressors such as noise and light fluctuations. Consider performing procedures at the same time of day to account for circadian rhythms. |
| Assess Animal Health Status | Underlying health issues can alter an animal's response to an inflammatory challenge and to the therapeutic intervention. | Use specific pathogen-free (SPF) animals to reduce variability from subclinical infections.[4] Monitor animals daily for any signs of illness and exclude any unhealthy animals from the study. |
Issue 2: Inconsistent Pharmacokinetic (PK) Profiles
Potential Cause: Variability in Drug Absorption and Metabolism
| Troubleshooting Step | Rationale | Recommendations |
| Fasting Prior to Dosing | The presence of food in the stomach can affect the rate and extent of drug absorption. | For oral administration, a consistent fasting period (e.g., 4-6 hours) before dosing can help standardize absorption. Ensure all animals have access to water during the fasting period. |
| Standardize Blood Sampling Technique | The method, timing, and site of blood collection can influence plasma drug concentrations. | Use a consistent blood collection method (e.g., tail vein, retro-orbital) and sample at precisely timed intervals post-dosing. Process blood samples uniformly to prevent degradation of the compound. |
| Consider Animal Strain and Sex | Different rodent strains and sexes can have variations in drug-metabolizing enzymes, which can lead to different PK profiles. | Use a single, well-characterized animal strain and sex for your studies. If both sexes are used, analyze the data separately. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Different Species
| Species | Dose | Route of Administration | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Oral Bioavailability | Reference |
| Mouse | 20 mg/kg | Subcutaneous (s.c.) | 9 µM | ~30 minutes | Not Reported | [1] |
| Dog | 4 mg/kg | Oral (p.o.) | Not Reported | Not Reported | ~60% | [1] |
Table 2: Dose-Response of this compound in a Rat Model of Hemorrhagic Shock
| Treatment Group | Dose (µmol/kg) | Resuscitation Volume Required (mL/kg) | Percent Reduction vs. Vehicle |
| Vehicle | - | ~25 | - |
| This compound | 0.05 | ~24 | ~4% |
| This compound | 0.5 | ~10 | >60% |
| Data adapted from a study in Sprague Dawley rats.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to completely dissolve the this compound. Vortex or sonicate briefly if necessary to ensure complete dissolution.
-
In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween 80, and saline in the desired ratio (e.g., 40% PEG300, 5% Tween 80, 55% saline). A common final vehicle composition is 5-10% DMSO, 40% PEG300, 5% Tween 80, and 45-50% saline.
-
Slowly add the this compound/DMSO solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation. The solution should be clear.
-
Prepare the formulation fresh on the day of dosing.
-
Protocol 2: In Vivo Efficacy Study of this compound in a Mouse Model of Inflammation
-
Animal Model:
-
Select a suitable mouse model of inflammation (e.g., sepsis induced by cecal ligation and puncture [CLP]).[11]
-
Use age- and sex-matched mice from a single source.
-
-
Acclimation and Randomization:
-
Acclimate mice to the animal facility for at least one week prior to the experiment.
-
Randomly assign mice to treatment groups (e.g., Sham, CLP + Vehicle, CLP + this compound).
-
-
This compound Administration:
-
Prepare the this compound formulation as described in Protocol 1.
-
Administer this compound or vehicle via oral gavage at the desired dose and time point relative to the inflammatory challenge (e.g., 1 hour before CLP).
-
-
Induction of Inflammation:
-
Perform the CLP procedure on the anesthetized mice in the CLP groups. The sham group will undergo a similar surgical procedure without ligation and puncture of the cecum.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals for signs of distress and mortality at regular intervals.
-
At a predetermined endpoint (e.g., 24 hours post-CLP), collect blood and tissue samples for analysis of inflammatory markers (e.g., cytokine levels in plasma, neutrophil infiltration in tissues).
-
Mandatory Visualizations
Caption: CCR1 Signaling Pathway and the inhibitory action of this compound.
Caption: A standardized workflow for in vivo studies using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CCR1 - Wikipedia [en.wikipedia.org]
- 3. CCR1 – An Emerging Target for Immune Regulation & Drug Development-DIMA BIOTECH [dimabio.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Analysis of combinatorial chemokine receptor expression dynamics using multi-receptor reporter mice | eLife [elifesciences.org]
- 6. mdpi.com [mdpi.com]
- 7. acurec.ui.edu.ng [acurec.ui.edu.ng]
- 8. Research SOP: Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats [researchsop.com]
- 9. instechlabs.com [instechlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Treatment with BX471, a CC chemokine receptor 1 antagonist, attenuates systemic inflammatory response during sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Data from Bx 471 Functional Assays
Welcome to the technical support center for Bx 471 functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during the experimental evaluation of the CCR1 antagonist, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, orally active, non-peptide antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] Its primary mechanism of action is to block the binding of CCR1 ligands, such as MIP-1α (CCL3), RANTES (CCL5), and MCP-3 (CCL7), to the receptor.[3] This inhibition prevents the downstream signaling cascades that lead to inflammatory cell recruitment and activation.
Q2: What are the key functional assays used to characterize this compound activity?
The most common functional assays to assess the antagonist activity of this compound are:
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound to the CCR1 receptor by measuring its ability to displace a radiolabeled CCR1 ligand.
-
Calcium Mobilization Assays: To measure the inhibition of ligand-induced intracellular calcium release, a key downstream signaling event of CCR1 activation.[1]
-
Chemotaxis Assays: To evaluate the ability of this compound to block the migration of CCR1-expressing cells towards a chemokine gradient.[1]
Q3: I am observing a significant discrepancy between the IC50 value of this compound in my binding assay and my functional assay. What could be the reason?
Discrepancies between binding affinity (Ki) and functional potency (IC50) are not uncommon when evaluating GPCR antagonists. Several factors can contribute to this:
-
Assay Conditions: Differences in experimental conditions such as cell type, receptor expression levels, ligand concentration, and incubation time can influence the apparent potency of the antagonist.
-
Receptor Reserve: In functional assays, the presence of "spare" receptors (receptor reserve) can lead to a rightward shift in the antagonist dose-response curve, resulting in a higher IC50 value compared to the Ki from a binding assay.
-
Biased Antagonism: this compound, like other GPCR modulators, may exhibit biased antagonism, where it preferentially inhibits one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). This can lead to different potencies in assays that measure different downstream events.
Troubleshooting Guides
Calcium Mobilization Assay
Issue 1: High background fluorescence or spontaneous calcium signaling.
| Potential Cause | Troubleshooting Steps |
| Cell Health Issues | Ensure cells are healthy, in a logarithmic growth phase, and not over-confluent. Perform a viability test (e.g., Trypan Blue) to confirm >95% viability. |
| Dye Loading Problems | Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM) and the loading time and temperature to minimize cytotoxicity and compartmentalization. |
| Assay Buffer Components | Ensure the assay buffer is free of any components that might autofluoresce or induce calcium signaling. |
| Mechanical Stress | Handle cell plates gently and avoid excessive pipetting, which can mechanically stimulate the cells and cause calcium release. |
Issue 2: No or weak response to the CCR1 agonist (positive control).
| Potential Cause | Troubleshooting Steps |
| Low CCR1 Expression | Verify CCR1 expression levels in your cell line using techniques like flow cytometry or Western blotting. Receptor expression can decrease with high passage numbers. |
| Inactive Agonist | Use a fresh, validated batch of the CCR1 agonist (e.g., MIP-1α/CCL3). Prepare fresh dilutions for each experiment. |
| Suboptimal Agonist Concentration | Perform a dose-response curve for the agonist to determine the optimal concentration (typically EC80) for use in the antagonist assay. |
| Incorrect Instrument Settings | Ensure the fluorescence plate reader's excitation and emission wavelengths are correctly set for the specific calcium indicator dye being used. |
Issue 3: this compound shows lower than expected potency (high IC50).
| Potential Cause | Troubleshooting Steps |
| Insufficient Pre-incubation Time | Ensure an adequate pre-incubation time for this compound to bind to the CCR1 receptors before adding the agonist. A typical pre-incubation time is 30-60 minutes. |
| High Agonist Concentration | Using an excessively high concentration of the agonist can outcompete the antagonist, leading to an underestimation of its potency. Use the EC80 concentration of the agonist. |
| Compound Solubility Issues | Visually inspect the wells for any precipitation of this compound at higher concentrations. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solubility and toxicity issues. |
Chemotaxis Assay
Issue 1: High background migration (in the absence of chemoattractant).
| Potential Cause | Troubleshooting Steps |
| Presence of Chemoattractants in Serum | Serum-starve the cells for several hours (e.g., 4-24 hours) before the assay and use serum-free or low-serum media during the experiment. |
| Overly Motile Cells | Handle cells gently during preparation. Ensure cells are not overly passaged, which can sometimes increase random migration. |
| Cell Seeding Density | Optimize the number of cells seeded into the upper chamber of the transwell. Too high a density can lead to "spillover" of cells into the lower chamber. |
Issue 2: Poor or no migration towards the chemoattractant (positive control).
| Potential Cause | Troubleshooting Steps |
| Low CCR1 Expression | Confirm CCR1 expression on the cell surface using flow cytometry. |
| Incorrect Chemoattractant Gradient | Ensure a stable and optimal chemoattractant gradient is established. Perform a dose-response experiment to determine the optimal concentration of the chemokine. |
| Incorrect Pore Size of the Transwell Membrane | Use a transwell insert with a pore size appropriate for the size and migratory capacity of your cells (e.g., 5 µm for monocytes). |
| Suboptimal Incubation Time | Optimize the incubation time to allow for sufficient cell migration without exhausting the chemoattractant gradient. |
Issue 3: Inconsistent or variable results between replicate wells.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding and pipette carefully to ensure an equal number of cells in each well. |
| "Edge Effects" in the Plate | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile buffer or media. |
| Incomplete Removal of Non-migrated Cells | After the incubation period, ensure all non-migrated cells are thoroughly removed from the top side of the transwell membrane before quantifying the migrated cells. |
Data Presentation
Table 1: Example Quantitative Data Summary for this compound Functional Assays
| Assay Type | Parameter | This compound Value | CCR1 Ligand Used (Concentration) | Cell Line |
| Radioligand Binding | Ki | ~1 nM | 125I-MIP-1α | HEK293-CCR1 |
| Calcium Mobilization | IC50 | ~5 nM | MIP-1α (30 nM) | CCR1-expressing cells |
| Chemotaxis | IC50 | >10 µM (for some mutants) | CCL3 (10 nM) | L1.2-CCR1 mutants |
Note: The values presented are illustrative and may vary depending on the specific experimental conditions.[3][4]
Experimental Protocols
Radioligand Binding Assay
-
Cell Membrane Preparation:
-
Culture HEK293 cells stably expressing human CCR1.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation, a constant concentration of a radiolabeled CCR1 ligand (e.g., 125I-MIP-1α), and varying concentrations of this compound or a vehicle control.
-
To determine non-specific binding, add a high concentration of an unlabeled CCR1 ligand.
-
Incubate the plate for a defined period (e.g., 60 minutes) at room temperature with gentle agitation.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Allow the filters to dry, and then measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
-
Cell Preparation:
-
Seed CCR1-expressing cells (e.g., THP-1 or transfected HEK293) into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer for 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of this compound and a vehicle control in an assay buffer.
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add the this compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 30 minutes).
-
Add a pre-determined concentration (EC80) of a CCR1 agonist (e.g., MIP-1α) to all wells simultaneously using the instrument's integrated pipettor.
-
Measure the fluorescence intensity over time, before and after agonist addition.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist-only control.
-
Plot the normalized response as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Chemotaxis Assay
-
Cell Preparation:
-
Culture CCR1-expressing cells (e.g., primary monocytes or THP-1 cells).
-
Serum-starve the cells for several hours.
-
Resuspend the cells in a serum-free assay medium.
-
Pre-incubate the cells with various concentrations of this compound or a vehicle control for 30-60 minutes at 37°C.
-
-
Chemotaxis Setup:
-
Add a solution containing a CCR1 chemoattractant (e.g., CCL3) to the lower chambers of a transwell plate.
-
Add assay medium without the chemoattractant to some lower chambers to serve as a negative control for random migration.
-
Place the transwell inserts (with an appropriate pore size) into the wells.
-
Add the pre-incubated cell suspension to the upper chamber of the transwell inserts.
-
-
Incubation and Quantification:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (e.g., 90 minutes to 3 hours).
-
After incubation, remove the transwell inserts.
-
Carefully remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope or elute the stain and measure the absorbance.
-
-
Data Analysis:
-
Subtract the number of randomly migrated cells (negative control) from the chemoattractant-induced migration.
-
Calculate the percentage inhibition of migration for each concentration of this compound.
-
Plot the percentage inhibition as a function of the this compound concentration and fit the data to determine the IC50.
-
Mandatory Visualizations
Caption: this compound inhibits CCR1 signaling by blocking ligand binding.
Caption: Workflow for this compound functional characterization.
References
ensuring stability of Bx 471 in experimental solutions
{"answer":"### Technical Support Center: Bx 471
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to ensure the stability and proper use of this compound in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally active non-peptide antagonist of the CC chemokine receptor-1 (CCR1).[1][2][3] Its mechanism of action involves binding to CCR1, which prevents the receptor from interacting with its natural ligands, such as MIP-1α (CCL3), RANTES (CCL5), and MCP-3 (CCL7).[4][5] This blockade inhibits downstream signaling pathways, including intracellular calcium mobilization, and ultimately suppresses the migration of leukocytes like monocytes and neutrophils to sites of inflammation.[1][3][5]
Q2: My this compound solution appears cloudy after dilution into an aqueous buffer. What is happening?
A2: This is likely due to the low aqueous solubility of this compound.[3][6] The compound is highly soluble in organic solvents like DMSO and ethanol but can precipitate when diluted into aqueous solutions, especially at high concentrations.[1][2][4] To avoid this, ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental medium is kept as low as possible (typically <0.5% v/v).[7][8] Preparing intermediate dilutions in a buffer compatible with your final assay may also help.
Q3: I am observing inconsistent results in my cell-based assays. Could my this compound be degrading?
A3: Inconsistent results can stem from compound degradation.[8][9] The stability of this compound can be affected by several factors in experimental solutions:
-
Temperature: Like many small molecules, prolonged incubation at higher temperatures (e.g., 37°C in cell culture) can lead to degradation.[7]
-
pH: Extreme pH values can catalyze the hydrolysis of susceptible functional groups. Most small molecules are most stable within a pH range of 4-8.[7]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can cause the compound to degrade or precipitate. It is highly recommended to aliquot stock solutions into single-use volumes.[8][9]
Q4: What are the recommended procedures for preparing and storing this compound stock solutions?
A4: To ensure maximum stability and longevity, follow these procedures:
-
Solid Compound: Store the powdered form of this compound at -20°C for long-term stability (up to 3 years).[2][4] Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation.[7]
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous DMSO.[1][2] Apportion the stock solution into single-use aliquots and store them at -80°C for up to two years or -20°C for up to one year.[2] Avoid repeated freeze-thaw cycles.[8][9]
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Troubleshooting Steps |
| Precipitate in Solution | Low aqueous solubility of this compound. | 1. Verify that the final concentration of the organic stock solvent (e.g., DMSO) is below 0.5%.[7][8] 2. Use sonication or gentle warming to aid dissolution.[2][8] 3. Prepare fresh dilutions for each experiment.[7] |
| Loss of Inhibitory Activity | Compound degradation due to improper storage or handling. | 1. Use a fresh, single-use aliquot of the stock solution for each experiment.[8][9] 2. Assess the stability of this compound in your specific experimental medium and conditions by incubating it for the duration of your assay and then testing its activity.[7] 3. Confirm compound integrity using analytical methods like HPLC or LC-MS if degradation is suspected.[9] |
| Inconsistent Assay Results | Inaccurate concentration from pipetting errors or precipitation. | 1. Recalibrate pipettes and double-check all calculations for dilutions.[8] 2. Visually inspect solutions for any signs of precipitation before adding them to your assay. 3. Perform a dose-response experiment to confirm the optimal working concentration.[8] |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Solubility (Concentration) | Maximum Solubility (Mass) | Reference(s) |
| DMSO | ≥ 100 mM | ≥ 87 mg/mL | [1][2][6] |
| Ethanol | ~50 mM | ~14-22 mg/mL | [1][4][6] |
| DMF | ~69 mM | 30 mg/mL | [4] |
| Water | Insoluble | < 0.1 mg/mL | [2][3][6] |
| DMF:PBS (pH 7.2) (1:9) | ~0.23 mM | 0.1 mg/mL | [4] |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Reference(s) |
| Powder | -20°C | 3 years | [2][6] |
| 4°C | 2 years | [2] | |
| In Solvent (e.g., DMSO) | -80°C | 2 years | [2] |
| -20°C | 1 year | [2] |
Experimental Protocols
Protocol: Calcium Mobilization Assay to Measure this compound Activity
This protocol describes how to measure the ability of this compound to inhibit chemokine-induced calcium mobilization in CCR1-expressing cells (e.g., HEK293-CCR1).
Materials:
-
HEK293 cells stably expressing human CCR1
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-3 AM)
-
Pluronic F-127
-
This compound stock solution (10 mM in DMSO)
-
CCR1 agonist (e.g., MIP-1α/CCL3) stock solution
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)
Methodology:
-
Cell Preparation: Plate CCR1-expressing HEK293 cells in a 96-well plate and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-3 AM) and Pluronic F-127 (0.02%) in Assay Buffer.
-
Remove the culture medium from the cells and add the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Compound Preparation and Pre-treatment:
-
Prepare a dilution series of this compound in Assay Buffer from your DMSO stock. Also, prepare a vehicle control (Assay Buffer with the same final DMSO concentration).
-
After incubation, wash the cells twice with Assay Buffer.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubate for 15 minutes at 37°C.[5]
-
-
Agonist Stimulation and Measurement:
-
Prepare the CCR1 agonist (e.g., MIP-1α) at a concentration that elicits a submaximal response (e.g., 30 nM).[5]
-
Place the plate in the fluorescence plate reader and begin kinetic measurement.
-
After establishing a stable baseline, add the agonist to all wells.
-
Measure the change in fluorescence over time, which represents the change in intracellular calcium concentration.[5]
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a baseline control (100% inhibition).
-
Plot the percent inhibition against the concentration of this compound and fit the data to a dose-response curve to calculate the IC50 value.
-
Visualizations
Caption: Mechanism of action for this compound as a CCR1 antagonist.
Caption: Workflow for a calcium mobilization assay. "}
References
- 1. rndsystems.com [rndsystems.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. selleck.co.jp [selleck.co.jp]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: In Vivo Administration of Bx 471
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the in vivo administration of two distinct compounds often referred to as Bx 471. Please select the compound relevant to your research:
-
BX471 (ZK-811752): A potent, selective, non-peptide CCR1 antagonist.
-
ARV-471 (Vepdegestrant): A selective, orally bioavailable PROTAC (PROteolysis-TArgeting Chimera) estrogen receptor degrader.
BX471 (ZK-811752): CCR1 Antagonist
This section provides a troubleshooting guide for the in vivo administration of BX471, a C-C chemokine receptor type 1 (CCR1) antagonist.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My BX471 is not dissolving properly for in vivo administration. What vehicle should I use?
A1: BX471 is a hydrophobic molecule. For in vivo administration, a common approach is to first dissolve it in a small amount of an organic solvent like DMSO and then dilute it with an aqueous solution. One suggested formulation involves dissolving BX471 in DMSO and then mixing it with PEG300, Tween80, and finally ddH2O.[1] Another option for oral administration is a suspension in corn oil.[1] Always prepare the solution fresh for optimal results.
Q2: I am not observing the expected efficacy in my animal model. What could be the reason?
A2: Several factors could contribute to a lack of efficacy:
-
Dosage and Administration Route: Ensure you are using an appropriate dose and route of administration for your specific model. Doses can vary significantly between models. For instance, in a mouse model of kidney injury, 20 mg/kg via subcutaneous injection was effective[2], while in a rat model of experimental allergic encephalomyelitis, oral administration was effective.[2]
-
Pharmacokinetics: BX471 has a relatively short half-life. In mice, plasma levels peak around 30 minutes and decline significantly within 2 to 4 hours.[2] Your dosing schedule should be designed to maintain therapeutic concentrations during the critical window of your experiment.
-
Compound Stability: Ensure the compound has been stored correctly and has not degraded. Prepare fresh formulations for each experiment.
-
Model-Specific CCR1 Expression: The efficacy of BX471 is dependent on the role of CCR1 in the pathophysiology of your specific disease model. Verify that CCR1 is a relevant target in your experimental system.
Q3: Are there any known side effects or toxicity associated with BX471 in vivo?
A3: The available literature does not report significant toxicity at therapeutic doses. In vitro studies using THP-1 or CCR1-transfected HEK293 cells showed no significant toxicity at concentrations up to 10 µM.[1] However, it is always crucial to perform preliminary dose-finding studies in your specific animal model to establish a safe and effective dose range. Monitor animals for any signs of distress or adverse reactions.
Q4: What is the mechanism of action of BX471?
A4: BX471 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[2] It works by binding to CCR1 and preventing its interaction with its natural ligands, such as MIP-1α (CCL3) and RANTES (CCL5). This blockade inhibits downstream signaling pathways, including Ca2+ mobilization and leukocyte migration, which are involved in inflammatory responses.[2]
Quantitative Data Summary
| Parameter | Value | Species/Model | Administration Route | Source |
| Ki for CCR1 | 1 nM | Human | In vitro | [2] |
| IC50 (Ca2+ mobilization) | 5.8 ± 1 nM | Human CCR1 | In vitro | [2] |
| Peak Plasma Level | 9 µM | Mouse | 20 mg/kg, s.c. | [2] |
| Plasma Level (2 hours) | ~0.4 µM | Mouse | 20 mg/kg, s.c. | [2] |
| Bioavailability | 60% | Dog | Oral | [2] |
Experimental Protocols
In Vivo Administration in a Mouse Model of Sepsis
This protocol is based on a study investigating the effect of BX471 in a cecal ligation and puncture (CLP) mouse model of sepsis.[3]
-
Animal Model: Male BALB/c mice.
-
BX471 Preparation: Prepare a stock solution of BX471 in a suitable vehicle (e.g., 1% DMSO in saline).
-
Dosing Regimen:
-
Prophylactic Treatment: Administer BX471 (e.g., 10 mg/kg) intraperitoneally 1 hour before CLP surgery.
-
Therapeutic Treatment: Administer BX471 (e.g., 10 mg/kg) intraperitoneally 1 hour after CLP surgery.
-
-
Control Group: Administer the vehicle alone following the same schedule.
-
CLP Procedure: Perform cecal ligation and puncture surgery to induce sepsis.
-
Outcome Measures: Monitor survival rates. At specified time points post-CLP, collect blood and tissue samples to analyze inflammatory markers, such as myeloperoxidase (MPO) activity in the lungs and liver, and expression of adhesion molecules like ICAM-1, P-selectin, and E-selectin.[3]
Visualizations
Caption: Mechanism of action of BX471 as a CCR1 antagonist.
References
Technical Support Center: Improving the Efficacy of Vepdegestrant (ARV-471) in Preclinical Models
Note to Researchers: The query specified "Bx 471," a CCR1 antagonist. However, current and extensive preclinical research aimed at improving efficacy more closely aligns with Vepdegestrant (ARV-471) , an oral PROTAC estrogen receptor (ER) degrader. This guide focuses on ARV-471, reflecting the wealth of available data for this compound. Should your focus be the CCR1 antagonist this compound, please note that the experimental context will differ significantly.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the efficacy of Vepdegestrant (ARV-471) in preclinical models of ER+ breast cancer.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action for Vepdegestrant (ARV-471)? | Vepdegestrant is a PROteolysis TArgeting Chimera (PROTAC) that selectively binds to the estrogen receptor (ER) and an E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination and subsequent degradation of the ER by the proteasome, leading to the inhibition of ER signaling.[1][2] |
| In which preclinical models has Vepdegestrant (ARV-471) shown efficacy? | Vepdegestrant has demonstrated significant anti-tumor activity in various preclinical models, including ER-dependent breast cancer cell line-derived xenografts (CDX) like MCF7, and patient-derived xenografts (PDX), including those with ESR1 mutations.[1][2][3] |
| What is the recommended vehicle for in vivo administration of Vepdegestrant (ARV-471)? | While specific formulations can be proprietary, a common vehicle for oral administration of similar small molecules in preclinical studies involves a mixture of a solvent (like DMSO), a surfactant (like Tween 80), and an aqueous component (like saline or water). It is crucial to consult the supplier's datasheet for specific solubility and formulation recommendations.[4] |
| How does the in vivo ER degradation by Vepdegestrant (ARV-471) compare to fulvestrant? | In preclinical models, orally administered Vepdegestrant has been shown to achieve greater than 90% ER degradation, which is significantly higher than the 63%-65% degradation observed with fulvestrant.[1][3] |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Suboptimal tumor growth inhibition despite confirmed target engagement. | Resistance Mechanisms: Tumor cells may develop resistance through the activation of bypass signaling pathways, such as the MAPK pathway.[5] | Combination Therapy: Consider combining Vepdegestrant with inhibitors of pathways implicated in resistance. Synergistic or additive effects have been observed with CDK4/6 inhibitors (e.g., palbociclib), mTOR inhibitors (e.g., everolimus), and PI3K inhibitors.[6][7][8] |
| Suboptimal Dosing or Formulation: The dose may be too low, or the formulation may lead to poor bioavailability. | Dose-Response Study: Perform a dose-escalation study to determine the optimal dose for tumor growth inhibition. In MCF7 xenografts, doses of 3, 10, and 30 mg/kg have shown dose-dependent efficacy.[1] Formulation Optimization: Ensure the compound is fully solubilized and stable in the vehicle. Consult literature for appropriate vehicle systems.[4] | |
| High variability in tumor response between animals. | Inconsistent Drug Administration: Improper oral gavage technique can lead to inconsistent dosing. | Standardize Administration: Ensure all personnel are properly trained in oral gavage techniques to minimize variability. |
| Tumor Heterogeneity: In PDX models, inherent tumor heterogeneity can lead to varied responses. | Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. | |
| Difficulty in assessing ER degradation in tumor tissue. | Timing of Tissue Harvest: ER levels may recover depending on the timing of tissue collection relative to the last dose. | Pharmacodynamic Study: Conduct a time-course study to determine the optimal time point for observing maximum ER degradation post-dose. In some studies, tumors were harvested 18 hours after the last dose.[1] |
| Inefficient Protein Extraction: Incomplete lysis of tumor tissue can lead to inaccurate measurement of ER levels. | Optimize Lysis Buffer: Use a robust lysis buffer containing protease and phosphatase inhibitors. Ensure thorough homogenization of the tumor tissue. |
Quantitative Data Summary
Table 1: In Vitro Degradation and Proliferation Inhibition by Vepdegestrant (ARV-471)
| Cell Line | ER Status | ER Degradation (DC50) | Anti-Proliferation (IC50) |
| MCF7 | Wild-Type | ~0.9 nM[2] | ~3 nM[8] |
| T47D | Wild-Type | Data not consistently reported | ~1.1 nM (ER/ERE-driven luciferase)[7] |
| ZR-75-1 | Wild-Type | Data not consistently reported | Data not consistently reported |
| CAMA-1 | Wild-Type | Data not consistently reported | Data not consistently reported |
| ESR1 Mutant Cells | Y537S/D538G | Potent degradation observed[8] | ~17 nM (Y537N mutant)[8] |
Table 2: In Vivo Tumor Growth Inhibition (TGI) of Vepdegestrant (ARV-471) Monotherapy
| Preclinical Model | Treatment | Dose | TGI (%) |
| MCF7 CDX | Vepdegestrant | 3 mg/kg | 85%[1] |
| Vepdegestrant | 10 mg/kg | 98%[1] | |
| Vepdegestrant | 30 mg/kg | 120% (regression)[1] | |
| Fulvestrant | N/A | 31% - 80%[1][3] | |
| ST941/HI PDX (ER Y537S) | Vepdegestrant | N/A | 102% (regression)[1][3] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in an MCF7 Xenograft Model
-
Cell Culture: Culture MCF7 cells in DMEM/F-12 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.[2]
-
Animal Model: Use female NOD/SCID mice. Implant a 17β-estradiol pellet (0.72 mg, 90-day release) subcutaneously 2-3 days prior to tumor cell implantation.[9]
-
Tumor Implantation: Orthotopically implant MCF7 cells into the mammary fat pads.[9]
-
Tumor Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment: When tumors reach a predetermined size, randomize mice into treatment groups. Administer Vepdegestrant (ARV-471) orally, once daily.[9] A vehicle control group should be included.
-
Data Analysis: Measure tumor volume and body weight throughout the study. At the end of the study, excise tumors for pharmacodynamic analysis (e.g., Western blot for ER levels).
Protocol 2: Western Blot for ER Degradation
-
Tumor Lysate Preparation: Homogenize tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against ERα. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Detection: Incubate with a secondary antibody conjugated to HRP and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify band intensity and normalize ER levels to the loading control.
Visualizations
Caption: Mechanism of action of Vepdegestrant (ARV-471).
Caption: Preclinical experimental workflow for Vepdegestrant.
Caption: Rationale for combination therapy with Vepdegestrant.
References
- 1. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. arvinasmedical.com [arvinasmedical.com]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of CCR1 Antagonists: BX 471 vs. CCX-354
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of two prominent small molecule antagonists of the C-C chemokine receptor 1 (CCR1): BX 471 and CCX-354. CCR1 is a key mediator of inflammatory cell recruitment, making it a significant therapeutic target for a range of autoimmune and inflammatory diseases. This document summarizes key quantitative data from various in vitro assays, outlines the experimental protocols used to generate this data, and visualizes the associated biological pathways and workflows.
Quantitative Efficacy Comparison
The following tables summarize the available in vitro efficacy data for this compound and CCX-354. It is important to note that the data are compiled from different studies and direct head-to-head comparisons in the same assays are limited. Variations in experimental conditions, such as cell lines, ligand concentrations, and assay formats, can influence the observed potency.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Ligand/Agonist | Cell Line/System | Parameter | Value (nM) |
| Radioligand Binding | 125I-MIP-1α/CCL3 | HEK293 cells expressing human CCR1 | Ki | 1[1][2] |
| Radioligand Binding | MIP-1α | CCR1-transfected HEK293 cells | Ki | 1[2] |
| Radioligand Binding | MCP-3 | CCR1-transfected HEK293 cells | Ki | 5.5[2] |
| Radioligand Binding | 125I-MIP-1α/CCL3 | Mouse CCR1 | Ki | 215 ± 46[1][3] |
| Calcium Mobilization | MIP-1α/CCL3 | Human CCR1 | IC50 | 5.8 ± 1[1][3] |
| Calcium Mobilization | MIP-1α/CCL3 | Mouse CCR1 | IC50 | 198 ± 7[1][3] |
Table 2: In Vitro Efficacy of CCX-354
| Assay Type | Ligand/Agonist | Cell Line/System | Parameter | Value (nM) |
| CD11b Upregulation | CCL3 | Human whole-blood monocytes | IC50 | 200[4] |
| Ligand Internalization | Alexa647-CCL3 | Human whole blood | IC50 | 130[4] |
| Chemotaxis | CCL15 | Freshly isolated human monocytes in 100% human serum | IC50 | 25[4] |
Table 3: Comparative Ranking in Chemotaxis Assay
A study evaluating the inhibition of migration of RPMI 8226 multiple myeloma cells in response to CCL3 provided a rank order of potency for several CCR1 antagonists.
| Compound | Inhibition Rank Order |
| MLN3897 | ≥ CCX-354 |
| CCX-354 | ≤ MLN3897, ≥ AZD4818 |
| AZD4818 | < CCX-354, > this compound |
| This compound | < AZD4818 |
Note: This table indicates a qualitative comparison where a higher rank suggests greater inhibition.
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data and for designing future comparative studies.
Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, providing an indication of binding affinity (Ki).
-
Cell Preparation: HEK293 cells stably transfected with the human CCR1 gene are cultured and harvested. Membranes are prepared by homogenization and centrifugation.
-
Assay Setup: Cell membranes are incubated with a constant concentration of a radiolabeled CCR1 ligand (e.g., 125I-MIP-1α) and varying concentrations of the antagonist (this compound or CCX-354).
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration that occurs upon chemokine binding to the G-protein coupled CCR1.
-
Cell Preparation: CCR1-expressing cells (e.g., HEK293-CCR1 or CHO-K1/hCCR1) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2/AM or Fluo-4/AM).[5]
-
Antagonist Pre-incubation: The dye-loaded cells are pre-incubated with various concentrations of the CCR1 antagonist for a defined period.[5]
-
Agonist Stimulation: A CCR1 agonist (e.g., MIP-1α/CCL3) is added to the cells to induce calcium influx.
-
Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.[5]
-
Data Analysis: The IC50 value is calculated by determining the concentration of the antagonist that causes a 50% reduction in the agonist-induced calcium signal.
Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This assay assesses the functional ability of an antagonist to block the directed migration of cells towards a chemoattractant.
-
Cell Preparation: A CCR1-expressing cell line (e.g., THP-1 human monocytic cells) is cultured, harvested, and resuspended in assay medium.[6]
-
Antagonist Pre-incubation: The cells are pre-incubated with various concentrations of the CCR1 antagonist.[6]
-
Assay Setup: A multi-well plate with a porous membrane insert (e.g., Transwell) is used. The lower chamber contains a CCR1 chemoattractant (e.g., CCL3 or CCL15), while the pre-incubated cells are added to the upper chamber.[6]
-
Incubation: The plate is incubated for several hours to allow for cell migration through the porous membrane towards the chemoattractant.[6]
-
Quantification of Migration: Non-migrated cells are removed from the top of the membrane. The cells that have migrated to the bottom of the membrane are fixed, stained, and counted under a microscope or quantified using a plate reader-based method.
-
Data Analysis: The IC50 value is determined as the concentration of the antagonist that inhibits cell migration by 50% compared to the control (no antagonist).
Visualizations
CCR1 Signaling Pathway
The binding of a chemokine ligand to CCR1 initiates a signaling cascade that leads to cell migration.
References
A Comparative Guide to BX 471 and Other CCR1 Antagonists in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of BX 471, a potent C-C chemokine receptor type 1 (CCR1) antagonist, with other notable CCR1 antagonists. The information presented is collated from various preclinical studies and aims to assist researchers in evaluating these compounds for further investigation.
Introduction to CCR1 Antagonism
C-C chemokine receptor 1 (CCR1) is a key mediator in the inflammatory cascade, primarily expressed on leukocytes, including monocytes, macrophages, and T-cells. Its activation by chemokines like CCL3 (MIP-1α) and CCL5 (RANTES) triggers downstream signaling pathways that lead to leukocyte migration to sites of inflammation. Consequently, antagonizing CCR1 is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. This guide focuses on the preclinical data of this compound in comparison to other CCR1 antagonists such as CCX354-C, J-113863, MLN3897, and AZD4721.
In Vitro Potency and Selectivity
The in vitro activity of CCR1 antagonists is a critical initial assessment of their potential. Key parameters include binding affinity (Ki) and functional inhibition (IC50) of CCR1-mediated signaling.
| Compound | Target | Assay Type | Species | Ki (nM) | IC50 (nM) | Selectivity |
| This compound | CCR1 | MIP-1α binding | Human | 1[1][2][3] | >250-fold vs CCR2, CCR5, CXCR4[2][3] | |
| CCR1 | MCP-3 binding | Human | 5.5[1] | >10,000-fold vs 28 other GPCRs[4] | ||
| CCR1 | Ca2+ mobilization (MIP-1α induced) | Human | 5.8 ± 1 | |||
| CCR1 | MIP-1α binding | Mouse | 215 ± 46 | |||
| CCR1 | Ca2+ mobilization (MIP-1α induced) | Mouse | 198 ± 7 | |||
| CCX354-C | CCR1 | Chemotaxis (CCL15 induced) | Human | 1.4 ± 0.2[5] | Selective for CCR1 | |
| CCR1 | [125I]-CCL15 binding | Human | 1.5 ± 0.1[5] | |||
| J-113863 | CCR1 | Not Specified | Human | 0.9[6][7][8] | Inactive against CCR2, CCR4, CCR5 | |
| CCR1 | Not Specified | Mouse | 5.8[6][7][8] | Weak antagonist of mouse CCR3 (IC50 = 460 nM)[6][7][8] | ||
| CCR3 | Not Specified | Human | 0.58[6][7][8] | |||
| MLN3897 | CCR1 | Not Specified | Not Specified | Data not available | Data not available | Data not available |
| AZD4721 | CCR1 | Not Specified | Not Specified | Data not available | Data not available | Data not available |
Table 1: In Vitro Potency and Selectivity of CCR1 Antagonists. This table summarizes the available in vitro binding and functional data for various CCR1 antagonists. Data for MLN3897 and AZD4721 in preclinical in vitro assays is limited in the public domain.
Preclinical Efficacy in Animal Models
The in vivo efficacy of CCR1 antagonists has been evaluated in various preclinical models of inflammatory and autoimmune diseases. This section compares the performance of this compound and other antagonists in models of multiple sclerosis, rheumatoid arthritis, and organ transplant rejection.
Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)
| Compound | Animal Model | Dosing Regimen | Key Findings |
| This compound | Rat EAE | 50 mg/kg | Significantly reduced disease severity.[4] |
| J-113863 | Mouse EAE (PLP139-151 induced in SJL/J mice) | 10 mg/kg, daily, intraperitoneally from day 14 to 25 | Ameliorated clinical score; inhibited Th9/Th22-related markers.[9] |
Table 2: Efficacy of CCR1 Antagonists in Preclinical Models of Multiple Sclerosis. This table highlights the in vivo efficacy of CCR1 antagonists in the EAE model.
Rheumatoid Arthritis (Collagen-Induced Arthritis - CIA)
| Compound | Animal Model | Dosing Regimen | Key Findings |
| J-113863 | Mouse CIA (DBA-1 male mice) | 3-10 mg/kg, daily, intraperitoneally for 11 days | Improved paw inflammation and joint damage; decreased cell infiltration into joints.[6] |
| CCX354-C | Not Specified | Not Specified | Showed clinical and biological activity in a Phase II trial in RA patients, suggesting preclinical efficacy.[10] |
Organ Transplant Rejection
| Compound | Animal Model | Dosing Regimen | Key Findings |
| This compound | Rabbit kidney allograft rejection | Subcutaneous slow-release pellets | Increased mean survival time (16.0-16.9 days vs 12.33 days for placebo); reduced urea and creatinine levels.[11] |
Table 4: Efficacy of CCR1 Antagonists in Preclinical Models of Organ Transplant Rejection. This table presents the in vivo efficacy of this compound in a rabbit model of kidney transplant rejection.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the CCR1 signaling pathway and a general experimental workflow for the preclinical assessment of CCR1 antagonists.
Caption: CCR1 signaling cascade upon chemokine binding.
Caption: General workflow for preclinical CCR1 antagonist evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols employed in the evaluation of CCR1 antagonists.
In Vitro Receptor Binding Assay (Competitive)
-
Objective: To determine the binding affinity (Ki) of a test compound for CCR1.
-
Cell Line: HEK293 cells stably transfected with human CCR1.
-
Radioligand: [125I]-labeled MIP-1α or another high-affinity CCR1 ligand.
-
Procedure:
-
HEK293-CCR1 cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
The reaction is allowed to reach equilibrium.
-
The mixture is filtered through a glass fiber filter to separate bound from free radioligand.
-
The radioactivity retained on the filter is measured using a gamma counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Chemotaxis Assay (Transwell)
-
Objective: To assess the ability of a CCR1 antagonist to inhibit chemokine-induced cell migration.
-
Cell Type: THP-1 human monocytic cells or primary human monocytes.
-
Chemoattractant: Recombinant human CCL3 (MIP-1α) or CCL5 (RANTES).
-
Apparatus: Transwell inserts with a polycarbonate membrane (typically 5 µm pore size).
-
Procedure:
-
The chemoattractant is placed in the lower chamber of a 24-well plate.
-
The cell suspension, pre-incubated with various concentrations of the CCR1 antagonist or vehicle control, is added to the upper chamber (the Transwell insert).
-
The plate is incubated for a period (e.g., 2-4 hours) at 37°C to allow for cell migration.
-
Non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface of the membrane are fixed, stained, and counted under a microscope or quantified using a plate reader after cell lysis and staining.
-
-
Data Analysis: The percentage inhibition of chemotaxis is calculated for each antagonist concentration, and the IC50 value is determined.
In Vivo Collagen-Induced Arthritis (CIA) in Mice
-
Objective: To evaluate the therapeutic efficacy of a CCR1 antagonist in a model of rheumatoid arthritis.
-
Animal Strain: DBA/1 mice (susceptible to CIA).
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
Booster Immunization (Day 21): A second immunization with type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.[12][13]
-
-
Treatment: The CCR1 antagonist or vehicle is administered daily (e.g., via intraperitoneal injection or oral gavage) starting from the onset of clinical signs or as a prophylactic measure.
-
Assessment:
-
Clinical Scoring: Arthritis severity is monitored and scored based on paw swelling and erythema.
-
Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
-
Data Analysis: Clinical scores and histological parameters are compared between the treatment and control groups.
In Vivo Experimental Autoimmune Encephalomyelitis (EAE) in Rats
-
Objective: To assess the efficacy of a CCR1 antagonist in a model of multiple sclerosis.
-
Animal Strain: Lewis rats (for acute EAE) or DA rats (for a relapsing-remitting model).[14]
-
Induction of EAE: Rats are immunized with an emulsion of guinea pig spinal cord homogenate or a specific myelin protein/peptide (e.g., myelin basic protein) in Complete Freund's Adjuvant.[14][15]
-
Treatment: The CCR1 antagonist or vehicle is administered daily (e.g., subcutaneously or orally).
-
Assessment:
-
Clinical Scoring: Neurological deficits are scored daily based on the severity of paralysis (e.g., tail limpness, hind limb weakness).
-
Histopathology: At the end of the study, the brain and spinal cord are examined for inflammatory cell infiltration and demyelination.
-
-
Data Analysis: Clinical scores and histopathological findings are compared between the treated and control groups.
Conclusion
The preclinical data available to date suggests that this compound is a potent and selective CCR1 antagonist with demonstrated efficacy in various animal models of inflammatory diseases. Other antagonists, such as J-113863 and CCX354-C, also show promising preclinical activity. However, a comprehensive head-to-head comparison is challenging due to the limited public availability of preclinical data for some compounds, notably MLN3897 and AZD4721. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of novel CCR1 antagonists. Further research, particularly direct comparative studies in standardized preclinical models, is warranted to fully elucidate the relative therapeutic potential of these agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. J-113863 | CCR | TargetMol [targetmol.com]
- 9. CCR1 antagonist ameliorates experimental autoimmune encephalomyelitis by inhibition of Th9/Th22-related markers in the brain and periphery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fiercepharma.com [fiercepharma.com]
- 11. CCR1-specific non-peptide antagonist: efficacy in a rabbit allograft rejection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chondrex.com [chondrex.com]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Experimental autoimmune encephalomyelitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Bx 471 and MLN3897 in CCR1 Antagonism
In the landscape of therapeutic drug development, particularly for inflammatory and autoimmune diseases, the C-C chemokine receptor 1 (CCR1) has emerged as a significant target. Among the antagonists developed to modulate its activity, Bx 471 and MLN3897 have been subjects of considerable research. This guide provides a detailed head-to-head comparison of these two small molecule CCR1 antagonists, presenting available experimental data, outlining key experimental protocols, and visualizing relevant biological pathways to aid researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.
Introduction to this compound and MLN3897
This compound (also known as ZK-811752) is a potent, orally active, non-peptide antagonist of CCR1.[1][2] It has demonstrated high selectivity for CCR1 over other chemokine receptors and has been evaluated in preclinical models of various inflammatory conditions, including multiple sclerosis and rheumatoid arthritis.[3][4]
MLN3897 is another novel, specific small-molecule antagonist of CCR1. Its development has been notably focused on its role in bone metabolism and its potential therapeutic application in diseases such as multiple myeloma, where it has been shown to inhibit osteoclastogenesis.[5][6]
Quantitative Performance Data
A direct head-to-head clinical trial comparing this compound and MLN3897 under the same experimental conditions is not publicly available. However, by compiling data from various independent studies, we can present a comparative overview of their in vitro potency. It is crucial to note that variations in experimental setup, cell lines, and reagents can influence the results, and therefore, the following data should be interpreted with this in mind.
| Parameter | This compound | MLN3897 | Reference |
| Binding Affinity (Ki) | |||
| MIP-1α (CCL3) binding to human CCR1 | 1 nM | Not explicitly found | [2] |
| RANTES (CCL5) binding to human CCR1 | 2.8 nM | Not explicitly found | [7] |
| MCP-3 (CCL7) binding to human CCR1 | 5.5 nM | Not explicitly found | [7] |
| Functional Inhibition (IC50) | |||
| MIP-1α-induced Ca2+ mobilization (human CCR1) | 5.8 ± 1 nM | Not explicitly found | [2] |
| CCL3-induced CD11b upregulation (human whole-blood monocytes) | Not explicitly found | 210 nM | [3] |
| CCL15-induced chemotaxis (human monocytes) | Not explicitly found | 2 nM | [3] |
Mechanism of Action and Signaling Pathway
Both this compound and MLN3897 exert their effects by competitively binding to CCR1, a G protein-coupled receptor (GPCR), thereby preventing the binding of its natural chemokine ligands such as MIP-1α (CCL3), RANTES (CCL5), and MCP-3 (CCL7).[6][7] The binding of these chemokines to CCR1 on immune cells, such as monocytes and macrophages, triggers a cascade of intracellular signaling events that lead to chemotaxis, inflammation, and cellular activation.
Upon ligand binding, CCR1 typically couples to Gαi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] Simultaneously, the βγ subunits of the G protein can activate phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the endoplasmic reticulum, leading to a transient increase in intracellular calcium concentration.[9] This calcium flux, along with DAG-mediated activation of protein kinase C (PKC), contributes to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, such as the ERK1/2 pathway.[10] Activation of these pathways ultimately results in the cellular responses of chemotaxis and inflammation. MLN3897 has been specifically shown to block the ERK pathway activation.[6]
In Vivo Efficacy
Direct comparative in vivo studies are lacking. However, both compounds have demonstrated efficacy in relevant animal models of human diseases.
This compound:
-
Multiple Sclerosis: In a rat experimental allergic encephalomyelitis (EAE) model of multiple sclerosis, oral administration of this compound was shown to significantly reduce disease severity.[7]
-
Hemorrhagic Shock: In rat models of hemorrhagic shock, this compound treatment reduced fluid requirements for resuscitation and decreased levels of inflammatory markers.[11][12]
MLN3897:
-
Multiple Myeloma: In preclinical models of multiple myeloma, MLN3897 demonstrated significant impairment of osteoclast formation and function.[5] It also abrogated the adhesion of multiple myeloma cells to osteoclasts, thereby inhibiting tumor cell survival and proliferation.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize CCR1 antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Detailed Methodology:
-
Membrane Preparation: Cell membranes are prepared from cells overexpressing CCR1 (e.g., HEK293 cells).
-
Incubation: A fixed concentration of a radiolabeled CCR1 ligand (e.g., [125I]-MIP-1α) is incubated with the cell membranes in the presence of a range of concentrations of the unlabeled competitor compound (this compound or MLN3897).
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the intracellular calcium release triggered by receptor activation.
Detailed Methodology:
-
Cell Preparation: CCR1-expressing cells are seeded in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are pre-incubated with various concentrations of the antagonist (this compound or MLN3897).
-
Agonist Stimulation: A CCR1 agonist (e.g., MIP-1α) is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50) is calculated.
Chemotaxis Assay
This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant.
Detailed Methodology:
-
Cell Preparation: A suspension of CCR1-expressing cells (e.g., monocytes or THP-1 cells) is prepared.
-
Compound Incubation: The cells are pre-incubated with different concentrations of the antagonist.
-
Assay Setup: The treated cells are placed in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a medium with a CCR1 chemoattractant.
-
Migration: The plate is incubated to allow the cells to migrate through the pores of the membrane towards the chemoattractant.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, for example, by cell counting or using a fluorescent dye.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the cell migration (IC50) is determined.
Summary and Conclusion
Both this compound and MLN3897 are potent and specific antagonists of the CCR1 receptor, a key player in inflammatory cell trafficking. While a definitive head-to-head comparison is limited by the absence of direct comparative studies, the available data suggest that both compounds exhibit high-affinity binding and functional antagonism of CCR1.
This compound has been extensively characterized in vitro, demonstrating nanomolar potency in blocking ligand binding and downstream signaling events. Its efficacy in preclinical models of multiple sclerosis and other inflammatory conditions highlights its therapeutic potential.
MLN3897 has shown particular promise in the context of bone-related pathologies, effectively inhibiting osteoclastogenesis in preclinical models of multiple myeloma. This suggests a potentially distinct therapeutic niche for this compound.
The choice between these two antagonists for research or therapeutic development would depend on the specific disease context and the desired pharmacological profile. Further head-to-head studies under standardized conditions would be invaluable for a more definitive comparison of their potency, selectivity, and in vivo efficacy. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers to design and interpret studies involving these and other CCR1 antagonists.
References
- 1. CCR1 antagonists in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CCR1 Antagonists: What Have We Learned From Clinical Trials | Bentham Science [eurekaselect.com]
- 4. BX-471 Berlex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MLN3897, a novel CCR1 inhibitor, impairs osteoclastogenesis and inhibits the interaction of multiple myeloma cells and osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mln-3897 | C32H37ClN2O3 | CID 11527774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CCR1 Activation Promotes Neuroinflammation Through CCR1/TPR1/ERK1/2 Signaling Pathway After Intracerebral Hemorrhage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Chemokine (C-C Motif) Receptor 1 Antagonist BX471 Improves Fluid Resuscitation in Rat Models of Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Chemokine (C-C Motif) Receptor 1 Antagonist BX471 Improves Fluid Resuscitation in Rat Models of Hemorrhagic Shock - PubMed [pubmed.ncbi.nlm.nih.gov]
Bx 471: A Comparative Analysis of its High Selectivity for the CCR1 Chemokine Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of Bx 471, a potent and orally active non-peptide antagonist of the CC chemokine receptor 1 (CCR1). The data presented herein demonstrates the high selectivity of this compound for CCR1 over other chemokine receptors, supporting its potential as a targeted therapeutic agent.
High Selectivity Profile of this compound
This compound exhibits a remarkable selectivity for the human CCR1 receptor. Published data indicates that this compound has a greater than 10,000-fold selectivity for CCR1 when compared to a panel of 28 other G-protein-coupled receptors[1]. Furthermore, it demonstrates a 250-fold higher selectivity for CCR1 over other closely related chemokine receptors such as CCR2, CCR5, and CXCR4[1].
Binding Affinity
The binding affinity of this compound to chemokine receptors is a key indicator of its potency and selectivity. Radioligand binding assays have been employed to determine the inhibition constant (Ki) of this compound for various chemokine receptors.
| Receptor | Ligand | Species | Ki (nM) | Selectivity Fold (vs. hCCR1) |
| CCR1 | MIP-1α | Human | 1[1][2] | - |
| CCR1 | RANTES | Human | 2.8[3] | - |
| CCR1 | MCP-3 | Human | 5.5[2] | - |
| CCR1 | MIP-1α | Mouse | 215 ± 46[1] | 0.005 |
| CCR2 | - | Human | >250[1] | >250 |
| CCR5 | - | Human | >250[1] | >250 |
| CXCR4 | - | Human | >250[1] | >250 |
Data for CCR2, CCR5, and CXCR4 is based on the reported 250-fold selectivity.
Functional Activity
The functional antagonism of this compound has been assessed through its ability to inhibit chemokine-induced intracellular calcium mobilization. The half-maximal inhibitory concentration (IC50) values from these assays further confirm its potent and selective inhibition of CCR1 signaling.
| Receptor | Agonist | Species | IC50 (nM) |
| CCR1 | MIP-1α | Human | 5.8 ± 1[1] |
| CCR1 | RANTES | Human | 2[4] |
| CCR1 | MCP-3 | Human | 6[4] |
| CCR1 | MIP-1α | Mouse | 198 ± 7[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
This assay quantifies the ability of this compound to displace a radiolabeled ligand from the CCR1 receptor.
Caption: Workflow for Radioligand Binding Assay.
Protocol Details:
-
Receptor Source: Membranes from HEK293 cells transfected to express human or mouse CCR1.
-
Radioligand: Typically, [¹²⁵I]-MIP-1α is used at a concentration near its Kd.
-
Incubation: Components are incubated in a binding buffer for a specified time at room temperature to reach equilibrium.
-
Separation: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Detection: The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the concentration of this compound. The IC50 value is determined from this curve and then converted to a Ki value using the Cheng-Prusoff equation.
Chemotaxis Assay
This assay measures the ability of this compound to inhibit the migration of cells towards a chemokine gradient.
Caption: Workflow for Chemotaxis Assay.
Protocol Details:
-
Cells: Primary immune cells (e.g., monocytes or T lymphocytes) or a cell line expressing CCR1.
-
Chemoattractant: A CCR1 ligand such as MIP-1α or RANTES is placed in the lower chamber of a Transwell plate.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound before being placed in the upper chamber.
-
Migration: The plate is incubated for a period to allow cells to migrate through the porous membrane separating the chambers towards the chemoattractant.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, often by flow cytometry or manual counting.
-
Data Analysis: The percentage of inhibition of migration is calculated for each concentration of this compound, and the IC50 value is determined.
Signaling Pathway Inhibition
This compound acts as an antagonist at the CCR1 receptor, thereby blocking the downstream signaling pathways initiated by the binding of its natural chemokine ligands. This inhibition of signaling is the basis for its therapeutic potential in inflammatory diseases.
Caption: this compound Inhibition of CCR1 Signaling.
References
A Comparative Analysis of CCR1 Antagonists: Bx 471 vs. CP-481,715
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent small molecule antagonists of the C-C chemokine receptor type 1 (CCR1): Bx 471 and CP-481,715. Both compounds have been investigated for their therapeutic potential in inflammatory diseases, and this document aims to present a comprehensive overview of their reported performance based on available experimental data.
Introduction
The C-C chemokine receptor 1 (CCR1) is a key mediator in the inflammatory response, primarily by orchestrating the migration of leukocytes to sites of inflammation.[1] Its role in various inflammatory conditions has made it an attractive target for therapeutic intervention. This compound (also known as ZK-811752) and CP-481,715 are two selective, non-peptide antagonists of CCR1 that have been evaluated in preclinical and clinical studies.[2][3] This guide will delve into a comparative assessment of their in-vitro and in-vivo activities, and pharmacokinetic profiles.
Data Presentation
In-Vitro Activity
The following table summarizes the in-vitro potency of this compound and CP-481,715 in various functional assays.
| Parameter | This compound | CP-481,715 |
| Binding Affinity (Ki) | 1 nM (human CCR1)[2] | 9.2 nM (human CCR1, Kd)[4][5] |
| Ligand Displacement (IC50) | Not explicitly stated | 74 nM (for 125I-labeled CCL3)[4][5] |
| Calcium Mobilization (IC50) | 5.8 ± 1 nM (human CCR1)[6] | 71 nM[4][5] |
| Chemotaxis Inhibition (IC50) | Not explicitly stated | 55 nM (Monocyte chemotaxis)[4][5] |
| CD11b Upregulation Inhibition (IC50) | Not explicitly stated | 165 nM (in human whole blood)[4][5] |
| Actin Polymerization Inhibition (IC50) | Not explicitly stated | 57 nM (in human whole blood)[4][5] |
| Selectivity | >250-fold for CCR1 over CCR2, CCR5, and CXCR4[2][6] | >100-fold for CCR1 over a panel of other GPCRs[4][5] |
In-Vivo Activity & Pharmacokinetics
This table outlines the in-vivo efficacy and pharmacokinetic properties of the two compounds.
| Parameter | This compound | CP-481,715 |
| Animal Model Efficacy | Effective in a rat model of experimental allergic encephalomyelitis.[6] Also showed protective effects in a mouse sepsis model.[7] | Inhibited cell infiltration in human CCR1 transgenic mice.[8] Showed efficacy in a delayed-type hypersensitivity model.[8] |
| Oral Bioavailability | 60% in dogs[6] | Data not available |
| Pharmacokinetics | In dogs, 4 mg/kg p.o. resulted in sustained plasma levels.[6] In a rat sepsis model, 20 mg/kg s.c. showed rapid absorption and decline.[6] | In humans, doses up to 300 mg were well-tolerated with linear pharmacokinetics.[1] |
| Clinical Development Status | Investigated for multiple sclerosis.[3] | Investigated for rheumatoid arthritis.[3] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating CCR1 antagonists.
Caption: Simplified CCR1 signaling cascade and the inhibitory action of this compound and CP-481,715.
Caption: A generalized workflow for the preclinical and clinical evaluation of CCR1 antagonists.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the antagonist to the CCR1 receptor.
General Protocol:
-
Cell Culture and Membrane Preparation: HEK293 cells stably expressing human CCR1 are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation.
-
Binding Reaction: The cell membranes are incubated with a radiolabeled CCR1 ligand (e.g., 125I-MIP-1α/CCL3) and varying concentrations of the unlabeled antagonist (this compound or CP-481,715).
-
Separation and Detection: The reaction mixture is filtered to separate bound from free radioligand. The radioactivity on the filter is then quantified using a gamma counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
This method is a standard approach for determining receptor binding affinity and has been used in the characterization of both this compound and CP-481,715.[5][9]
Calcium Mobilization Assay
Objective: To measure the functional antagonism of the compound by assessing its ability to inhibit ligand-induced intracellular calcium release.
General Protocol:
-
Cell Loading: CCR1-expressing cells (e.g., THP-1 monocytes or transfected cell lines) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound or CP-481,715).
-
Ligand Stimulation: A CCR1 agonist (e.g., MIP-1α/CCL3) is added to the cells.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The IC50 value is calculated from the concentration-response curve of the antagonist's inhibition of the agonist-induced calcium signal.
This assay provides a functional readout of receptor antagonism and is a key experiment for characterizing compounds like this compound and CP-481,715.[5][6]
Monocyte Chemotaxis Assay
Objective: To evaluate the ability of the antagonist to inhibit the directed migration of monocytes towards a CCR1 ligand.
General Protocol:
-
Cell Preparation: Human primary monocytes or a monocytic cell line (e.g., THP-1) are isolated and resuspended in assay medium.
-
Assay Setup: A chemotaxis chamber (e.g., Boyden chamber or Transwell plate) is used. The lower chamber contains a CCR1 ligand (e.g., RANTES/CCL5) and the upper chamber contains the monocytes pre-incubated with the antagonist (this compound or CP-481,715).
-
Incubation: The chamber is incubated for a period to allow for cell migration through a porous membrane separating the two chambers.
-
Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
-
Data Analysis: The IC50 value for the inhibition of chemotaxis is determined from the dose-response curve.
This assay directly assesses the primary biological function of CCR1 and is crucial for evaluating the therapeutic potential of its antagonists.[5][10]
Conclusion
Both this compound and CP-481,715 are potent and selective antagonists of the CCR1 receptor. Based on the available data, this compound appears to exhibit a higher binding affinity (Ki of 1 nM) compared to CP-481,715 (Kd of 9.2 nM).[2][4][5] However, a broader range of functional in-vitro data is published for CP-481,715, providing a more detailed profile of its inhibitory activities on various downstream signaling events.[4][5]
In-vivo studies have demonstrated the efficacy of both compounds in relevant animal models of inflammatory diseases.[6][7][8] The pharmacokinetic profiles suggest that this compound has good oral bioavailability in dogs, while CP-481,715 has shown linear pharmacokinetics in humans at therapeutic doses.[1][6]
The choice between these two compounds for further research or development would depend on the specific therapeutic indication, desired pharmacokinetic properties, and a more direct comparative analysis under identical experimental conditions. This guide provides a foundation for such an assessment by collating and presenting the key experimental data available in the public domain.
References
- 1. Phase I evaluation of the safety, pharmacokinetics and pharmacodynamics of CP-481,715 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Flow Cytometric Determination of Actin Polymerization in Peripheral Blood Leukocytes Effectively Discriminate Patients With Homozygous Mutation in ARPC1B From Asymptomatic Carriers and Normal Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow cytometric determination of CD11b upregulation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Flow Cytometric Determination of Actin Polymerization in Peripheral Blood Leukocytes Effectively Discriminate Patients With Homozygous Mutation in ARPC1B From Asymptomatic Carriers and Normal Controls [frontiersin.org]
Navigating CCR1 Antagonism: A Comparative Guide to Bx 471's Cross-Reactivity with Murine CCR1
For researchers, scientists, and drug development professionals, understanding the species-specific activity of small molecule inhibitors is a critical step in the preclinical evaluation of drug candidates. This guide provides an objective comparison of Bx 471, a potent CCR1 antagonist, with other alternatives, focusing on its cross-reactivity with the murine CCR1 receptor. The presented experimental data, detailed protocols, and pathway visualizations aim to facilitate informed decisions in the selection of research tools for studying CCR1-mediated inflammatory processes.
The C-C chemokine receptor 1 (CCR1) is a key mediator of leukocyte migration to sites of inflammation, making it an attractive therapeutic target for a range of autoimmune and inflammatory diseases. This compound has been widely studied as a potent and selective antagonist of human CCR1. However, for in vivo studies in murine models of disease, a thorough understanding of its interaction with the murine ortholog is paramount.
Quantitative Comparison of CCR1 Antagonist Activity
The following table summarizes the in vitro potency of this compound and other selected CCR1 antagonists against both human and murine CCR1. This data highlights the species-specific differences in activity, a crucial consideration for translational research.
| Compound | Target | Assay Type | Ligand | Potency (Human) | Potency (Murine) | Reference |
| This compound | CCR1 | Radioligand Binding (Kᵢ) | MIP-1α (CCL3) | ~1 nM | 215 ± 46 nM | [1] |
| CCR1 | Calcium Mobilization (IC₅₀) | MIP-1α (CCL3) | 5.8 ± 1 nM | 198 ± 7 nM | [1] | |
| MLN-3897 | CCR1 | Competition Binding (IC₅₀) | Fluorescently labeled CCL3 | 0.8 nM | Inactive | [2][3] |
| CCX9588 | CCR1 | Chemotaxis (IC₅₀) | CCL15 | 0.1 nM | Orally bioavailable in preclinical species | [4] |
| UCB-35625 | CCR1 | Chemotaxis (IC₅₀) | MIP-1α | 9.57 nM | Data not available | |
| AZD-4818 | CCR1 | Not specified | Not specified | Potent antagonist | Active in murine models | [5] |
Note: Direct comparison of absolute values should be approached with caution due to variations in experimental assays and conditions. The lack of standardized murine cross-reactivity data for all compounds underscores a significant gap in the publicly available pharmacological profiles of these agents.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cross-reactivity studies, detailed experimental methodologies are essential. The following are protocols for the key assays used to characterize the interaction of antagonists with the CCR1 receptor.
Radioligand Displacement Assay
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the CCR1 receptor, providing a measure of its binding affinity (Kᵢ).
Materials:
-
HEK293 cells transiently or stably expressing either human or murine CCR1.
-
Radioligand: [¹²⁵I]-MIP-1α (CCL3).
-
Test compound (e.g., this compound) at various concentrations.
-
Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, 0.5% BSA, pH 7.4.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Cell Preparation: Harvest CCR1-expressing cells and prepare a cell membrane suspension.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [¹²⁵I]-MIP-1α (typically at or below its Kᴅ), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that displaces 50% of the radioligand) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a CCR1 agonist.
Materials:
-
HEK293 cells co-expressing either human or murine CCR1 and a calcium-sensitive photoprotein (e.g., aequorin) or loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
CCR1 agonist (e.g., MIP-1α).
-
Test compound (e.g., this compound) at various concentrations.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the CCR1-expressing cells into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading (if applicable): If using a fluorescent dye, incubate the cells with the dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Compound Pre-incubation: Add varying concentrations of the test compound to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading and then inject a fixed concentration of the CCR1 agonist (typically at its EC₈₀) into each well. Immediately measure the change in fluorescence or luminescence over time.
-
Data Analysis: Determine the peak fluorescence or luminescence response for each well. Plot the percentage of inhibition of the agonist-induced response against the log concentration of the test compound. Calculate the IC₅₀ value using non-linear regression.
Visualizing the Molecular Interactions and Experimental Processes
To further clarify the underlying mechanisms and experimental designs, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. CCR1 Activation Promotes Neuroinflammation Through CCR1/TPR1/ERK1/2 Signaling Pathway After Intracerebral Hemorrhage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MLN3897, a novel CCR1 inhibitor, impairs osteoclastogenesis and inhibits the interaction of multiple myeloma cells and osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition Of Chemokine Receptors CCR1 and CCR6 As Promising Therapies For Autoimmune Diseases Such As Rheumatoid Arthritis and Psoriasis - ACR Meeting Abstracts [acrabstracts.org]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of BX471 and Other CCR1 Inhibitors: Clinical Trial Outcomes and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 1 (CCR1) has long been a target of interest in the development of therapeutics for inflammatory and autoimmune diseases. As a key mediator of leukocyte migration to sites of inflammation, its inhibition holds the promise of attenuating disease pathology in a range of conditions. Numerous pharmaceutical companies have invested in the development of small molecule CCR1 antagonists, with several candidates advancing to clinical trials. This guide provides a comparative overview of the clinical trial results of a prominent CCR1 inhibitor, BX471, alongside other notable inhibitors that have been evaluated in clinical settings. The aim is to offer an objective comparison of their performance, supported by available experimental data and a detailed look at the underlying signaling pathways.
CCR1 Signaling Pathway
CCR1 is a G-protein coupled receptor (GPCR) that, upon binding its chemokine ligands (e.g., CCL3/MIP-1α, CCL5/RANTES), initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of a heterotrimeric G-protein of the Gαi subtype. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Concurrently, the dissociation of the Gβγ subunits can activate other downstream effectors, including phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium and activation of protein kinase C (PKC). Furthermore, CCR1 activation is known to stimulate the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which are crucial for cell survival, proliferation, and migration.[2]
Interestingly, CCR1 can also signal through a G-protein-independent pathway mediated by β-arrestin. Upon ligand binding and subsequent receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestin is recruited to the receptor, leading to receptor desensitization and internalization. This β-arrestin-mediated pathway can also initiate distinct signaling cascades.
Caption: CCR1 Signaling Cascade.
Clinical Trial Results of CCR1 Inhibitors
A number of CCR1 inhibitors have been evaluated in clinical trials for various inflammatory conditions. The following tables summarize the available quantitative data from these studies.
Table 1: Clinical Trial Efficacy Data for CCR1 Inhibitors
| Inhibitor | Indication | Trial Phase | Primary Efficacy Endpoint | Results | p-value |
| BX471 | Multiple Sclerosis | II | Reduction in the cumulative number of new gadolinium-enhancing lesions on MRI scans | Failed to meet the primary endpoint. Specific quantitative data not publicly disclosed.[3][4] | N/A |
| AZD4818 | COPD | II | Change from baseline in pre-dose FEV1 | No statistically significant difference compared to placebo (0.026 L).[5] | 0.69 |
| MLN3897 | Rheumatoid Arthritis | IIa | ACR20 response at day 84 | No significant difference compared to placebo (35% vs. 33%). | 0.72 |
| CCX354 | Rheumatoid Arthritis | II | ACR20 response at Week 12 | 56% in the 200 mg once-daily group vs. 30% in the placebo group. | 0.014 |
ACR20: 20% improvement in American College of Rheumatology criteria; FEV1: Forced Expiratory Volume in 1 second; N/A: Not Applicable.
Table 2: Clinical Trial Safety and Tolerability Data for CCR1 Inhibitors
| Inhibitor | Indication | Most Common Adverse Events | Serious Adverse Events |
| BX471 | Multiple Sclerosis | Well-tolerated in a 16-week dosing period.[3][4] | Specific data not publicly disclosed. |
| AZD4818 | COPD | Similar adverse event profile to placebo. | Two serious adverse events reported (one exacerbation, one deep vein thrombosis). |
| MLN3897 | Rheumatoid Arthritis | Well-tolerated with no evidence of systemic immunosuppression. | Not specified in available reports. |
| CCX354 | Rheumatoid Arthritis | Generally well-tolerated. | Not specified in available reports. |
Experimental Protocols
A general overview of the methodologies employed in the key clinical trials is provided below. For detailed protocols, referring to the specific clinical trial registration is recommended.
BX471 in Multiple Sclerosis (Phase II)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: Patients with relapsing-remitting multiple sclerosis.
-
Intervention: Oral administration of BX471 or placebo.
-
Primary Outcome Measures: The primary endpoint was the cumulative number of new gadolinium-enhancing lesions on T1-weighted brain MRI scans over a defined period.
-
Secondary Outcome Measures: Included relapse rate, change in disability scores (e.g., Expanded Disability Status Scale - EDSS), and other MRI parameters.
AZD4818 in COPD (NCT00629239)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Patients with moderate to severe COPD.
-
Intervention: Inhaled AZD4818 (300 µg twice daily) or placebo for 4 weeks.
-
Primary Outcome Measures: Change from baseline in pre-dose Forced Expiratory Volume in 1 second (FEV1).
-
Secondary Outcome Measures: Other lung function tests, 6-minute walk test, and health status questionnaires.
MLN3897 in Rheumatoid Arthritis
-
Study Design: A Phase IIa, randomized, double-blind, placebo-controlled, proof-of-concept study.
-
Patient Population: Patients with active rheumatoid arthritis on a stable dose of methotrexate.
-
Intervention: Oral MLN3897 (10 mg once daily) or placebo for 12 weeks.
-
Primary Outcome Measures: Proportion of patients achieving an ACR20 response at day 84.
-
Pharmacodynamic Assessments: CCR1 receptor occupancy on peripheral blood cells was measured.
CCX354 in Rheumatoid Arthritis (CARAT-2)
-
Study Design: A Phase II, randomized, double-blind, placebo-controlled, multinational trial.
-
Patient Population: Patients with moderate to severe rheumatoid arthritis with an inadequate response to methotrexate.
-
Intervention: Oral CCX354 (100 mg twice daily or 200 mg once daily) or placebo for 12 weeks.
-
Primary Outcome Measures: Safety and tolerability.
-
Secondary Outcome Measures: ACR20, ACR50, and ACR70 response rates, change in Disease Activity Score 28 (DAS28), and levels of C-reactive protein (CRP) and bone turnover markers.[4]
Experimental Workflow for a Typical CCR1 Inhibitor Clinical Trial
The following diagram illustrates a generalized workflow for a Phase II clinical trial of a CCR1 inhibitor.
Caption: Generalized Phase II Clinical Trial Workflow.
Concluding Remarks
The clinical development of CCR1 inhibitors has been met with mixed results. While preclinical data have often been promising, translating this efficacy into human clinical trials has proven challenging. The failure of BX471 in multiple sclerosis, and the lack of significant effect of AZD4818 in COPD and MLN3897 in rheumatoid arthritis, highlight these difficulties. In contrast, the positive, albeit modest, results of CCX354 in rheumatoid arthritis suggest that targeting CCR1 may yet hold therapeutic potential in certain patient populations or with specific molecular entities.
Several factors may contribute to the observed discrepancies between preclinical and clinical outcomes, including the complexity and redundancy of the chemokine system, the specific patient populations studied, and the pharmacokinetic and pharmacodynamic properties of the individual inhibitors. Future research in this area will likely focus on better patient stratification, potentially through the use of biomarkers, and the development of next-generation CCR1 antagonists with optimized properties. This comparative guide serves as a resource for researchers to understand the clinical landscape of CCR1 inhibition and to inform the design of future studies in this field.
References
- 1. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CCR1 agonists and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Evaluating the Therapeutic Index of Bx 471 Versus Other Anti-inflammatory Agents: A Comparative Guide
In the landscape of anti-inflammatory therapeutics, a critical measure of a drug's utility and safety is its therapeutic index (TI). The TI provides a quantitative assessment of the margin between the dose required for a therapeutic effect and the dose that causes toxicity. A higher TI is generally indicative of a safer drug. This guide provides a comparative evaluation of the novel CCR1 antagonist, Bx 471, against established classes of anti-inflammatory agents, namely nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.
Due to the proprietary nature of early-stage drug development, a definitive, publicly available therapeutic index for this compound has not been established. However, by examining available preclinical efficacy and toxicity data alongside data for NSAIDs and corticosteroids, we can provide a comparative perspective for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize the available quantitative data for this compound and representative NSAIDs and corticosteroids. It is crucial to note that these values are derived from various preclinical studies using different models and methodologies, making direct comparisons challenging.
Table 1: Efficacy and Potency Data for this compound
| Parameter | Value | Species | Model | Source |
| Kᵢ for human CCR1 | 1 nM | Human | In vitro binding assay | [1] |
| IC₅₀ (MIP-1α induced Ca²⁺ mobilization) | 5.8 ± 1 nM | Human | In vitro functional assay | [2] |
| IC₅₀ (MIP-1α induced Ca²⁺ mobilization) | 198 ± 7 nM | Mouse | In vitro functional assay | [2] |
| Effective Dose | 50 mg/kg | Rat | Experimental Allergic Encephalomyelitis | [1] |
Table 2: Therapeutic Index Related Data for Selected NSAIDs
| Drug | Analgesic ED₅₀ (mg/kg, p.o.) | LD₅₀ (mg/kg, oral) | Animal Model | Source |
| Aspirin | 182 | 200 | Mouse (ED₅₀), Rat (LD₅₀) | [3][4] |
| Ibuprofen | 82.2 | 636 | Mouse | [3][5] |
| Naproxen | 24.1 | - | Mouse | [3] |
| Indomethacin | 19.0 | - | Mouse | [3] |
| Piroxicam | 0.44 | - | Mouse | [3] |
Table 3: Therapeutic Index Related Data for Selected Corticosteroids
| Drug | LD₅₀ (mg/kg) | Route | Animal Model | Source |
| Prednisone | - | - | - | - |
| 135 | Intraperitoneal | Mouse | [6] | |
| 101 | Subcutaneous | Mouse | [6] | |
| Prednisolone | 1680 | Oral | Mouse | [7] |
| > 1000 | Intraperitoneal | Mouse | [8] | |
| 147 | Subcutaneous | Rat | [7] |
Experimental Protocols
A comprehensive evaluation of a drug's therapeutic index relies on standardized and well-documented experimental protocols. Below are detailed methodologies for key experiments cited in the evaluation of anti-inflammatory agents.
Determination of Median Effective Dose (ED₅₀) for Anti-inflammatory Activity
The ED₅₀, the dose at which 50% of the maximum therapeutic effect is observed, is a crucial measure of a drug's potency. A common method for assessing the efficacy of anti-inflammatory drugs in preclinical models is the carrageenan-induced paw edema model.
Protocol: Carrageenan-Induced Paw Edema in Rodents
-
Animal Model: Male Wistar rats or Swiss albino mice are commonly used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping and Dosing: Animals are randomly assigned to control and treatment groups. The test compound (e.g., this compound, NSAID, or corticosteroid) is administered orally or intraperitoneally at various doses. The control group receives the vehicle.
-
Induction of Inflammation: One hour after drug administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average paw volume in the control group and V_t is the average paw volume in the treated group.
-
ED₅₀ Determination: The ED₅₀ is calculated by plotting a dose-response curve of the percentage inhibition against the logarithm of the drug dose.
Determination of Median Lethal Dose (LD₅₀) and Median Toxic Dose (TD₅₀)
LD₅₀ represents the dose that is lethal to 50% of the test population, while TD₅₀ is the dose that causes a specific toxic effect in 50% of the population. These values are determined through acute toxicity studies.
Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)
-
Animal Model: Typically, female rats or mice are used as they are generally more sensitive.
-
Dosing: A single animal is dosed at a starting dose level. The starting dose is selected based on available data, often just below the estimated LD₅₀.
-
Observation: The animal is observed for signs of toxicity and mortality for a defined period, typically 48 hours.
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is given a lower dose.
-
-
Procedure Continuation: This process is continued until a specified number of reversals in outcome (survival to death or death to survival) are observed.
-
LD₅₀/TD₅₀ Calculation: The LD₅₀ or TD₅₀ is then calculated using specialized software that analyzes the pattern of outcomes. This method significantly reduces the number of animals required compared to traditional methods.[9]
Mandatory Visualization
Signaling Pathway of this compound
This compound is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1] CCR1 is a G protein-coupled receptor that, upon binding to its chemokine ligands such as CCL3 (MIP-1α) and CCL5 (RANTES), initiates a signaling cascade that leads to leukocyte chemotaxis and activation, key events in the inflammatory response. By blocking this interaction, this compound inhibits the recruitment of inflammatory cells to sites of inflammation.
Experimental Workflow for Evaluating Anti-inflammatory Agents
The preclinical evaluation of a novel anti-inflammatory agent follows a structured workflow to assess its efficacy and safety, ultimately informing its potential for clinical development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prediction of human analgesic dosages of nonsteroidal anti-inflammatory drugs (NSAIDs) from analgesic ED50 values in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. whs.rocklinusd.org [whs.rocklinusd.org]
- 5. Ibuprofen Toxicity (LD50) | AAT Bioquest [aatbio.com]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. prednisolone | CAS#:50-24-8 | Chemsrc [chemsrc.com]
- 8. Prednisolone | C21H28O5 | CID 5755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The up-and-down method substantially reduces the number of animals required to determine antinociceptive ED50 values - PubMed [pubmed.ncbi.nlm.nih.gov]
literature comparison of the pharmacokinetics of different CCR1 antagonists
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor that plays a pivotal role in the inflammatory response, primarily by mediating the migration of monocytes and macrophages to sites of inflammation.[1] This has positioned CCR1 as a significant therapeutic target for a variety of inflammatory and autoimmune diseases. The development of small molecule antagonists targeting CCR1 has been an active area of research, with several candidates progressing into clinical trials. A thorough understanding of the pharmacokinetic profiles of these antagonists is critical for optimizing dosing strategies, predicting therapeutic efficacy, and ensuring patient safety.[1]
This guide provides an objective comparison of the available pharmacokinetic data for several CCR1 antagonists that have undergone clinical evaluation. It is important to exercise caution when making direct cross-study comparisons, as variations in study design, patient populations, and analytical methodologies can influence the results.[1]
Quantitative Pharmacokinetic Data of CCR1 Antagonists
The following table summarizes key pharmacokinetic parameters for a selection of CCR1 antagonists based on available data from human clinical trials.
| Compound Name | Development Status | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½) (hr) | Route of Excretion |
| CCX354-C | Phase II | 1300 ± 140 (at steady state, 100 mg b.i.d.)[1] | 2 (at steady state)[1] | Data not available | ~7 (at 300 mg dose)[1][2] | Data not available |
| MLN3897 | Phase I | Data not available | Data not available | 118[3] | Data not available | Feces (55-59%), Urine (32%)[4] |
| CP-481,715 | Phase II | Data not available | Data not available | Data not available | Data not available | Clearance decreased by cyclosporin[5] |
| AZD4818 | Phase II | Data not available | Data not available | Data not available | Data not available | Data not available |
| BX471 | Phase II | Data not available | Data not available | Data not available | Data not available | Data not available |
| BMS-817399 | Preclinical/Phase I | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: "Data not available" indicates that specific quantitative values were not found in the publicly accessible literature reviewed. The development of CCR1 antagonists has been met with challenges, leading to the discontinuation of some clinical programs.[1]
Experimental Protocols
The pharmacokinetic parameters presented in this guide are primarily derived from Phase I clinical trials conducted in healthy volunteers or specific patient populations. A generalized methodology for these studies is outlined below.
Typical Phase I Clinical Trial Design for an Oral CCR1 Antagonist
A common approach for evaluating the pharmacokinetics of a novel oral CCR1 antagonist is the randomized, double-blind, placebo-controlled, single-ascending dose (SAD) and multiple-ascending dose (MAD) study design.
-
Participants: Healthy adult volunteers are typically enrolled. Strict inclusion and exclusion criteria are applied to ensure a homogeneous study group and minimize potential confounding variables.
-
Dosing:
-
SAD Cohorts: Participants receive a single oral dose of the CCR1 antagonist or a placebo. The dose is escalated in subsequent cohorts after a thorough review of the safety and tolerability data from the preceding lower-dose cohort.
-
MAD Cohorts: Subjects are administered multiple doses of the investigational drug or placebo over a defined period (e.g., 7 to 14 days) to evaluate the steady-state pharmacokinetics and safety profile upon repeated administration.
-
-
Pharmacokinetic Sampling: Serial blood samples are collected at predetermined time points, both before and after drug administration. The sampling schedule is designed to adequately characterize the drug's absorption, distribution, metabolism, and excretion phases, including capturing the maximum plasma concentration (Cmax) and the time to reach it (Tmax). In some studies, urine and feces are also collected to determine the routes and extent of drug excretion.[4]
-
Bioanalytical Method: The concentration of the parent drug and its major metabolites in plasma and other biological matrices is quantified using a validated bioanalytical method. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a commonly employed technique due to its high sensitivity and specificity.
-
Pharmacokinetic Analysis: Non-compartmental analysis (NCA) is frequently used to determine key pharmacokinetic parameters from the plasma concentration-time data. This method relies on the application of the trapezoidal rule to calculate the area under the curve (AUC) and is used to derive parameters such as Cmax, Tmax, and elimination half-life (t½).
Visualizing Key Processes
To illustrate the interconnected processes in the development and analysis of CCR1 antagonists, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism, Excretion and Pharmacokinetics of MLN3897, a CCR1 Antagonist, in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I evaluation of the safety, pharmacokinetics and pharmacodynamics of CP-481,715 - PubMed [pubmed.ncbi.nlm.nih.gov]
why choose Bx 471 over other commercially available CCR1 antagonists
For researchers and drug development professionals navigating the landscape of C-C chemokine receptor type 1 (CCR1) antagonists, selecting the optimal compound for investigation is a critical decision. While several CCR1 antagonists have entered clinical development, their diverse pharmacological profiles and clinical outcomes warrant a detailed comparison. This guide provides an objective overview of BX 471 in relation to other commercially available CCR1 antagonists, supported by preclinical and clinical data, to inform the selection process for further research and development.
Executive Summary
This compound distinguishes itself among commercially available CCR1 antagonists through its high potency and selectivity. With a reported Ki of 1 nM for human CCR1, it stands as one of the most potent antagonists developed to date.[1][2] Furthermore, its exceptional selectivity, being over 10,000-fold more selective for CCR1 than for a panel of 28 other G-protein coupled receptors, minimizes the potential for off-target effects.[1] Although Phase II clinical trials of this compound in multiple sclerosis did not meet their primary efficacy endpoints, its favorable safety and tolerability profile, along with its potent and selective preclinical characteristics, continue to make it a valuable tool for investigating the role of CCR1 in various inflammatory and autoimmune diseases.[3]
Comparative Analysis of Preclinical Data
The following tables summarize the in vitro potency and selectivity of this compound compared to other notable CCR1 antagonists that have been clinically evaluated. It is important to note that direct comparisons of IC50 and Ki values across different studies should be made with caution due to variations in experimental conditions.[4]
Table 1: In Vitro Potency of CCR1 Antagonists
| Antagonist | Assay Type | Target/Cell Line | Ligand | IC | K | Reference |
| This compound | MIP-1α Binding | HEK293-hCCR1 | MIP-1α | 1 | [1][2] | |
| RANTES Binding | HEK293-hCCR1 | RANTES | 2.8 | [1] | ||
| MCP-3 Binding | HEK293-hCCR1 | MCP-3 | 5.5 | [1][2] | ||
| Calcium Mobilization | CCR1-expressing cells | MIP-1α | 5 | [5] | ||
| Calcium Mobilization | CCR1-expressing cells | RANTES | 2 | [5] | ||
| Calcium Mobilization | CCR1-expressing cells | MCP-3 | 6 | [5] | ||
| Chemotaxis | THP-1 | MIP-1α | 1.5 | [1] | ||
| CP-481,715 | CCL3 Binding | CCR1-transfected cells | 125I-labeled CCL3 | 74 | 9.2 (K | [6] |
| CD11b Upregulation | Human Whole-Blood Monocytes | CCL3 | 160 | [7] | ||
| MLN3897 | CD11b Upregulation | Human Whole-Blood Monocytes | CCL3 | 210 | [7] | |
| Alexa647-CCL3 Internalization | Human Whole Blood | Alexa647-CCL3 | 45 | [7] | ||
| Chemotaxis | Human Monocytes in 100% Human Serum | CCL15 | 2 | [7] | ||
| CCX354 | CD11b Upregulation | Human Whole-Blood Monocytes | CCL3 | 200 | [7] | |
| Alexa647-CCL3 Internalization | Human Whole Blood | Alexa647-CCL3 | 130 | [7] | ||
| Chemotaxis | Human Monocytes in 100% Human Serum | CCL15 | 25 | [7] |
Table 2: Selectivity Profile of this compound
| Parameter | Value | Reference |
| Selectivity over other GPCRs | >10,000-fold (against a panel of 28 receptors) | [1] |
| Selectivity over CCR2, CCR5, and CXCR4 | 250-fold | [1] |
Summary of Clinical Trial Outcomes
Several CCR1 antagonists have advanced to clinical trials, primarily for inflammatory conditions such as rheumatoid arthritis and multiple sclerosis. However, the clinical success of these agents has been limited.
Table 3: Overview of Clinical Trial Results for CCR1 Antagonists
| Antagonist | Indication | Phase | Key Findings | Reference |
| This compound | Multiple Sclerosis | II | Did not meet primary efficacy endpoints. The trial was discontinued. | [3] |
| CP-481,715 | Rheumatoid Arthritis | II | Failed to demonstrate clinical efficacy. | [3] |
| MLN3897 | Rheumatoid Arthritis | IIa | No discernible activity in patients also receiving methotrexate. The study suggested that CCR1 antagonism is unlikely to be a viable standalone strategy. | [8][9] |
| CCX354 | Rheumatoid Arthritis | II | Demonstrated clinical and biological activity at a dose of 200 mg once daily, showing a statistically significant ACR20 response compared to placebo. | [10][11][12] |
CCR1 Signaling Pathway
The C-C chemokine receptor 1 (CCR1) is a G-protein coupled receptor (GPCR) that is primarily expressed on leukocytes, including monocytes, macrophages, neutrophils, and T cells. Upon binding to its cognate chemokines, such as CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3), CCR1 initiates a signaling cascade that leads to leukocyte migration and activation at sites of inflammation.
The binding of a chemokine ligand to CCR1 induces a conformational change in the receptor, leading to the activation of an associated heterotrimeric G-protein of the Gαi subtype. The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G-protein dissociate and can activate other downstream effectors, including phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores, leading to a transient increase in cytosolic calcium concentration. This calcium flux, along with the activation of protein kinase C (PKC) by DAG, contributes to the activation of various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades (e.g., ERK1/2), which ultimately regulate cellular processes such as chemotaxis, adhesion, and proliferation.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the comparison of CCR1 antagonists. Specific parameters may vary between individual studies.
Receptor Binding Assay
This assay is used to determine the binding affinity (Ki or Kd) of a compound to the CCR1 receptor.
Objective: To measure the displacement of a radiolabeled CCR1 ligand by the test antagonist.
General Procedure:
-
Cell Culture: HEK293 cells stably expressing human CCR1 are cultured to a suitable density.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: A constant concentration of a radiolabeled CCR1 ligand (e.g., 125I-MIP-1α) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled antagonist (e.g., this compound).
-
Incubation: The reaction is incubated at room temperature to reach equilibrium.
-
Separation of Bound and Free Ligand: The mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC
50value, which is then converted to a Kivalue using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a CCR1 agonist.
Objective: To determine the potency of an antagonist in blocking CCR1-mediated signaling.
General Procedure:
-
Cell Culture: A cell line expressing CCR1 (e.g., THP-1 or transfected HEK293 cells) is seeded into a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are pre-incubated with varying concentrations of the CCR1 antagonist.
-
Agonist Stimulation: A CCR1 agonist (e.g., MIP-1α) is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence response is measured for each antagonist concentration, and the data are plotted to determine the IC
50value.
In Vitro Chemotaxis Assay
This assay assesses the ability of an antagonist to inhibit the migration of cells towards a CCR1 agonist.
Objective: To evaluate the functional consequence of CCR1 antagonism on cell migration.
General Procedure:
-
Cell Preparation: Leukocytes (e.g., primary human monocytes or a monocytic cell line like THP-1) are isolated and resuspended in assay medium.
-
Assay Setup: A chemotaxis chamber (e.g., a Boyden chamber or a transwell insert) with a porous membrane is used. The lower chamber is filled with a solution containing a CCR1 agonist (chemoattractant). The upper chamber contains the cell suspension pre-incubated with varying concentrations of the CCR1 antagonist.
-
Incubation: The chamber is incubated for a few hours to allow for cell migration through the membrane towards the chemoattractant.
-
Quantification of Migrated Cells: The number of cells that have migrated to the lower chamber is quantified. This can be done by staining the cells and counting them under a microscope or by using a fluorescent dye and measuring the fluorescence in the lower chamber.
-
Data Analysis: The percentage of inhibition of migration is calculated for each antagonist concentration, and the data are plotted to determine the IC
50value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. MLN3897 plus methotrexate in patients with rheumatoid arthritis: safety, efficacy, pharmacokinetics, and pharmacodynamics of an oral CCR1 antagonist in a phase IIa, double-blind, placebo-controlled, randomized, proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fiercepharma.com [fiercepharma.com]
- 11. ChemoCentryx Reports Clinical Efficacy for CCX354, a Novel CCR1 Inhibitor in a Phase II Study in Patients with Rheumatoid Arthritis [prnewswire.com]
- 12. Chemokine receptor CCR1 antagonist CCX354-C treatment for rheumatoid arthritis: CARAT-2, a randomised, placebo controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Bx 471: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for the Proper Disposal of the Research Compound Bx 471
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and regulatory compliance. While specific disposal instructions for every research chemical are not always readily available, a clear understanding of best practices for chemical waste management can guide the process. For this compound, a definitive Safety Data Sheet (SDS) outlining disposal procedures is not publicly available; in fact, one major supplier has indicated that an SDS is not required under Regulation (EC) No. 1907/2006 (REACH) as the substance is not classified as hazardous.
In the absence of specific disposal directives, a risk-based approach grounded in the compound's known properties and general laboratory waste protocols is essential. This guide provides a procedural framework to assist laboratory personnel in making informed decisions for the safe disposal of this compound and other similar research compounds.
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is presented below. This information is crucial for assessing its potential environmental impact and for determining the appropriate disposal route in consultation with your institution's Environmental Health and Safety (EHS) department.
| Property | Value | Source |
| Chemical Formula | C21H24ClFN4O3 | [1][2][3] |
| Molecular Weight | 434.89 g/mol | [1][2][3] |
| CAS Number | 217645-70-0 | [1][2][3] |
| Solubility | DMSO: 87 mg/mL (200.05 mM)Ethanol: 22 mg/mL (50.58 mM)Water: Insoluble | [3] |
| Purity (by HPLC) | ≥ 98% | [2] |
Step-by-Step Disposal Procedure for this compound
Given that this compound is not classified as a hazardous substance, the disposal process should align with protocols for non-hazardous chemical waste. However, it is imperative to consult your institution's specific guidelines before proceeding.
Step 1: Consult Institutional and Local Regulations Before any disposal action, the first and most critical step is to consult your organization's Environmental Health and Safety (EHS) department. They will provide guidance based on local, state, and federal regulations and may have specific protocols for non-hazardous chemical waste.
Step 2: Evaluate the Waste Form The physical form of the this compound waste will influence the disposal method.
-
Solid Waste: Pure, unused this compound in its powdered form, or materials lightly contaminated with it (e.g., weighing paper, gloves), may be eligible for disposal in the regular laboratory trash if deemed non-hazardous by your EHS department.[1]
-
Liquid Waste: Solutions of this compound, particularly in organic solvents like DMSO or ethanol, should not be disposed of down the drain. These should be collected as chemical waste. Aqueous solutions, if permissible by local regulations and your institution, may be disposable via the sanitary sewer, but this requires explicit approval.[3] Water-immiscible substances must never be put down the drain.[3]
-
Empty Containers: Glass or plastic containers that held this compound should be triple-rinsed with a suitable solvent.[4] The rinsate should be collected and disposed of as chemical waste.[2] After rinsing, and with labels defaced, the containers may be disposed of in the regular trash or recycling.[4]
Step 3: Segregate and Collect Waste Proper segregation of waste is a fundamental principle of laboratory safety.
-
Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility.[5]
-
Collect liquid waste containing this compound in a clearly labeled, leak-proof container.[6] The label should include the full chemical name ("this compound") and the solvent used.[6] Do not use abbreviations.[6]
-
Keep solid and liquid waste separate.[5]
Step 4: Final Disposal Once the waste is properly collected and labeled, follow your institution's procedure for chemical waste pickup. This typically involves contacting the EHS department to schedule a collection by a licensed hazardous waste vendor.[6] Even for non-hazardous waste, many institutions prefer to manage it through their chemical waste program to ensure proper handling and disposal.
Experimental Protocols
While this document focuses on disposal, the handling of this compound in experimental settings should follow standard laboratory practices for handling non-hazardous chemicals. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of a research chemical like this compound when a specific Safety Data Sheet is unavailable.
Caption: Decision workflow for the disposal of this compound.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. sfasu.edu [sfasu.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
Personal protective equipment for handling Bx 471
This document provides essential safety and logistical information for the handling and disposal of Bx 471 (CAS No. 217645-70-0), a potent, selective, nonpeptide antagonist of the CC chemokine receptor-1 (CCR1).[1][2][3] Given its role as a modulator of leukocyte trafficking in inflammatory and autoimmune disease models, this compound must be handled with appropriate precautions to minimize occupational exposure.[2] This guide is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
This compound is a potent research compound typically supplied as a crystalline solid.[4] The primary routes of occupational exposure are inhalation of aerosolized powder and direct contact with skin or eyes.[5][6] While a comprehensive toxicological profile is not publicly available, its high potency as a CCR1 antagonist (Kᵢ = 1 nM) necessitates that it be treated as a hazardous substance.[2][3]
Summary of Potential Hazards
| Hazard Type | Description | Primary Control Method |
| Inhalation | High risk of respiratory tract exposure and systemic absorption when handling the powdered form. Potent compounds can cause physiological effects at low concentrations.[6][7] | Engineering Controls (Fume Hood, Ventilated Balance Enclosure) |
| Dermal/Eye Contact | Risk of local irritation and systemic absorption through the skin. Direct eye contact can cause severe irritation. | Personal Protective Equipment (Gloves, Gown, Safety Goggles)[8][9] |
| Ingestion | Possible through hand-to-mouth transfer of contaminated materials.[5] | Strict adherence to hygiene protocols; no eating or drinking in the lab. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure.[10] The required level of PPE depends on the specific procedure being performed. Always inspect PPE for integrity before use and remove it carefully to avoid self-contamination.[10]
Required PPE by Task
| Task | Respiratory Protection | Hand Protection | Eye Protection | Body Protection |
| Weighing & Reconstitution (Powder) | N95/FFP2 respirator or higher, used within a fume hood. | Double nitrile gloves.[5] Change outer glove immediately if contaminated. | Chemical splash goggles or a full-face shield.[9] | Disposable, solid-front lab gown with tight cuffs; shoe covers.[5] |
| Handling Stock Solutions | Not required if handled within a certified chemical fume hood or biosafety cabinet. | Single pair of nitrile gloves. | Safety glasses with side shields. | Standard lab coat. |
| Cell Culture/Assay Plating | Not required if handled within a certified Class II Biosafety Cabinet. | Single pair of sterile nitrile gloves. | Safety glasses with side shields. | Standard lab coat. |
| Waste Disposal | As required for the initial handling task. | Heavy-duty nitrile or neoprene gloves over inner nitrile gloves. | Chemical splash goggles. | Disposable gown over lab coat. |
Experimental Protocols & Handling Procedures
All procedures involving this compound powder must be performed within a designated area, inside a certified chemical fume hood or a ventilated balance enclosure, to minimize inhalation risk.[10]
Protocol: Weighing and Reconstitution of this compound Powder
-
Preparation:
-
Designate a specific work area within the chemical fume hood. Cover the work surface with a disposable, plastic-backed absorbent pad.[11]
-
Assemble all necessary materials: this compound vial, micro-spatula, weigh paper or boat, conical tube, and required solvent (e.g., DMSO).
-
Don all required PPE as specified in the table above for handling powders.
-
-
Weighing:
-
Place an analytical balance inside the fume hood or use a dedicated ventilated balance enclosure.
-
Carefully open the vial containing this compound. Avoid creating airborne dust.
-
Using a clean micro-spatula, carefully transfer the desired amount of powder to the weigh paper.
-
Close the primary this compound container immediately.
-
-
Reconstitution:
-
Carefully transfer the weighed powder into a sterile conical tube or vial.
-
Add the appropriate volume of solvent to the tube slowly to avoid splashing.
-
Cap the tube securely and vortex until the solid is fully dissolved. This is your concentrated stock solution.
-
-
Cleanup:
-
Wipe the spatula and any surfaces with a suitable decontamination solution (e.g., 70% ethanol).
-
Dispose of all contaminated disposable items (weigh paper, outer gloves, absorbent pad) into the designated solid hazardous waste container.[12]
-
Disposal Plan
All waste materials that have come into contact with this compound are considered hazardous and must be segregated and disposed of according to institutional and local regulations.[12][13] Use clearly labeled, leak-proof containers.[14][15]
Waste Stream Disposal Procedures
| Waste Stream | Description | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, gowns, shoe covers), weigh boats, plastic-backed pads, vials.[13] | Place in a purple cytotoxic waste bag or a clearly labeled, sealed container designated for potent compound waste.[14] |
| Liquid Waste | Unused stock solutions, contaminated media, buffers. | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[12] |
| Sharps Waste | Contaminated needles, serological pipettes, pipette tips. | Place directly into a designated cytotoxic (purple) or hazardous chemical sharps container.[13][15] |
High-temperature incineration is the recommended final disposal method for cytotoxic and potent compound waste to ensure complete destruction.[12][14]
Visualized Workflows and Pathways
Safe Handling Workflow for this compound
The following diagram outlines the critical steps for safely handling this compound from receipt to disposal.
Mechanism of Action: this compound as a CCR1 Antagonist
This compound exerts its effect by blocking the signaling pathway of the CCR1 receptor, which is crucial for the migration of inflammatory cells.
References
- 1. This compound - Labchem Catalog [catalog.labchem.com.my]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biocrick.com [biocrick.com]
- 5. pppmag.com [pppmag.com]
- 6. agnopharma.com [agnopharma.com]
- 7. int-enviroguard.com [int-enviroguard.com]
- 8. nspcoatings.co.uk [nspcoatings.co.uk]
- 9. hazmatschool.com [hazmatschool.com]
- 10. benchchem.com [benchchem.com]
- 11. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. cleanaway.com.au [cleanaway.com.au]
- 15. danielshealth.ca [danielshealth.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
